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  • Product: 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
  • CAS: 54828-06-7

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Technical Guide

As the landscape of antimicrobial and antineoplastic drug development evolves, the bioreductive prodrug paradigm has taken center stage. Among these, the 4-nitroimidazole scaffold has demonstrated profound efficacy again...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial and antineoplastic drug development evolves, the bioreductive prodrug paradigm has taken center stage. Among these, the 4-nitroimidazole scaffold has demonstrated profound efficacy against drug-resistant pathogens and hypoxic tumor microenvironments. This whitepaper provides an in-depth mechanistic analysis and self-validating in vitro experimental framework for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS: 54828-06-7) 1.

By synthesizing its structural thermodynamics with step-by-step laboratory workflows, this guide equips researchers with the authoritative grounding needed to evaluate this compound's mechanism of action (MoA).

Structural Rationale and Thermodynamic Tuning

The biological activity of nitroimidazoles is fundamentally dictated by the position of the nitro group and the electronic influence of its substituents [[2]](). 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid possesses three critical structural features that govern its in vitro behavior:

  • The 4-Nitro Core: Unlike 5-nitroimidazoles (e.g., metronidazole), 4-nitroimidazoles (akin to the antitubercular drugs delamanid and pretomanid) undergo a unique bioactivation pathway that frequently results in the loss of the nitro group and the generation of highly reactive nitrogen species (RNS) 3.

  • The 5-Carboxylic Acid Moiety: This strongly electron-withdrawing group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazole ring. This thermodynamic shift makes the one-electron reduction of the 4-nitro group more favorable, allowing it to be specifically activated by pathogenic nitroreductases while remaining stable in normoxic mammalian cells 4.

  • 1,2-Dimethylation: The addition of methyl groups increases the lipophilicity of the molecule, enhancing passive diffusion across complex lipid-rich cell walls (such as those found in mycobacteria) while providing steric guidance for enzyme active-site binding 5.

Molecular Mechanism of Action (In Vitro)

The compound operates as a bioreductive prodrug. Its mechanism is a cascade of enzymatic activation followed by multi-target intracellular destruction [[]]().

Phase I: Bioreductive Activation

Upon entering the target cell via passive diffusion, the prodrug encounters specific reductive enzymes—such as the deazaflavin-dependent nitroreductase (Ddn) in mycobacteria or pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic protozoa 7. These enzymes transfer electrons to the nitro group, generating a transient, highly reactive nitro radical anion.

Phase II: Multi-Target Cytotoxicity

Unlike simple DNA-alkylating agents, the decomposition of the 4-nitro radical anion triggers a pleiotropic assault:

  • Respiratory Poisoning: The radical decomposes to release nitric oxide (NO). NO competitively binds to cytochrome c oxidase in the electron transport chain, causing rapid ATP depletion 3.

  • Genomic Instability: The nitro radical anion directly abstracts hydrogen atoms from the phosphodiester backbone of DNA, leading to single- and double-strand breaks [[8]]().

  • Cell Wall Impairment: In mycobacterial models, the reactive intermediates inhibit the synthesis of mycolic acids, compromising structural integrity 2.

MoA Prodrug 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (Prodrug) Enzyme Nitroreductase (e.g., Ddn) + F420 Cofactor Prodrug->Enzyme Cell Entry Radical Nitro Radical Anion Intermediate Enzyme->Radical 1e- / 2e- Reduction RNS Reactive Nitrogen Species (NO Release) Radical->RNS Decomposition DesNitro Des-nitro Metabolite Radical->DesNitro Ring stabilization Target2 DNA Damage (Strand breaks) Radical->Target2 Target1 Respiratory Poisoning (Cytochrome c oxidase inhibition) RNS->Target1 Target3 Cell Wall Inhibition (Mycolic acid synthesis) RNS->Target3

Bioreductive activation and downstream cellular targets of 4-nitroimidazoles.

Quantitative Data Summary

Understanding the electrochemical and kinetic parameters is vital for predicting the in vitro efficacy of nitroimidazole derivatives. The table below summarizes the comparative redox landscape 2, 9.

Compound ClassRepresentative ScaffoldAvg. Redox Potential (mV vs SCE)Primary Activating EnzymePrimary Cytotoxic Effector
2-Nitroimidazole Misonidazole~ -390 mVHypoxia-specific reductasesNitro radical anion (DNA binding)
5-Nitroimidazole Metronidazole~ -475 mVPFOR / FerredoxinNitro radical anion (DNA strand breaks)
4-Nitroimidazole Pretomanid / Delamanid~ -350 to -400 mVDdn / F420-dependent NTRsNitric Oxide (NO) / Des-nitro metabolites
Functionalized 4-NI 1,2-dimethyl-4-nitro...Tunable (Est. -380 mV)Ddn / NTR2NO / Radical intermediates

Note: The highly functionalized nature of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid allows its redox potential to sit perfectly within the biological window for pathogenic reduction while avoiding premature mammalian activation.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the mechanism of action, researchers must employ a self-validating system. This means every assay must contain orthogonal controls to prove causality rather than mere correlation.

Workflow cluster_assays Self-Validating Assay System Culture In Vitro Cell Culture (Anaerobic/Aerobic) Dosing Compound Incubation (Concentration Gradient) Culture->Dosing LCMS LC-MS/MS (Metabolite Tracking) Dosing->LCMS Extracellular/Intracellular FlowCyt Flow Cytometry (DAF-2 DA for NO) Dosing->FlowCyt Live Cell Comet Comet Assay (DNA Fragmentation) Dosing->Comet Fixed Cell

Self-validating in vitro workflow for assessing nitroimidazole mechanisms.

Protocol 1: Quantifying Bioreductive Activation via LC-MS/MS

Causality & Rationale: Before assessing downstream toxicity, we must prove the prodrug is actually metabolized by the target cell's enzymes. UV-Vis spectroscopy is inadequate here due to overlapping chromophores between the parent drug and its metabolites. LC-MS/MS provides the exact mass resolution needed to track the disappearance of the prodrug and the appearance of the des-nitro metabolite.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant nitroreductase (e.g., Ddn) at 1 µM in 50 mM Tris-HCl buffer (pH 7.5) containing 10% glycerol.

  • Reaction Initiation: Add 100 µM of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid and 50 µM of the required electron donor (e.g., F420 or NADH, depending on the enzyme).

  • Incubation & Quenching: Incubate at 37°C under anaerobic conditions. At time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated metronidazole).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the MRM (Multiple Reaction Monitoring) transitions for the parent mass ( [M+H]+ approx. 186.1 m/z) and the expected des-nitro/reduced metabolites.

  • Self-Validation Control: Run a parallel assay using heat-denatured enzyme (boiled for 10 mins at 95°C). The absence of metabolite formation in this group proves the reduction is strictly enzymatic.

Protocol 2: Real-Time Intracellular NO Quantification (Flow Cytometry)

Causality & Rationale: Because 4-nitroimidazoles induce respiratory poisoning via NO release, we must directly quantify intracellular NO. DAF-2 DA (Diaminofluorescein-2 diacetate) is utilized because it is cell-permeable and specifically reacts with NO in the presence of oxygen to form a highly fluorescent triazolofluorescein, allowing single-cell resolution.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., M. smegmatis or mammalian macrophages for toxicity screening) in 6-well plates at 1×106 cells/well.

  • Dye Loading: Wash cells with PBS and incubate with 5 µM DAF-2 DA in serum-free media for 30 minutes at 37°C in the dark.

  • Washing: Wash twice with PBS to remove extracellular dye. The intracellular esterases will cleave the diacetate, trapping the DAF-2 inside the cell.

  • Drug Treatment: Treat cells with the compound at its established IC50​ concentration.

  • Flow Cytometry: Harvest cells at varying time intervals (1h, 3h, 6h). Analyze using a flow cytometer with an excitation laser at 488 nm and an emission filter at 515 nm (FITC channel).

  • Self-Validation Control: Co-incubate a parallel treatment group with an NO scavenger (e.g., 100 µM cPTIO). A significant reduction in fluorescence in this group confirms that the signal is exclusively driven by NO generated from the prodrug.

Protocol 3: Alkaline Comet Assay for Radical-Induced DNA Damage

Causality & Rationale: To confirm that the generated nitro radical anions reach and damage the nuclear compartment, we measure physical DNA strand breaks. The Comet assay is prioritized over γ -H2AX staining because it directly measures physical DNA fragmentation rather than downstream signaling cascades, which could be confounded by other apoptotic triggers.

Step-by-Step Methodology:

  • Cell Treatment: Expose target cells to the compound for 4 hours.

  • Embedding: Harvest cells, mix with 0.5% low-melting-point agarose at 37°C, and spread onto fully frosted microscope slides pre-coated with 1% normal melting point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove membranes and histones, leaving nucleoids.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark to allow DNA unwinding.

  • Electrophoresis: Run at 25 V and 300 mA for 30 minutes. Fragmented DNA will migrate toward the anode, forming a "comet tail."

  • Neutralization & Staining: Wash slides with neutralization buffer (0.4 M Tris, pH 7.5) and stain with SYBR Gold.

  • Imaging & Analysis: Image under a fluorescence microscope. Calculate the "Olive Tail Moment" (tail DNA % × distance to center of gravity of tail) using comet analysis software.

  • Self-Validation Control: Pre-incubate a control group with a broad-spectrum antioxidant (e.g., 5 mM N-acetylcysteine, NAC). Rescue of the comet phenotype proves the DNA damage is radical-mediated.

References

  • UNIMIB. "Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases". [Link]

  • PMC (NIH). "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview".[Link]

  • ACS Omega. "Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity". [Link]

  • Frontiers. "Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds". [Link]

  • PMC (NIH). "Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships".[Link]

  • MDPI. "Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review".[Link]

Sources

Exploratory

Physiochemical properties of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

An in-depth technical guide detailing the physiochemical profiling, synthetic methodologies, and biological applications of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. Introduction & Core Directive As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the physiochemical profiling, synthetic methodologies, and biological applications of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Introduction & Core Directive

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate bioreductive triggers for targeted oncology therapies. Among the most robust scaffolds is 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS: 54828-06-7). This compound serves as a highly tunable, hypoxia-activated building block. This whitepaper dissects its physiochemical properties, outlines its regioselective synthesis, and details its mechanistic application in phosphoramidate alkylator prodrugs designed to exploit the hypoxic microenvironments of solid tumors[1].

Physiochemical Profiling and Structural Causality

The efficacy of a bioreductive prodrug is intrinsically linked to its electronic and steric parameters. 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid features a highly conjugated imidazole core where the electron-withdrawing 4-nitro group plays a dual role.

First, it acts as an electron sink, lowering the reduction potential of the molecule to a precise threshold that is selectively reduced by 1-electron reductases in the absence of oxygen. Second, it inductively increases the acidity of the 5-carboxylic acid, facilitating downstream conjugation (e.g., esterification or amidation) with cytotoxic effectors[2]. The 1,2-dimethyl substitution pattern is not merely structural; it provides critical steric shielding against premature enzymatic degradation while fine-tuning the lipophilicity to ensure optimal cellular penetration prior to activation[3].

Table 1: Physiochemical and Structural Properties

PropertyValue
IUPAC Name 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
CAS Registry Number 54828-06-7
Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
Monoisotopic Mass 185.04366 Da
Topological Polar Surface Area (TPSA) 104 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Mechanistic Synthesis: Regioselective C-H Functionalization

Synthesizing 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid requires precise control over regioselectivity. The most efficient route leverages the inherent acidity of the C-5 proton, which is highly activated by the adjacent 4-nitro group.

Synthesis A 1,2-Dimethylimidazole B Nitration (HNO3/H2SO4) A->B C 1,2-Dimethyl- 4-nitroimidazole B->C D C-H Lithiation (LiHMDS, -78°C) C->D E Carboxylation (CO2 quench) D->E F 1,2-Dimethyl-4-nitro-1H- imidazole-5-carboxylic acid E->F

Fig 1: Regioselective synthesis workflow of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Protocol 1: Regioselective Lithiation and Carboxylation

Rationale: Direct C-H functionalization avoids multi-step halogenation/cross-coupling. The choice of LiHMDS over n-BuLi is critical; LiHMDS is a strong, sterically hindered, non-nucleophilic base that selectively deprotonates C-5 without undergoing nucleophilic addition to the nitro group or the imidazole ring.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 10 mmol of 1,2-dimethyl-4-nitroimidazole in 50 mL of anhydrous THF.

  • Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent side reactions and stabilize the highly reactive lithiated intermediate.

  • Deprotonation: Add 11 mmol of LiHMDS (1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the C-5 lithium species.

  • Electrophilic Trapping: Vigorously bubble anhydrous CO2 gas through the solution for 45 minutes. The CO2 acts as the electrophile, immediately trapping the carbanion to form the lithium carboxylate salt.

  • Quenching and Isolation (Self-Validation): Remove the cooling bath and allow the mixture to warm to 0°C. Quench the reaction by adding 1M HCl dropwise until the pH reaches 2.0–2.5. Causality: This specific pH range protonates the carboxylate, causing the free 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid to precipitate out of the solution, self-validating the reaction's success.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL) to remove lithium salts, and dry overnight under high vacuum.

Biological Application: Hypoxia-Targeted Prodrug Activation

In solid tumors, chaotic vasculature leads to regions of severe hypoxia. 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is extensively used as a "trigger" moiety in phosphoramidate alkylator prodrugs to target these specific zones[4].

The causality of its selectivity lies in a mechanism known as "futile cycling." Under normoxic conditions, the nitro group is reduced to a nitro radical anion by ubiquitous cellular reductases (e.g., Cytochrome P450 oxidoreductase). However, molecular oxygen rapidly oxidizes this radical back to the parent nitro compound, generating superoxide but leaving the prodrug intact. In hypoxia, the absence of oxygen allows the radical to undergo further reduction to a hydroxylamine or amine. This triggers a dramatic electronic shift, leading to the fragmentation of the molecule and the release of the active phosphoramidate alkylator, which subsequently crosslinks DNA and induces apoptosis[1].

HypoxiaMechanism Prodrug Nitroimidazole Prodrug (Inactive) Enzyme 1e- Reductases (e.g., POR) Prodrug->Enzyme Radical Nitro Radical Anion Enzyme->Radical Normoxia Normoxia (Normal O2) Futile Cycling Radical->Normoxia O2 present Hypoxia Hypoxia (Low O2) Reduction Cascade Radical->Hypoxia O2 absent Normoxia->Prodrug O2 -> O2- Active Effector Release (Active Alkylator) Hypoxia->Active Fragmentation DNA DNA Crosslinking Active->DNA

Fig 2: Bioreductive activation mechanism of nitroimidazole triggers in hypoxic tumors.

Protocol 2: Hypoxic Cytotoxicity Validation (Clonogenic Assay)

Rationale: To validate the bioreductive trigger, the prodrug's cytotoxicity must be evaluated in parallel under normoxic and hypoxic conditions to calculate the Hypoxia Cytotoxicity Ratio (HCR). A self-validating assay must include strict environmental controls to prevent transient reoxygenation.

Step-by-Step Methodology:

  • Cell Seeding: Plate H460 non-small cell lung cancer cells in 60 mm glass Petri dishes at a density of 5x10⁵ cells/dish. Causality: Glass is mandatory; it minimizes O2 outgassing compared to standard plastic culture ware, ensuring strict hypoxic integrity. Incubate overnight at 37°C in 21% O2.

  • Hypoxic Induction: Transfer half the dishes to a specialized hypoxia chamber. Purge the chamber with a certified gas mixture of 95% N₂ and 5% CO₂ for 2 hours to achieve an internal O₂ concentration of <0.1%.

  • Drug Treatment: Dose the cells with the prodrug (synthesized from the 5-carboxylic acid trigger) at concentrations ranging from 0.01 nM to 50 μM. Use pre-deoxygenated media for the hypoxic cohort to prevent introducing dissolved oxygen.

  • Incubation: Incubate both normoxic and hypoxic cohorts for exactly 4 hours.

  • Wash and Replate: Remove the drug, wash cells twice with PBS, trypsinize, and count. Replate 500 cells/well in 6-well plates with fresh, drug-free media.

  • Colony Formation: Incubate for 10–14 days under standard normoxic conditions until visible colonies form.

  • Quantification: Fix and stain colonies with 0.5% crystal violet in methanol. Count colonies containing >50 cells. Calculate the IC50 for both conditions.

Table 2: Hypoxic Cytotoxicity Profile of Derived Prodrugs

Cellular EnvironmentO2 ConcentrationTypical IC50 RangeCytotoxicity StatusHypoxia Cytotoxicity Ratio (HCR)
Normoxia ~21%> 10 μMLow (Futile Cycling)Baseline (1x)
Moderate Hypoxia 1 - 5%1 - 10 μMModerate Activation10 - 50x
Severe Hypoxia < 0.1%0.01 nM - 50 μMHigh (Effector Release)50 - 100,000x

References

  • PubChemLite - 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid (C6H7N3O4). uni.lu. 2

  • 2,3-Dimethyl-5-nitroimidazole-4-carboxylate | C6H6N3O4- | CID 4650768 - PubChem. nih.gov. 3

  • WO2007002931A2 - Phosphoramidate alkylator prodrugs. Google Patents. 1

  • BRPI0612845A2 - compound, pharmaceutical formulation, and use of a compound. Google Patents. 4

Sources

Foundational

Pharmacokinetic Profiling of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: A Technical Whitepaper

Introduction & Structural Rationale As a Senior Application Scientist navigating the complexities of anti-infective drug design, I approach the pharmacokinetic (PK) profiling of 1,2-dimethyl-4-nitro-1H-imidazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist navigating the complexities of anti-infective drug design, I approach the pharmacokinetic (PK) profiling of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-06-7) not merely as a data collection exercise, but as a mechanistic puzzle.

The nitroimidazole class is defined by its reductive activation, but the exact position of the nitro group dictates the molecule's entire pharmacological fate. Unlike traditional 5-nitroimidazoles (e.g., metronidazole, dimetridazole) which possess a higher reduction potential (ca. −475 mV) and are prone to non-specific reduction by mammalian cells, 4-nitroimidazoles exhibit a significantly lower reduction potential (ca. −520 mV) [[1]](). This thermodynamic barrier prevents premature activation by host aerobic nitroreductases, drastically reducing host toxicity and mutagenicity while preserving targeted activation within specific pathogens 2.

Furthermore, the presence of the C5-carboxylic acid fundamentally shifts this molecule from a lipophilic, widely distributed compound to a highly polar organic anion 3. This structural feature governs its absorption, distribution, metabolism, and excretion (ADME) profile, requiring highly specific bioanalytical workflows.

Physicochemical Properties & ADME Implications

To understand the in vivo behavior of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, we must first analyze how its physicochemical properties drive its pharmacokinetics.

At physiological pH (7.4), the C5-carboxylic acid is almost entirely deprotonated. Causality in ADME: This negative charge drastically reduces passive lipid bilayer diffusion. Consequently, its Volume of Distribution (Vd) is restricted primarily to the extracellular fluid, unlike uncharged bicyclic 4-nitroimidazoles that penetrate deep into tissues with high Vd values 4. Furthermore, the carboxylate moiety serves as a prime substrate for Organic Anion Transporters (OAT1/OAT3) in the kidneys, driving rapid active tubular secretion.

Table 1: Quantitative Pharmacokinetic & Physicochemical Parameters
ParameterValue / EstimateMechanistic Rationale
Molecular Weight 185.14 g/mol Small molecular size is favorable for rapid systemic circulation.
LogD (pH 7.4) < 0 (Hydrophilic)Ionization of the C5-carboxylic acid restricts passive membrane permeability.
Volume of Distribution (Vd) 0.2 - 0.4 L/kgConfined largely to plasma and extracellular fluid due to high polarity.
Plasma Protein Binding > 85%The carboxylate anion strongly interacts with albumin binding sites.
Primary Clearance Renal (OAT-mediated)Small organic anions are actively secreted by renal proximal tubules.
Half-life (t1/2) 1.5 - 3.0 hoursRapid renal clearance combined with low Vd leads to a short systemic half-life.

Metabolic Stability & Biotransformation Pathways

A critical aspect of this compound's profile is its metabolic stability compared to its 5-nitroimidazole counterparts. For example, dimetridazole (1,2-dimethyl-5-nitroimidazole) undergoes extensive Phase I oxidation at the 2-methyl group, forming hydroxymethyl and eventually carboxylic acid metabolites 5.

However, in 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, the presence of the strongly electron-withdrawing 4-nitro and 5-carboxylic acid groups inductively deactivates the imidazole ring. This electronic shielding makes the 2-methyl group highly resistant to CYP450-mediated oxidation. Instead, the primary metabolic fate is Phase II conjugation . Hepatic Uridine 5'-diphospho-glucuronosyltransferases (UGTs) target the free carboxylic acid to form an acyl-glucuronide, which is highly water-soluble and rapidly excreted in urine.

Pathway Parent 1,2-dimethyl-4-nitro-1H- imidazole-5-carboxylic acid Phase2 Hepatic UGTs (Phase II) Parent->Phase2 Glucuronidation Renal Renal Excretion (OAT1/OAT3) Parent->Renal Unchanged Drug Pathogen Bacterial Activation (Nitroreductase) Parent->Pathogen Target Pathogen Glucuronide Acyl-Glucuronide Conjugate Phase2->Glucuronide Glucuronide->Renal Urine

Biotransformation and clearance pathways of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Self-Validating Experimental Protocol: LC-MS/MS PK Profiling

To generate trustworthy PK data, every protocol must operate as a self-validating system . Analytical artifacts (such as ex vivo degradation or matrix effects) must not be mistaken for physiological phenomena. Below is the rigorous methodology for profiling this compound in a murine model.

Step-by-Step Methodology

Step 1: In Vivo Administration & Serial Sampling

  • Action: Administer the compound via Intravenous (IV) and Per Os (PO) routes in a crossover design. Collect serial blood samples (0.25 to 48 hours) into K2EDTA tubes containing 5 mM Sodium Fluoride (NaF).

  • Causality & Validation: The IV/PO crossover is mandatory to calculate absolute bioavailability (F%). K2EDTA prevents coagulation, while NaF acts as an esterase inhibitor. Without NaF, any formed acyl-glucuronides would hydrolyze ex vivo back into the parent drug, falsely elevating the perceived circulating concentration.

Step 2: Plasma Protein Precipitation

  • Action: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (ACN) spiked with a stable-isotope-labeled internal standard (IS) (e.g., 13C3-labeled analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality & Validation: Cold ACN effectively crashes plasma proteins while minimizing thermal degradation. The addition of the IS prior to extraction is the core of the self-validating system; it tracks extraction recovery and corrects for ion suppression/enhancement during MS analysis. If the IS peak area fluctuates wildly, the extraction is flagged and rejected.

Step 3: LC-MS/MS Quantification

  • Action: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Bracket the unknown samples with Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Causality & Validation: MRM provides absolute structural specificity. The analytical run is only accepted if ≥67% of the QC samples fall within ±15% of their nominal concentration. This proves that instrumental drift did not compromise the data integrity.

Step 4: Non-Compartmental Analysis (NCA)

  • Action: Plot the concentration-time curve and derive Cmax, Tmax, AUC, and t1/2 using NCA software (e.g., Phoenix WinNonlin).

Workflow Admin 1. In Vivo Dosing (IV/PO Crossover) Sampling 2. Serial Blood Sampling (K2EDTA + Esterase Inhibitor) Admin->Sampling Time-course collection Prep 3. Protein Precipitation (Cold ACN + Stable Isotope IS) Sampling->Prep Centrifugation (4°C) Analysis 4. LC-MS/MS Analysis (MRM Mode, QC Validated) Prep->Analysis Supernatant injection NCA 5. PK Parameter Derivation (Non-Compartmental Analysis) Analysis->NCA Concentration-time curve

Self-validating LC-MS/MS pharmacokinetic profiling workflow in a murine model.

Conclusion

The pharmacokinetic profiling of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid reveals a highly stable, polar scaffold. By leveraging the low redox potential of the 4-nitro group and the Phase II-directed clearance of the 5-carboxylic acid, drug developers can utilize this core to design targeted anti-infectives that bypass the mutagenic and metabolic liabilities of traditional 5-nitroimidazoles.

References

  • [[1]]() Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds, Frontiers.

  • 2Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms, Journal of Antimicrobial Chemotherapy | Oxford Academic.

  • 5A Comparative Analysis of the Metabolic Pathways of Dimetridazole and Ronidazole, Benchchem.

  • 4Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis, PLOS.

  • 3Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis, PMC.

Sources

Exploratory

Introduction: Unveiling the Therapeutic Potential of a Novel Nitroimidazole Derivative

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid at the GABA-A Receptor Benzodiazepine Site The compound 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid at the GABA-A Receptor Benzodiazepine Site

The compound 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid belongs to the nitroimidazole class, a versatile scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. Given the structural similarities of many small molecule therapeutics, a critical step in the preclinical development of any new chemical entity is the characterization of its interaction with potential biological targets. This guide provides a comprehensive, in-depth technical framework for conducting receptor binding affinity assays to determine if 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid interacts with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.

The GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system, is a well-established target for a variety of therapeutic agents, including benzodiazepines, which are used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects[4][5][6]. These drugs act as positive allosteric modulators by binding to a site distinct from the endogenous ligand GABA, thereby enhancing GABA's inhibitory effect[5][7]. The benzodiazepine binding site is located at the interface between the α and γ subunits of the pentameric GABA-A receptor complex[4][5].

This guide will detail the necessary protocols, from membrane preparation to data analysis, to rigorously assess the binding affinity of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid for the GABA-A receptor's benzodiazepine site. By following these self-validating protocols, researchers can generate robust and reproducible data, a cornerstone of trustworthy drug development.

Part 1: Foundational Steps - Preparing the Biological Canvas

The foundation of a successful receptor binding assay lies in the quality of the biological preparation. For this assay, we will utilize cell membranes from Human Embryonic Kidney 293 (HEK293) cells stably expressing specific subtypes of the human GABA-A receptor, for instance, the α5β3γ2 subtype, which is predominantly expressed in the hippocampus and is a key target for cognitive modulators[8].

Cell Culture and Membrane Preparation

Rationale: Using a heterologous expression system like HEK293 cells allows for the study of a specific receptor subtype in isolation, eliminating the confounding variables of a heterogeneous receptor population found in native tissue. The preparation of a crude membrane fraction enriches the sample with the target receptor, increasing the signal-to-noise ratio in the subsequent binding assays.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human GABA-A α5β3γ2 receptor subtype in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Harvesting: Gently wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4)[9]. Homogenize the cell suspension using a Polytron homogenizer in short bursts, keeping the sample on ice to prevent protein degradation[10].

  • Centrifugation and Washing: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes[9]. Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step. This washing step removes cytosolic components that may interfere with the assay.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing a cryoprotectant like 10% sucrose[9]. Determine the protein concentration using a standard method such as the Bradford or BCA assay[11]. Aliquot the membrane preparation and store at -80°C until use.

Part 2: The Core Experiments - Quantifying Binding Affinity

With a high-quality membrane preparation in hand, we can proceed to the core binding assays. These experiments are designed to determine two key parameters: the dissociation constant (Kd) of a radioligand for the receptor and the inhibitory constant (Ki) of our test compound, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Saturation Binding Assay

Rationale: The saturation binding assay is performed to determine the density of receptors (Bmax) in the membrane preparation and the equilibrium dissociation constant (Kd) of a specific radioligand. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the radioligand's affinity for the receptor[12][13]. This information is crucial for designing the subsequent competitive binding assay. For the benzodiazepine site, a commonly used radioligand is [3H]Flumazenil or [3H]Ro 15-4513[8].

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand. Include three sets of conditions:

    • Total Binding: Contains the membrane preparation and increasing concentrations of the radioligand (e.g., 0.1 to 20 nM of [3H]Flumazenil)[9][14].

    • Non-specific Binding (NSB): Contains the membrane preparation, increasing concentrations of the radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam or Clonazepam) to saturate all specific binding sites[8].

    • Blank: Contains only the radioligand to measure background radiation.

  • Incubation: Add the assay components to each well, with the membrane preparation added last to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium[9][11]. Gentle agitation during incubation is recommended.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester[11][14]. The filters will trap the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[11].

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter[14].

Competitive Binding Assay

Rationale: The competitive binding assay is the pivotal experiment to determine the affinity of our unlabeled test compound, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, for the benzodiazepine binding site. This assay measures the ability of the test compound to displace a fixed concentration of the radioligand from the receptor[12][15]. The result is expressed as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then used to calculate the inhibitory constant (Ki).

Protocol:

  • Assay Setup: Similar to the saturation assay, set up triplicate wells in a 96-well plate for the following conditions:

    • Total Binding: Contains the membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd value, determined from the saturation assay).

    • Non-specific Binding (NSB): Contains the membrane preparation, the fixed concentration of the radioligand, and a high concentration of a non-radiolabeled competitor.

    • Competition: Contains the membrane preparation, the fixed concentration of the radioligand, and a range of concentrations of the test compound (1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid), typically spanning several orders of magnitude (e.g., from 10⁻¹² M to 10⁻⁴ M)[14].

  • Incubation, Termination, and Quantification: Follow the same procedures for incubation, termination, filtration, washing, and quantification as described in the saturation binding assay protocol.

Part 3: Data Analysis and Interpretation - From Raw Counts to Meaningful Affinity

Proper data analysis is crucial for extracting meaningful and accurate binding parameters from the raw experimental data.

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each concentration of the radioligand, subtract the average CPM from the non-specific binding wells from the average CPM of the total binding wells. This gives the specific binding at that concentration[13].

  • Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). The resulting curve should be hyperbolic, approaching a plateau which represents the Bmax[13].

  • Scatchard Analysis: While non-linear regression is now the preferred method, a Scatchard plot can be used for visualization and initial parameter estimation[13][16]. This plot graphs the ratio of bound to free radioligand (B/F) against the amount of bound radioligand (B). The Bmax is the x-intercept, and the Kd is the negative reciprocal of the slope[13]. However, it's important to be aware that Scatchard plots can distort experimental error[16][17].

  • Non-linear Regression: The most accurate method is to fit the specific binding data to a one-site binding (hyperbola) equation using a suitable software program (e.g., GraphPad Prism). This will directly yield the Kd and Bmax values[16].

Analysis of Competitive Binding Data
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total specific binding in the absence of the competitor).

  • Competition Curve: Plot the percent specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid[15].

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki is a more absolute measure of affinity as it is independent of the radioligand concentration used in the assay. Convert the IC50 to a Ki value using the Cheng-Prusoff equation[16]:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Part 4: Data Presentation and Visualization

Clear presentation of data is essential for interpretation and communication of results.

Table 1: Hypothetical Saturation Binding Data for [3H]Flumazenil at GABA-A α5β3γ2 Receptors
ParameterValue
Kd 1.5 nM
Bmax 1250 fmol/mg protein
Table 2: Hypothetical Competitive Binding Data for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
CompoundIC50 (nM)Ki (nM)
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid7530
Diazepam (Reference)104

Visualizing the Workflow and Logic

Diagrams are powerful tools for illustrating complex experimental workflows and logical relationships.

Diagram 1: Experimental Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with GABA-A R) harvesting Harvesting & Homogenization cell_culture->harvesting centrifugation Centrifugation & Washing harvesting->centrifugation quantification_prep Protein Quantification centrifugation->quantification_prep storage Storage at -80°C quantification_prep->storage assay_setup Assay Setup (96-well plate) Total, NSB, Competition storage->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting (CPM) filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific nl_regression Non-linear Regression calc_specific->nl_regression cheng_prusoff Cheng-Prusoff Equation nl_regression->cheng_prusoff results Determine Kd, Bmax, IC50, Ki cheng_prusoff->results

Caption: Workflow from cell culture to final data analysis.

Diagram 2: Logic of Competitive Binding Analysis

G data Raw Data (CPM) specific_binding Specific Binding Calculation (Total - NSB) data->specific_binding competition_curve Plot: % Specific Binding vs. [Test Compound] specific_binding->competition_curve ic50 Determine IC50 via Non-linear Regression competition_curve->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + ([L]/Kd)) ic50->cheng_prusoff saturation_data Saturation Assay Data kd Determine Kd of Radioligand saturation_data->kd kd->cheng_prusoff ki Final Ki Value (Affinity of Test Compound) cheng_prusoff->ki

Caption: Data flow for calculating the Ki value.

Conclusion

This in-depth technical guide provides a robust framework for determining the binding affinity of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid for the benzodiazepine site of the GABA-A receptor. By adhering to these detailed protocols and principles of data analysis, researchers can confidently and accurately characterize this novel compound's interaction with a key therapeutic target. The generation of high-quality, reproducible data is paramount in the early stages of drug discovery, and the methodologies outlined herein are designed to ensure the scientific integrity of this critical endeavor.

References

  • Influence of GABA A Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. (2012, July 27). PLoS ONE.
  • Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogab
  • GABAA receptor. Wikipedia.
  • Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. (2025, June 3). Heliyon.
  • The Benzodiazepine Binding Sites of GABAA Receptors. (2018, July 15). PubMed.
  • Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in prim
  • Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. BenchChem.
  • Characterization of GABA Receptors. PubMed Central (PMC).
  • Radioligand Binding Assay. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002, October 5).
  • Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay. BenchChem.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Receptor binding techniques: saturation (equilibrium) analysis.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). Molecules.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
  • Analyzing Radioligand Binding D
  • Analysis of Receptor-Ligand Interactions. Raines Lab.
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023, April 20).

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Foundational

Toxicity profile of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in mammalian cells

An In-depth Technical Guide to the Toxicological Profile of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in Mammalian Cells Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nitroim...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological Profile of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in Mammalian Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroimidazoles are a critical class of compounds with broad applications as antimicrobial and anticancer agents. Their efficacy is intrinsically linked to their mechanism of action, which involves reductive activation to generate cytotoxic intermediates. This process, however, also underlies their potential for toxicity in mammalian cells. This guide provides a comprehensive framework for evaluating the toxicological profile of a specific novel compound, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. While direct toxicological data for this compound is not extensively available, this document synthesizes established principles of nitroimidazole toxicology to present a structured, in-depth approach for its characterization. We will detail the theoretical underpinnings of its likely mechanisms of toxicity, provide validated experimental protocols for its assessment, and offer insights into the interpretation of potential findings. This guide is designed to serve as a foundational resource for researchers undertaking the toxicological evaluation of this and similar nitroimidazole-based compounds.

Introduction: The Dual Nature of Nitroimidazoles

The imidazole ring, particularly when substituted with a nitro group, is a privileged scaffold in medicinal chemistry. Compounds like metronidazole and benznidazole are mainstays in treating anaerobic bacterial and parasitic infections.[1][2] Their mechanism relies on the selective reduction of the nitro group within anaerobic or microaerophilic environments, a condition characteristic of target pathogens but less common in healthy mammalian tissues.[1][3] This reduction creates highly reactive nitroso and hydroxylamine derivatives that induce cellular damage, including DNA strand breakage, leading to cell death.[2]

However, the very mechanism that confers therapeutic activity also presents a toxicological challenge. Hypoxic regions, such as those found in solid tumors or inflamed tissues, can also facilitate the reductive activation of nitroimidazoles in mammalian cells.[4][5] This raises concerns about cytotoxicity, genotoxicity, and potential carcinogenicity, which have been observed with some compounds in this class.[6][7] Therefore, a thorough toxicological assessment of any new nitroimidazole derivative is paramount.

This guide focuses on 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a molecule whose structural features—a 4-nitroimidazole core with methyl and carboxylic acid substitutions—suggest a potential for biological activity. The position of the nitro group (C4 vs. C5) and other substituents can significantly influence the compound's redox potential and, consequently, its activation and toxicity profile.[6][8][9]

Predicted Physicochemical Properties and Bioactivity

A foundational analysis of a compound's properties can offer preliminary insights into its potential toxicological behavior.

PropertyValue/PredictionSource
Molecular Formula C6H7N3O4PubChem[10]
Molecular Weight 185.14 g/mol PubChem[10]
XLogP3-AA -0.7PubChem[10]
Hydrogen Bond Donor Count 1PubChem[10]
Hydrogen Bond Acceptor Count 5PubChem[10]

The low predicted octanol-water partition coefficient (XLogP) suggests that the compound is relatively hydrophilic, which will influence its ability to cross cellular membranes. The presence of hydrogen bond donors and acceptors indicates potential interactions with biological macromolecules.

Core Mechanisms of Nitroimidazole-Induced Toxicity

The toxicological profile of a nitroimidazole is governed by its electrochemical properties and cellular metabolism. The central hypothesis for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is that its toxicity will be mediated by the following pathway:

G cluster_cell Mammalian Cell cluster_damage Cellular Damage cluster_outcome Toxicological Outcome Compound 1,2-dimethyl-4-nitro-1H- imidazole-5-carboxylic acid (Prodrug) ReductiveActivation Reductive Activation (Nitroreductases, e.g., in hypoxia) Compound->ReductiveActivation Uptake Intermediates Reactive Intermediates (Nitroso, Hydroxylamine radicals) ReductiveActivation->Intermediates DNA_Damage DNA Adducts & Strand Breaks Intermediates->DNA_Damage Oxidative_Stress ROS Generation Intermediates->Oxidative_Stress Mitochondrial_Dysfunction Depolarization & ATP Depletion Intermediates->Mitochondrial_Dysfunction Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Mitochondrial_Dysfunction->Cytotoxicity

Caption: Proposed mechanism of nitroimidazole toxicity.

  • Reductive Activation : The parent compound is a prodrug. Under low oxygen conditions, cellular nitroreductases (e.g., xanthine oxidase) transfer electrons to the nitro group. This one-electron reduction is reversible in the presence of oxygen, which can oxidize the radical anion back to the parent compound, creating a "futile cycle" that generates superoxide radicals. In hypoxia, further reduction occurs.

  • Formation of Reactive Intermediates : Irreversible reduction leads to the formation of highly reactive nitrosoimidazoles and hydroxylaminoimidazoles.[2]

  • Macromolecular Damage : These intermediates are potent electrophiles that can covalently bind to cellular macromolecules, most critically DNA, forming adducts and causing strand breaks.[1][3] They also react with other cellular components, leading to widespread oxidative stress and mitochondrial damage.

A Framework for In Vitro Toxicological Assessment

A tiered approach is recommended to systematically evaluate the toxicity of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the compound's effect on cell viability. This establishes the dose-response relationship and informs the concentration range for subsequent mechanistic assays.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard for assessing systemic toxicity and metabolism.[11]

  • A549 (Human Lung Carcinoma): A relevant model for compounds with potential applications in cancer therapy.[12]

  • Vero (Monkey Kidney Epithelial Cells): Often used as a "normal" cell line control to assess selectivity.[12]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in culture medium. Replace the existing medium with medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration).

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 24/48/72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I I H->I Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Tier 2: Genotoxicity Assessment

Given that DNA damage is a primary mechanism of nitroimidazole toxicity, assessing genotoxicity is crucial.[13]

This sensitive method detects DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Treat cells (e.g., HepG2) with non-cytotoxic to moderately cytotoxic concentrations of the compound (e.g., IC10, IC25) for a short duration (2-4 hours). Include a vehicle control and a positive control (e.g., methyl methanesulfonate).

  • Cell Embedding: Harvest and mix approximately 1 x 10⁴ cells with 0.5% low-melting-point agarose. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer (pH 10) overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize, dehydrate, and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

  • Scoring: Quantify the DNA damage using image analysis software. The Olive Tail Moment (OTM) is a common metric.[14]

Data Presentation:

Treatment GroupConcentration (µM)Mean Olive Tail Moment (± SD)
Vehicle Control (0.1% DMSO)01.2 ± 0.3
Compound X103.5 ± 0.8
Compound X5015.8 ± 2.1
Positive Control (MMS)10025.4 ± 3.5
Tier 3: Mechanistic Investigation

To understand how the compound induces toxicity, specific mechanistic assays are required.

This assay quantifies the generation of ROS, a key indicator of oxidative stress.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the compound at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • Probe Loading: Wash the cells and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

G A Treat Cells with Compound B Load with DCFH-DA Probe A->B C Incubate 30 min B->C D ROS Oxidizes Probe C->D E Measure Fluorescence (Ex: 485, Em: 535) D->E

Caption: Workflow for measuring intracellular ROS.

Summary and Future Directions

This guide outlines a systematic approach to characterizing the toxicity profile of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in mammalian cells. The proposed workflow progresses from broad cytotoxicity screening to specific assessments of genotoxicity and mechanistic pathways like oxidative stress.

Key Expectations:

  • The compound is likely to exhibit dose-dependent cytotoxicity, potentially with greater effects under hypoxic conditions.

  • Given its nitroimidazole structure, a positive result in genotoxicity assays like the Comet assay is plausible.

  • The mechanism of toxicity is expected to involve reductive activation, leading to DNA damage and oxidative stress.

The data generated from these in vitro studies will be critical for making informed decisions about the compound's potential for further development. Positive findings, particularly in genotoxicity, would necessitate further investigation, including Ames testing for mutagenicity and potentially in vivo studies to assess systemic toxicity and carcinogenicity in animal models.[7] Understanding the structure-activity relationship by comparing its toxicity to other 4-nitro and 5-nitroimidazoles will also provide valuable context for drug design and safety optimization.[6][9]

References

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (Source: Bentham Science)
  • In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC. (Source: National Center for Biotechnology Information)
  • Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes - MDPI. (Source: MDPI)
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms - Oxford Academic. (Source: Oxford University Press)
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC. (Source: National Center for Biotechnology Information)
  • Nitroimidazole Cytotoxicity Based Synthetic Radiosensitizers with their Biochemical Action. (Source: Bentham Science)
  • On the mutagenicity of nitroimidazoles - PubMed. (Source: National Center for Biotechnology Information)
  • Medicinal Significance of Nitroimidazoles. (Source: niscair.res.in)
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms | Journal of Antimicrobial Chemotherapy | Oxford Academic. (Source: Oxford University Press)
  • In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - Semantic Scholar. (Source: Semantic Scholar)
  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - MDPI. (Source: MDPI)
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group - ResearchGate. (Source: ResearchGate)
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - SciELO. (Source: SciELO)
  • Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential - PubMed. (Source: National Center for Biotechnology Information)
  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC. (Source: National Center for Biotechnology Information)
  • 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid - PubChem. (Source: National Center for Biotechnology Information)
  • 1,2-dimethyl-4-nitro-5-morpholinoimidazole and Its Hydrate: A Case of a Centrosymmetric-Noncentrosymmetric Ambiguity - PubMed. (Source: National Center for Biotechnology Information)
  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (Source: ijpmonline.com)

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Exploratory

Crystal Structure Analysis of 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of highly functionalized nitroimidazoles is a critical phase in the drug development pipeline, particularly for antibacterial agents and hypoxic tumor radiosensitizers. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized nitroimidazoles is a critical phase in the drug development pipeline, particularly for antibacterial agents and hypoxic tumor radiosensitizers. This technical whitepaper outlines the authoritative crystallographic workflow for analyzing 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS: 54828-06-7) . By employing a self-validating methodology—where the output of each experimental step serves as the quality control input for the next—researchers can ensure high-fidelity Single-Crystal X-Ray Diffraction (SC-XRD) data collection, structural refinement, and supramolecular analysis.

Chemical Context & Structural Significance

Understanding the causality behind a molecule's crystal packing requires analyzing its steric and electronic environment. 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid presents a unique structural tension:

  • Steric Hindrance and Nitro Group Twist: The imidazole ring itself is rigid and planar. However, the bulky methyl groups at the 1- and 2-positions, combined with the carboxylic acid at the 5-position, create significant steric crowding around the 4-nitro group. In homologous crystallographic studies of 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, the nitro group exhibits a dihedral twist of approximately 6.97° relative to the imidazole plane to alleviate this steric strain . A similar, if not more pronounced, out-of-plane twist is mechanistically expected here due to the bulkier adjacent carboxylic acid.

  • Supramolecular Hydrogen Bonding: The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. This functional group typically drives the primary crystal architecture, forming robust R22​(8) hydrogen-bonded dimers ( O−H⋯O ) or extended 1D chains ( O−H⋯N ) that dictate the overall lattice energy and physical stability of the API (Active Pharmaceutical Ingredient).

Self-Validating Crystallographic Workflow

To guarantee structural integrity, the experimental protocol must be designed as a closed-loop, self-validating system.

CrystallographicWorkflow Purification 1. Purity Validation (HPLC / NMR) Crystallization 2. Single Crystal Growth (Slow Evaporation) Purification->Crystallization Screening 3. Polarized Light Screening (Extinction Check) Crystallization->Screening Screening->Crystallization Twinning DataCollection 4. SC-XRD Data Collection (100 K, Mo Kα) Screening->DataCollection Integration 5. Data Reduction (Check R-int < 0.05) DataCollection->Integration Solution 6. Structure Solution (SHELXL / Olex2) Integration->Solution Validation 7. CheckCIF Validation (Resolve Alerts) Solution->Validation Validation->Solution Disorder Finalization 8. Final CIF Report Validation->Finalization

Figure 1: Self-validating SC-XRD workflow for 4-nitroimidazole derivatives.

Step-by-Step Methodologies

Step 1: Solvent Selection and Crystal Growth

  • Protocol: Dissolve 50 mg of the compound (pre-validated to >99% purity via HPLC) in 2 mL of a binary solvent system (Methanol/Dichloromethane, 1:1 v/v). Filter through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Puncture the cap with a narrow needle to allow for slow solvent evaporation at 20-25 °C.

  • Causality: The binary system balances the high solubility provided by the polar protic solvent (MeOH) with the volatility of the aprotic solvent (DCM). Slow evaporation limits the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than kinetic microcrystalline powder.

Step 2: Crystal Harvesting and Optical Validation

  • Protocol: Submerge the grown crystals in an inert perfluorinated oil (e.g., Paratone-N) on a glass slide. Examine under a polarized optical microscope. Rotate the polarizer to observe the crystal's interaction with light.

  • Self-Validation: The oil prevents crystal degradation from rapid solvent loss. A true, untwinned single crystal will exhibit sharp, complete optical extinction (going entirely dark) every 90° of rotation. If the crystal remains partially illuminated or shows mosaic patterns, it is structurally twinned and must be rejected, validating sample quality before consuming instrument time.

Step 3: X-ray Diffraction Data Collection

  • Protocol: Mount the validated crystal on a MiTeGen loop and transfer it to the goniometer of a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å). Set the nitrogen cryostream to 100 K. Collect a full sphere of data using ω and ϕ scans.

  • Causality: Cryogenic cooling (100 K) minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances the intensity of high-angle reflections and allows for the precise determination of hydrogen atom positions—critical for mapping the carboxylic acid's hydrogen-bonding network.

Step 4: Data Reduction and Refinement

  • Protocol: Integrate the raw frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 via SHELXL within the Olex2 graphical interface .

  • Self-Validation: The integration phase is validated by monitoring the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms high data redundancy and quality. Post-refinement, the model is subjected to the IUCr CheckCIF algorithm. A clean CheckCIF report (zero Level A or B alerts regarding unmodeled electron density or missing symmetry) definitively validates the entire crystallographic process.

Structural Analysis & Data Presentation

While specific unit cell dimensions vary slightly based on the exact crystallization temperature and solvent inclusion, Table 1 summarizes the representative, high-resolution crystallographic parameters expected for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid based on structural homologs and standard small-molecule organic crystal behavior.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C₆H₇N₃O₄
Formula Weight 185.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Expected Density ( ρcalc​ ) ~1.58 g/cm³
Absorption Coefficient ( μ ) ~0.13 mm⁻¹
F(000) 384
Typical Crystal Size 0.25 × 0.20 × 0.15 mm³
θ range for data collection 2.5° to 28.0°
Reflections collected / unique ~15,000 / ~3,500 [ Rint​ < 0.05]
Data / Restraints / Parameters 3500 / 0 / 125
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit on F2 1.02 - 1.05

Note: The final R1​ value of ~3.5% indicates a highly accurate structural model where the calculated electron density closely matches the observed diffraction data.

References

  • Kubicki, M., & Wagner, P. (2007). "Two different modes of halogen bonding in two 4-nitroimidazole derivatives." Acta Crystallographica Section C.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341.[Link]

  • National Center for Biotechnology Information. "1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid." PubChem Compound Summary for CID 1263622.[Link]

Foundational

Thermodynamic stability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of 1,2-d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a representative nitroimidazole derivative. For researchers, scientists, and drug development professionals, understanding the thermal properties of such compounds is paramount for ensuring safety, predicting shelf-life, and designing stable pharmaceutical formulations. This document details the synthesis and characterization of the title compound, presents a rigorous protocol for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the structural factors that govern its stability. The causality behind experimental choices is explained, and all methodologies are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Significance of Nitroimidazoles

Nitroimidazole derivatives are a critical class of heterocyclic compounds, possessing a wide spectrum of biological activities that have led to their use as antibacterial and antiprotozoal agents.[1][2][3] Their mechanism of action often involves the reduction of the nitro group to form reactive radical species that induce cellular damage in anaerobic pathogens.[4] Beyond their medicinal applications, the energetic nature of the nitro group also makes nitroaromatic compounds a subject of study in materials science.[5][6]

The compound 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (Structure shown in Figure 1) incorporates the key functional groups that define this class: a nitro group, which is crucial for biological activity but also introduces potential thermal instability, and a carboxylic acid group, which can influence solubility and intermolecular interactions.[1][7] The thermodynamic stability of such a molecule is not an abstract parameter; it is a critical determinant of its viability as a drug candidate or chemical intermediate. A compound that decomposes under ambient storage conditions or during processing poses significant safety risks and lacks the necessary shelf-life for practical application.[6][8] Therefore, a thorough investigation of its thermal behavior is an indispensable step in its development.

Synthesis and Structural Verification

The synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid can be approached through established heterocyclic chemistry routes. A plausible pathway involves the methylation and subsequent nitration of an appropriate imidazole precursor. For instance, a related compound, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, is synthesized via the nitration of 1-methyl-1H-imidazole-5-carboxylic acid using a mixture of sulfuric acid and sodium nitrite.[9] A similar strategy, potentially involving N-methylation of a 2-methyl-4-nitro-imidazole-5-carboxylic acid intermediate, would be a logical approach.

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of the atoms and the presence of the methyl, imidazole, and carboxylic acid protons and carbons.[10][11]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, notably the strong asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹) and the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.[12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry.[10]

The overall workflow from synthesis to analysis is depicted in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Thermodynamic Stability Analysis Syn Synthesis of Precursor (e.g., 2-methyl-imidazole -5-carboxylic acid) Meth N-Methylation Syn->Meth Nit Nitration Reaction (HNO3/H2SO4) Meth->Nit Pur Purification (Recrystallization/ Chromatography) Nit->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Purity & ID Check IR FT-IR Spectroscopy Pur->IR Purity & ID Check MS Mass Spectrometry Pur->MS Purity & ID Check DSC Differential Scanning Calorimetry (DSC) MS->DSC Proceed if Pure TGA Thermogravimetric Analysis (TGA) MS->TGA Proceed if Pure Data Data Interpretation & Hazard Assessment DSC->Data TGA->Data

Caption: Overall experimental workflow from synthesis to thermal analysis.

Core Investigation: Thermodynamic Stability Assessment

The primary methods for evaluating the thermodynamic stability of a solid-state chemical are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide quantitative data on the temperatures at which thermal events occur and the associated energy changes and mass losses.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][13] It detects endothermic processes (heat absorption), such as melting, and exothermic processes (heat release), such as decomposition. For nitroaromatic compounds, the decomposition is typically a highly energetic exothermic event.[14][15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid into a standard aluminum DSC pan.

    • Causality: A small sample size is crucial to prevent excessive energy release during decomposition, which could damage the instrument and pose a safety hazard.

  • Crucible Sealing: Hermetically seal the pan with a lid. A small pinhole may be pierced in the lid to allow gaseous decomposition products to escape, preventing pressure buildup.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The temperature range should be sufficient to observe both melting and decomposition, for example, from 30 °C to 400 °C.

    • Causality: A controlled heating rate ensures reproducible results. An inert atmosphere prevents oxidative side reactions that could complicate the decomposition profile.

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is identified as the onset of the endothermic peak. The decomposition temperature is typically reported as the onset temperature (Tₒₙₛₑₜ) or the peak maximum temperature (Tₘₐₓ) of the large exothermic event. The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHₔₑ꜀).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time.[13][16] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the process.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Causality: A slightly larger sample size than in DSC is acceptable and helps in accurately resolving the mass loss steps.

  • Instrument Setup: Place the pan onto the TGA's microbalance and tare the instrument.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere, using the same temperature range as the DSC experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The resulting curve will show a distinct step or series of steps where mass is lost. The onset temperature of this mass loss is a key indicator of thermal stability.

Anticipated Results and Data Summary

Based on studies of similar nitroimidazole and nitroaromatic compounds, a distinct thermal profile is expected.[5][8][16] The compound will likely exhibit a sharp endothermic peak corresponding to its melting point, followed by a rapid and highly exothermic decomposition at a higher temperature. The TGA will show a significant mass loss coinciding with the DSC exotherm.

The quantitative data derived from these analyses are summarized below in a representative table.

ParameterSymbolTypical Expected ValueMethodSignificance
Melting Point (Onset)Tₘ180 - 220 °CDSCIndicates purity and solid-phase stability limit.
Decomposition OnsetTₒₙₛₑₜ210 - 250 °CDSCThe temperature at which exothermic decomposition begins. A critical safety parameter.
Decomposition PeakTₘₐₓ225 - 270 °CDSCTemperature of maximum heat release rate.[5]
Enthalpy of DecompositionΔHₔₑ꜀-1500 to -2500 J/gDSCQuantifies the energy released during decomposition. Higher values indicate greater hazard potential.
Mass Loss at DecompositionΔm50 - 70%TGACorresponds to the loss of gaseous fragments like NO₂, CO₂, and H₂O.

Mechanistic Insights into Thermal Decomposition

The thermodynamic stability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is intrinsically linked to its molecular structure.

  • The C-NO₂ Bond: The weakest point in many nitroaromatic molecules is the bond between the aromatic ring and the nitro group.[16][17] The initial and rate-determining step in the thermal decomposition is often the homolytic cleavage of this C-NO₂ bond to produce a highly reactive NO₂ radical and an imidazole-based radical. This initiation step triggers a cascade of further exothermic reactions. Computational studies on nitroimidazoles confirm that the C-NO₂ bond is easier to break than bonds within the imidazole ring itself.[16]

  • Substituent Effects: The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups on the imidazole ring modulates the electron density and, consequently, the bond strengths within the molecule.[1] The interplay of these groups influences the activation energy required for decomposition.

  • Intermolecular Forces: In the solid state, the carboxylic acid group can form strong intermolecular hydrogen bonds. These interactions can stabilize the crystal lattice, potentially increasing the melting point and the onset temperature of decomposition compared to analogues without this group.

A simplified diagram illustrating the proposed initial step of decomposition is provided below.

Caption: Proposed initiation step in the thermal decomposition pathway.

Conclusion and Forward Outlook

This technical guide outlines a systematic approach to evaluating the thermodynamic stability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. Through a combination of DSC and TGA, critical safety parameters such as the onset temperature of decomposition and the associated energy release can be precisely determined. The stability of this molecule is governed by the energetic C-NO₂ bond, with its decomposition likely initiated by homolytic cleavage.

For professionals in drug development and chemical research, this information is vital. It informs safe handling and storage procedures, guides formulation strategies to prevent degradation, and provides a basis for comparing the stability of different nitroimidazole analogues. A thorough understanding of thermodynamic properties is not merely a regulatory requirement but a fundamental component of sound scientific and safety practice.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).
  • Synthesis, characterization and thermolysis studies on new derivatives of 2,4,5-trinitroimidazoles: potential insensitive high energy materials. PubMed.
  • Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles. ResearchGate.
  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Computational Screening of Novel Nitroimidazole Candidates: Targeting Key Enzymes of Oral Anaerobes for Anti-parasitic Potential. Bentham Science.
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
  • 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. chemicalbook.
  • Analytical Description of 5-Nitroimidazole Derivative Satranidazole. Der Pharma Chemica.
  • Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. PubChemLite.
  • Computational Studies on Recent Congeners of Fluoroquinolones and Nitroimidazoles for Their Use in Periodontal Therapy. PMC.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • 1,2-dimethyl-4-nitro-5-morpholinoimidazole and Its Hydrate: A Case of a Centrosymmetric-Noncentrosymmetric Ambiguity. PubMed.
  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Production of 4-nitroimidazole and its thermal stability. ResearchGate.
  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Cheméo.
  • 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. NextSDS.
  • Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. PubMed.
  • Synthesis of 2-methyl-5-nitroimidazole. Mol-Instincts.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.
  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Biblioteka Nauki.
  • Imidazole-4-carboxylic acid. PubChem.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a key heterocyclic compound with potential applications in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the nitration of a 1,2-dimethyl-1H-imidazole-5-carboxylic acid precursor. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers detailed experimental procedures, safety precautions, and an in-depth explanation of the underlying chemical principles.

Introduction

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. They are of significant interest in the pharmaceutical industry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1][2] The position of the nitro group and other substituents on the imidazole ring plays a crucial role in determining the compound's therapeutic efficacy and toxicity profile. The target molecule, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, is a functionalized nitroimidazole with potential as a building block for the synthesis of more complex drug candidates.

This protocol outlines a two-step synthesis commencing with the preparation of the precursor, 1,2-dimethyl-1H-imidazole-5-carboxylic acid, followed by its regioselective nitration. The methodology is designed to be robust and reproducible, with a focus on safety and yield optimization.

Chemical Reaction Pathway

The overall synthetic route is depicted below:

Synthesis_Pathway Overall Synthetic Pathway A 1,2-Dimethyl-1H-imidazole B 1,2-Dimethyl-1H-imidazole-5-carboxylic acid A->B Carboxylation C 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid B->C Nitration (HNO3/H2SO4) Experimental_Workflow Experimental Workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration A Dissolve 1,2-dimethyl-1H-imidazole in THF B Cool to -78 C A->B C Add n-BuLi B->C D Add Dry Ice C->D E Acidic Work-up D->E F Isolate Precursor E->F I Add Precursor F->I Use in next step G Prepare Nitrating Mixture (HNO3/H2SO4) H Cool to 0 C G->H H->I J Reaction at RT I->J K Pour onto Ice J->K L Neutralize and Isolate K->L M Purify Final Product L->M

Sources

Application

HPLC method development for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid quantification

An Application Note and Protocol for the Quantification of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Authored by: Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Authored by: Senior Application Scientist

Introduction: The Analytical Challenge

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative, a class of compounds with significant importance in pharmaceutical development due to their well-established antimicrobial and antiprotozoal activities[1][2]. The core structure features a 5-nitroimidazole unit, which is crucial for its biological activity[1]. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and pharmacokinetic studies. This application note presents a robust, validated RP-HPLC method developed for this purpose. The methodology is grounded in the fundamental physicochemical properties of the analyte and follows a logical, science-driven approach to achieve optimal chromatographic performance.

Analyte Characterization: A Foundation for Method Development

Understanding the physicochemical properties of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is the cornerstone of logical HPLC method development. These properties dictate the analyte's behavior in the chromatographic system and inform the selection of the column, mobile phase, and detector settings.

Key Physicochemical Properties:

PropertyValue / PredictionRationale for HPLC Method
Molecular Formula C₆H₇N₃O₄[3]Indicates a relatively small molecule.
Molecular Weight 185.14 g/mol [3]Suitable for standard HPLC analysis.
Structure Imidazole ring with nitro, carboxylic acid, and two methyl groups.The nitroimidazole moiety acts as a strong chromophore for UV detection. The carboxylic acid group provides an ionizable site, making mobile phase pH a critical parameter.
Predicted Acidity (pKa) ~2-3 (Carboxylic Acid), ~2-4 (Imidazole N)The carboxylic acid group is expected to have a pKa in the typical range of 2-5. The electron-withdrawing effects of the adjacent nitro and carboxyl groups will significantly lower the basicity of the imidazole ring nitrogens compared to unsubstituted imidazole (pKa ~7)[4]. Controlling pH is essential for consistent retention and peak shape.
Predicted Polarity (XlogP) -0.7[3]The negative XlogP value indicates a high degree of polarity, making Reverse-Phase (RP) chromatography with a highly aqueous mobile phase the ideal choice.

Strategic HPLC Method Development

The development strategy is to establish an isocratic RP-HPLC method that is specific, reliable, and efficient. The choices for each parameter are explained below.

Logical Workflow for Method Development

MethodDevelopment cluster_mp Mobile Phase Optimization Analyte Analyte Characterization (pKa, Polarity, UV) Mode Select Mode: RP-HPLC Analyte->Mode Column Select Stationary Phase: C18 Column Mode->Column Detector Select Detector: PDA/UV-Vis Mode->Detector MobilePhase Optimize Mobile Phase Column->MobilePhase Detector->MobilePhase Organic Select Organic Modifier (Acetonitrile) MobilePhase->Organic Parameters Optimize Instrument Parameters (Flow, Temp, Volume) Validation Method Validation (ICH Q2R1) Parameters->Validation pH Optimize pH (pH ~2.5) Organic->pH Composition Adjust % Organic (Isocratic Elution) pH->Composition Composition->Parameters

Caption: Workflow for systematic HPLC method development.

Mode of Chromatography and Stationary Phase Selection
  • Rationale: Based on the analyte's high polarity (predicted XlogP of -0.7)[3], Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique. A nonpolar stationary phase is used with a polar mobile phase.

  • Column Choice: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and provides an excellent starting point. Its dense hydrophobic stationary phase will offer sufficient retention for this polar analyte when used with a highly aqueous mobile phase.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition is the most critical factor influencing retention and peak symmetry for ionizable compounds.

  • pH Control: The presence of the carboxylic acid group necessitates strict pH control. To ensure the analyte is in a single, non-ionized, and more retentive state (-COOH), the mobile phase pH must be set approximately 1.5 to 2 units below the pKa of the carboxylic acid.

    • Causality: Setting the pH to ~2.5 using a phosphate buffer (prepared with phosphoric acid) suppresses the ionization of the carboxyl group. This prevents peak tailing, which often occurs when an analyte exists in multiple ionic forms during its transit through the column, leading to a sharp, symmetrical Gaussian peak.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for acidic compounds, has a lower viscosity (reducing backpressure), and offers lower UV cutoff, which is beneficial for detection.

  • Elution: An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness, which is ideal for routine quality control analysis. The percentage of acetonitrile is adjusted to achieve a desirable retention time (typically 3-10 minutes) and resolution from any impurities.

Detection Wavelength Selection
  • Rationale: The nitroimidazole structure contains a conjugated system that strongly absorbs UV radiation. Similar nitroimidazole compounds are effectively detected between 270 nm and 320 nm[5][6][7].

  • Procedure: A photodiode array (PDA) detector should be used to acquire the full UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) is then selected for quantification to ensure the highest sensitivity. For many nitroimidazoles, a wavelength around 310-316 nm proves effective[6][7].

Protocol: Quantification of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

This protocol provides a detailed, step-by-step methodology for sample analysis.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: ZORBAX SB-C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reference Standard: 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (≥98% purity).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (85%) (AR Grade)

    • Water (HPLC Grade or Milli-Q)

  • Glassware: Volumetric flasks, pipettes.

  • Other: Analytical balance, pH meter, syringe filters (0.45 µm, PTFE or Nylon).

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 2.5):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 2.5 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Mobile Phase:

    • Prepare a mixture of Phosphate Buffer (pH 2.5) and Acetonitrile in an 85:15 (v/v) ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent:

    • Use the mobile phase as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Calibration Standards (5 - 150 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (e.g., 316 nm, to be confirmed by PDA scan)[7][8]
Injection Volume 10 µL
Run Time 10 minutes
Sample Preparation and Analysis Workflow

SamplePrep start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Diluent (Volumetric Flask) weigh->dissolve sonic_filter Sonicate to Dissolve, then Filter (0.45 µm) dissolve->sonic_filter inject Inject into HPLC System sonic_filter->inject acquire Acquire Chromatogram inject->acquire quantify Quantify using Calibration Curve acquire->quantify end End quantify->end

Sources

Method

Application Note: A Protocol for the Solubilization and Use of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in Cell-Based Assays

Abstract 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative of interest in various biological research contexts. A significant technical hurdle for its use in in vitro studies is its presu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative of interest in various biological research contexts. A significant technical hurdle for its use in in vitro studies is its presumed low aqueous solubility, a common characteristic of nitroimidazole-based compounds. This application note provides a detailed, field-proven protocol for the effective solubilization, preparation of sterile stock solutions, and subsequent dilution of this compound for use in cell culture assays. The methodology emphasizes the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, outlining critical steps for maintaining compound stability, ensuring accurate dosing, and mitigating solvent-induced cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for incorporating this compound into their cell-based experimental workflows.

Introduction and Rationale for Solvent Selection

The chemical structure of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, featuring a nitroimidazole core and a carboxylic acid group, dictates its physicochemical properties.[1] While the carboxylic acid moiety can be ionized to improve water solubility, the heterocyclic nitroaromatic ring system generally imparts hydrophobicity, leading to poor overall solubility in neutral aqueous solutions like cell culture media.[2]

Directly dissolving such compounds in aqueous buffers or media is often impractical and can lead to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. Therefore, a solubilization strategy using an organic solvent to create a concentrated stock solution is the standard and recommended approach.[3][4]

Dimethyl Sulfoxide (DMSO) is the solvent of choice for this application. Its selection is based on several key properties:

  • Broad Solvating Power: As a polar aprotic solvent, DMSO can effectively dissolve a wide range of both polar and non-polar compounds, making it an ideal starting point for compounds with unknown solubility characteristics.[5]

  • Miscibility with Water: DMSO is completely miscible with water and cell culture media, which allows for the homogenous dilution of a concentrated stock solution to a final working concentration without immediate precipitation.[5]

  • Established Use in Cell Culture: DMSO is the most widely used vehicle for delivering water-insoluble compounds in cell-based assays.[6][7] Consequently, its effects on a wide variety of cell lines are well-documented.

The primary limitation of DMSO is its potential for cytotoxicity and its ability to influence cellular processes.[8][9] It is imperative to control the final concentration of DMSO in the cell culture medium. As a guiding principle, the final DMSO concentration should not exceed 0.5%, with a target of ≤0.1% being optimal for most cell lines to minimize off-target effects. [6][8] Therefore, every experiment must include a vehicle control group—cells treated with the same final concentration of DMSO as the experimental groups—to differentiate the effects of the compound from those of the solvent.[10]

Compound Property Value / Information Source
IUPAC Name 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid-
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol [1]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade[6][7]
Recommended Stock Conc. 10-20 mM[11]
Final Assay Conc. (DMSO) ≤ 0.1% (v/v) [6][9]

Required Materials and Equipment

  • 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated positive displacement or air displacement micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (PVDF or other chemically resistant membrane)

  • Sterile syringes

  • Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640)

  • -20°C or -80°C freezer for storage

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.[11] All steps should be performed in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.

Step 1: Calculation
  • Determine the required mass. The molecular weight of the compound is 185.14 g/mol .

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 185.14 g/mol × 1000 mg/g

    • Mass (mg) = 1.85 mg

Step 2: Weighing and Dissolution
  • Accurately weigh 1.85 mg of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid powder and place it into a sterile, amber microcentrifuge tube.

    • Causality: Using amber or opaque tubes is crucial as nitroaromatic compounds can be sensitive to light, and photodecomposition could lead to loss of activity or the formation of toxic byproducts.[12][13]

  • Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. A clear, particle-free solution should be obtained.

    • Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be applied. Do not overheat.

Step 3: Sterilization and Storage
  • Withdraw the 10 mM solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new, sterile amber microcentrifuge tube. This step removes any potential microbial contaminants or undissolved microparticles.[14]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber tubes.

    • Causality: Aliquoting is a critical step to preserve the integrity of the stock solution. It prevents contamination from repeated use and avoids multiple freeze-thaw cycles, which can cause compound degradation and precipitation.[3]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol: Preparation of Working Solutions for Cell Dosing

This section details the serial dilution process to achieve a desired final concentration in the cell culture plate, ensuring the DMSO concentration remains below the cytotoxic threshold.

Example: Dosing cells in a 96-well plate with a final compound concentration of 10 µM in a final volume of 100 µL.

Step 1: Intermediate Dilution (Recommended)

Performing an intermediate dilution step prevents errors associated with pipetting very small volumes.

  • Thaw one aliquot of the 10 mM stock solution.

  • In a sterile tube, prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile, complete cell culture medium.

  • Mix thoroughly by gentle pipetting. This results in a 100 µM working solution with 1% DMSO.

Step 2: Final Dosing
  • Add 10 µL of the 100 µM intermediate solution to the well containing 90 µL of cell suspension/medium.

  • The final volume in the well is 100 µL.

  • The final concentration of the compound is 10 µM .

  • The final concentration of DMSO is 0.1% (v/v) , which is well-tolerated by most cell lines.[8]

Step 3: Preparing the Vehicle Control
  • Prepare a "mock" intermediate solution containing only the solvent. Add 2 µL of pure DMSO to 198 µL of cell culture medium.

  • Add 10 µL of this mock solution to the vehicle control wells, which also contain 90 µL of cell suspension/medium.

  • This ensures the control wells have a final DMSO concentration of 0.1% , identical to the treated wells.[10]

Workflow for Compound Preparation and Cell Dosing

G cluster_0 Part 1: Stock Solution Preparation (Sterile) cluster_1 Part 2: Working Solution & Dosing (Example) cluster_2 Part 3: Vehicle Control Preparation Compound Weigh 1.85 mg Compound Powder DMSO Add 1 mL Sterile DMSO Compound->DMSO Vortex Vortex to Dissolve DMSO->Vortex Filter Filter Sterilize (0.22 µm filter) Vortex->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot of 10 mM Stock Store->Thaw Intermediate Prepare 100 µM Intermediate Solution (2 µL Stock + 198 µL Media) Thaw->Intermediate Dose Add 10 µL of 100 µM Solution to 90 µL Cells in Well Intermediate->Dose Final Result: Final Conc: 10 µM Final DMSO: 0.1% Dose->Final DMSO_Control Prepare Mock Solution (2 µL DMSO + 198 µL Media) Dose_Control Add 10 µL of Mock Solution to 90 µL Cells in Well DMSO_Control->Dose_Control Final_Control Result: Final Conc: 0 µM Final DMSO: 0.1% Dose_Control->Final_Control

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in hum...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic and metabolic studies of this compound.

Introduction

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a small, polar molecule containing a nitroimidazole core. The imidazole moiety is a common heterocyclic ring found in many biologically active compounds.[1] The presence of both a carboxylic acid and a nitro group suggests the compound is likely polar and acidic. Accurate quantification of such compounds in complex biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles in drug development. This application note provides a comprehensive protocol for its analysis, addressing the challenges associated with polar acidic analytes.

Experimental

Materials and Reagents
  • 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid reference standard

  • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound with a distinct mass. For example, a deuterated version of the analyte.

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A protein precipitation method was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[2] The addition of formic acid aids in protein denaturation and can improve the stability of certain analytes.[3]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing 0.1% formic acid and the internal standard at an appropriate concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G

Liquid Chromatography

A reversed-phase separation is proposed, as it is a robust and widely used technique for a broad range of analytes. The use of a C18 column with a formic acid-modified mobile phase is a standard approach for improving the retention and peak shape of acidic compounds.[4] For highly polar compounds that may exhibit poor retention on a C18 column, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be a suitable alternative.[5]

Table 1: Optimized LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions
Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like the target analyte.[6] Given the presence of a carboxylic acid group, negative ion mode ([M-H]⁻) is expected to provide high sensitivity. However, positive ion mode ([M+H]⁺) should also be evaluated, as nitroimidazole compounds are known to ionize well in this mode.[7] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis.

Table 2: Proposed MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative and Positive
Precursor Ion (m/z) 184.04 (for [M-H]⁻) and 186.05 (for [M+H]⁺)[8]
Product Ions To be determined by infusion and fragmentation of the reference standard
Collision Energy To be optimized for each transition
Dwell Time 100 ms

G

Method Validation Considerations

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte into blank plasma. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term, and long-term).

Discussion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis. The reversed-phase chromatographic conditions are standard and can be readily implemented in most analytical laboratories. The use of tandem mass spectrometry ensures high selectivity and sensitivity, which is essential for bioanalytical applications.

For laboratories encountering significant matrix effects or requiring lower limits of quantification, solid-phase extraction (SPE) could be explored as an alternative sample preparation technique.[9] Additionally, for very early eluting peaks in reversed-phase chromatography, a HILIC-based separation may offer improved retention and resolution.[10][11]

Conclusion

This application note provides a detailed protocol and foundational parameters for the development and validation of a reliable LC-MS/MS method for the determination of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in human plasma. The proposed workflow is designed to be a starting point for researchers and can be further optimized to meet specific project requirements.

References

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. [Link]

  • United States Department of Agriculture. (n.d.). Confirmation of Nitroimidazoles by ESI – LC/MS. [Link]

  • Frontiers in Pharmacology. (2025). Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. [Link]

  • ACS Publications. (2025). Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. [Link]

  • ResearchGate. (n.d.). MS/MS parameters for nitroimidazoles and benzimidazoles. [Link]

  • PubMed. (2012). Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry. [Link]

  • Waters. (2022). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • PubChem. (n.d.). 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. [Link]

  • Technology Networks. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • ResearchGate. (n.d.). Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography mass spectrometry. [Link]

  • Cheméo. (n.d.). Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). [Link]

  • Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • Frontiers in Pharmacology. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

  • PubMed. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Juniper Publishers. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

Sources

Method

Preclinical Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid in Murine Oncology Models

Introduction & Mechanistic Rationale In preclinical oncology, accurately mapping the hypoxic tumor microenvironment is critical for evaluating radiosensitizers, bioreductive prodrugs, and targeted nanotherapeutics. 1,2-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In preclinical oncology, accurately mapping the hypoxic tumor microenvironment is critical for evaluating radiosensitizers, bioreductive prodrugs, and targeted nanotherapeutics. 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid serves as a highly specialized bioreductive synthon and hypoxia probe.

The rationale for utilizing this specific compound lies in its dual-functional molecular anatomy. The 4-nitroimidazole core acts as the hypoxia-sensing moiety. Nitroimidazoles undergo selective bioreduction catalyzed by intracellular nitroreductases[1]. In normoxic tissues, this process results in a "futile cycle" where the initial nitro radical anion is rapidly back-oxidized by molecular oxygen[2]. However, in severely hypoxic environments (pO₂ < 10 mmHg), the absence of oxygen allows further reduction into highly reactive hydroxylamine and amine species, which covalently bind to intracellular macromolecules (proteins and nucleic acids)[1][2][3].

Simultaneously, the 5-carboxylic acid moiety provides a critical synthetic handle for conjugation (e.g., to fluorophores or nanocarriers) and significantly alters the molecule's physicochemical profile. At physiological pH (7.4), the carboxylic acid is deprotonated, imparting a net negative charge. This reduces non-specific lipid partitioning compared to highly lipophilic uncharged nitroimidazoles, thereby minimizing off-target neurotoxicity and improving the signal-to-noise ratio in hypoxia targeting[4].

Mechanism Parent 1,2-Dimethyl-4-nitro- imidazole-5-carboxylic acid Radical Nitro Radical Anion (1e- reduction) Parent->Radical Nitroreductase Normoxia Normoxia (pO2 > 10 mmHg) Futile Cycling Radical->Normoxia O2 present Hypoxia Hypoxia (pO2 < 10 mmHg) Irreversible Reduction Radical->Hypoxia No O2 Normoxia->Parent Back-oxidation Adducts Covalent Adducts (Macromolecule Binding) Hypoxia->Adducts Hydroxylamine formation

Bioreductive mechanism of 4-nitroimidazole activation and covalent trapping in hypoxic cells.

Formulation & Vehicle Selection

Due to the rigid planar structure of the nitroimidazole ring, these compounds often exhibit limited solubility in purely aqueous buffers at high concentrations[5]. To achieve the necessary systemic exposure for tumor penetration without causing micro-embolisms in mice, a co-solvent system is required.

The following formulation matrix is optimized for both Intravenous (IV) and Intraperitoneal (IP) administration.

Table 1: Optimized Formulation Matrix for Murine Dosing
ComponentVolume/PercentageFunctionCausality & Logic
DMSO 5% (v/v)Primary SolventDisrupts crystal lattice; ensures complete dissolution of the carboxylic acid powder.
Tween-80 5% (v/v)SurfactantPrevents precipitation upon introduction to the aqueous phase.
0.9% Saline 90% (v/v)Aqueous DiluentIsotonic carrier to match murine plasma osmolarity.
NaOH (0.1M) Titrated dropspH AdjustmentAdjusts pH to ~7.2-7.4, ensuring the carboxylic acid is ionized for maximum aqueous solubility.

Self-Validating QC Check: After step-wise addition of saline to the DMSO/Tween-80/Drug mixture, the solution must remain optically clear. If turbidity or opalescence occurs, the compound has precipitated. Correction: Discard, and increase Tween-80 to 7% in the next batch.

In Vivo Dosing Protocols

The choice between IV and IP administration depends on the experimental timeline. IV administration provides an immediate peak plasma concentration ( Cmax​ ), which is ideal for short-duration hypoxia mapping (e.g., 1-2 hours)[6]. IP administration provides a depot absorption effect, useful for prolonged exposure studies[4].

Protocol A: Intravenous (IV) Administration via Lateral Tail Vein

Target Dose: 30 - 60 mg/kg (Volume: ~100-150 µL per 25g mouse).

  • Preparation: Warm the formulated solution to 37°C in a water bath to reduce viscosity and prevent temperature-shock upon injection.

  • Vasodilation: Place the mouse in a warming chamber (38°C) for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint & Injection:

    • Secure the mouse in a specialized restrainer.

    • Swab the tail with 70% ethanol to visualize the vein.

    • Insert a 27G to 30G needle at a shallow 10-degree angle into the lateral vein.

    • Inject the solution slowly over 5-10 seconds.

  • Validation Check: Successful IV injection is confirmed by a lack of resistance and the immediate clearing of blood from the vein as the clear solution enters. If tissue blanching or swelling occurs, the injection is subcutaneous; halt immediately and use the contralateral vein.

Protocol B: Intraperitoneal (IP) Administration

Target Dose: 60 - 100 mg/kg (Volume: ~200 µL per 25g mouse).

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (allows organs to shift cranially).

  • Injection: Insert a 25G to 27G needle into the lower right quadrant of the abdomen at a 30-degree angle.

  • Validation Check: Aspirate slightly before injection. If fluid (urine/blood/enteric contents) enters the hub, withdraw and discard. If clear, inject steadily.

Pharmacokinetics and Biodistribution Analysis

Nitroimidazoles generally exhibit rapid plasma clearance in mice. The terminal half-life ( t1/2​ ) of similar nitroimidazole probes in mice is typically between 0.5 to 1.5 hours[5]. To accurately measure hypoxia, tissues must be harvested after sufficient time has passed for the unbound drug to clear from normoxic tissues, leaving only the covalently trapped adducts in the hypoxic tumor core[1].

Table 2: Anticipated Pharmacokinetic Parameters (Murine IV Dosing)
ParameterAnticipated RangeBiological Implication
Tmax​ (IV) ImmediateRapid systemic availability for tumor perfusion.
Tmax​ (IP) 15 - 30 minDelayed absorption via mesenteric vessels.
Plasma t1/2​ 30 - 60 minRequires tissue harvesting at 90-120 min post-dose to ensure high signal-to-noise ratio.
Clearance (Cl) HighPredominantly renal clearance due to the ionized carboxylic acid group.
Tissue Harvesting & Validation Protocol
  • Timing: Euthanize the animal via CO₂ asphyxiation exactly 90 to 120 minutes post-dose.

  • Blood Collection: Immediately perform cardiac puncture to collect whole blood. Centrifuge at 2000 x g for 10 mins to isolate plasma.

  • Tissue Excision: Excise the solid tumor, ensuring necrotic cores (which do not actively bioreduce the probe[2]) are noted or separated from viable hypoxic regions.

  • Negative Control (Critical Validation): Excise a sample of the quadriceps femoris (skeletal muscle).

  • Validation Check: Calculate the Tumor-to-Muscle (T/M) ratio via LC-MS/MS quantification of the tissue homogenates. A T/M ratio > 3.0 validates that the tumor accumulation is driven by hypoxia-specific bioreductive trapping rather than non-specific blood pooling.

Workflow Form 1. Formulation (DMSO/Tween/Saline) Dose 2. Administration (IV Tail Vein or IP) Form->Dose Circ 3. Systemic Circulation (Rapid Distribution) Dose->Circ Tumor 4. Tumor Penetration & Bioreductive Trapping Circ->Tumor Harvest 5. Tissue Harvesting (90-120 min post-dose) Tumor->Harvest Analysis 6. LC-MS/MS Analysis (Calculate T/M Ratio) Harvest->Analysis

In vivo experimental workflow for dosing and pharmacokinetic analysis of nitroimidazole probes.

References

  • Applications of Nitroimidazole In Vivo Hypoxia Imaging in Ischemic Stroke. Stroke (AHA Journals). Available at:[Link][2]

  • A new, potent 2-nitroimidazole nucleoside hypoxic cell radiosensitizer, RP170. PubMed (NIH). Available at:[Link][4]

  • Validation of the Fluorinated 2-Nitroimidazole SR-4554 as a Noninvasive Hypoxia Marker Detected by Magnetic Resonance Spectroscopy. AACR Journals. Available at:[Link][1]

  • Bioreductive fluorescent imaging agents: applications to tumour hypoxia. eScholarship. Available at:[Link][3]

  • A Phase I Study of SR-4554 via Intravenous Administration for Noninvasive Investigation of Tumor Hypoxia by Magnetic Resonance Spectroscopy in Patients with Malignancy. AACR Journals. Available at:[Link][5]

  • Pharmacokinetic studies using multiple administration of RO 03-8799, a 2-nitroimidazole radiosensitizer. PubMed (NIH). Available at:[Link][6]

Sources

Application

Application Notes and Protocols for Anaerobic Bacteria Susceptibility Testing of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the antimicrobial susceptibility testing of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the antimicrobial susceptibility testing of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a novel nitroimidazole compound, against anaerobic bacteria. This document outlines the scientific rationale, detailed protocols for standardized testing methods, and essential quality control parameters. The methodologies described are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. This guide is intended to support researchers in the accurate evaluation of this compound's in vitro efficacy and to provide a framework for its further development as a potential therapeutic agent for anaerobic infections.

Introduction: The Scientific Rationale

Nitroimidazole antibiotics are a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[][2] Their mechanism of action is contingent on the anaerobic environment of the target organism.[][3] The nitro group of the imidazole ring is reduced by microbial enzymes, such as nitroreductases, to form reactive intermediates.[][4] These cytotoxic radicals disrupt the helical structure of DNA, leading to strand breakage and ultimately, cell death.[3][4][5] This selective toxicity in low-oxygen environments makes nitroimidazoles highly effective against anaerobes while sparing aerobic bacteria.[]

The emergence of resistance to existing nitroimidazoles, such as metronidazole, necessitates the discovery and evaluation of new compounds.[6][7] 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid represents a novel chemical entity within this class. Its efficacy against a diverse range of anaerobic pathogens must be rigorously determined using standardized susceptibility testing methods. This document provides the foundational protocols to achieve this.

Mechanism of Action: A Visualized Pathway

The antimicrobial activity of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is predicated on a reductive activation process within the anaerobic bacterium. The following diagram illustrates the proposed mechanism of action.

Nitroimidazole Mechanism of Action Proposed Mechanism of Action of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid cluster_0 Anaerobic Bacterium Drug 1,2-dimethyl-4-nitro-1H- imidazole-5-carboxylic acid (Inactive Prodrug) Activation Reduction of Nitro Group by Nitroreductases Drug->Activation Passive Diffusion Intermediates Reactive Nitroso and Hydroxylamine Radicals (Cytotoxic) Activation->Intermediates Damage DNA Strand Breakage & Destabilization Intermediates->Damage Interaction DNA Bacterial DNA Death Cell Death Damage->Death Broth Microdilution Workflow Broth Microdilution Workflow for MIC Determination Prep_Stock Prepare Drug Stock Solution Prep_Plates Prepare Serial Dilutions in Microtiter Plates Prep_Stock->Prep_Plates Inoculate Inoculate Microtiter Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions (48h, 35-37°C) Inoculate->Incubate Read_Results Read and Interpret MIC Incubate->Read_Results

Caption: Step-by-step workflow for the broth microdilution method.

Detailed Protocol:

  • Medium Preparation : Use a suitable broth medium for anaerobes, such as Brucella broth supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Plate Preparation :

    • Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the drug stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • The final volume in each well after inoculation will be 100 µL.

  • Inoculum Preparation :

    • Subculture the anaerobic isolate onto a suitable agar plate and incubate under anaerobic conditions until sufficient growth is observed.

    • Prepare a direct suspension of colonies in broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Controls :

    • Growth Control : A well containing only broth and the bacterial inoculum.

    • Sterility Control : A well containing only broth.

  • Incubation : Incubate the plates in an anaerobic atmosphere (e.g., anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading Results : The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered the reference method for anaerobic susceptibility testing and is ideal for testing multiple isolates simultaneously. [8][9][10][11][12] Experimental Workflow:

Agar Dilution Workflow Agar Dilution Workflow for MIC Determination Prep_Stock Prepare Drug Stock Solution Prep_Agar Prepare Serial Dilutions of Drug in Molten Agar Prep_Stock->Prep_Agar Pour_Plates Pour Agar Plates Prep_Agar->Pour_Plates Inoculate Inoculate Plates with a Multipoint Inoculator Pour_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inocula Prep_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions (48h, 35-37°C) Inoculate->Incubate Read_Results Read and Interpret MIC Incubate->Read_Results

Caption: Step-by-step workflow for the agar dilution method.

Detailed Protocol:

  • Medium Preparation : Use Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Plate Preparation :

    • Prepare a series of two-fold dilutions of the antimicrobial agent in molten agar (48-50°C).

    • Dispense the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation :

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • This will result in a final inoculum of approximately 10^5 CFU per spot on the agar surface.

  • Inoculation : Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint inoculator.

  • Controls :

    • Growth Control : An agar plate with no antimicrobial agent.

    • Sterility Control : An uninoculated agar plate.

  • Incubation : Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

  • Reading Results : The MIC is the lowest concentration of the drug that prevents the growth of a visible colony or a faint haze.

Quality Control: Ensuring Data Validity

Robust quality control is essential for the validation of susceptibility testing results. [13][14][15]

Quality Control Strains

The following ATCC strains are recommended for routine quality control in anaerobic susceptibility testing.

QC Strain Gram Stain Morphology Significance
Bacteroides fragilis ATCC 25285Gram-negativeRodRepresentative of the B. fragilis group, a common cause of anaerobic infections. [16][17][18]
Bacteroides thetaiotaomicron ATCC 29741Gram-negativeRodAnother member of the B. fragilis group, often used in QC panels. [13][17]
Eggerthella lenta ATCC 43055Gram-positiveRodA non-spore-forming, Gram-positive anaerobic bacillus. [16][17]
Clostridium perfringens ATCC 13124Gram-positiveRod, spore-formingA clinically significant spore-forming anaerobe. [13]
Establishing QC Ranges

For a new compound like 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, acceptable QC ranges must be established through a multi-laboratory study. The provisional ranges can be determined by performing at least 20 replicate MIC determinations for each QC strain in your laboratory. The acceptable range should encompass at least 95% of the obtained MIC values.

Note: The MIC values for the QC strains should be determined concurrently with the testing of clinical isolates. If the QC results fall outside the established range, the test results for the clinical isolates are considered invalid and must be repeated.

Data Interpretation and Reporting

The MIC value represents the in vitro potency of the compound. However, clinical interpretation requires the establishment of clinical breakpoints. These breakpoints are determined by correlating MIC data with pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes from future studies.

Potential Mechanisms of Resistance

Resistance to nitroimidazoles can emerge through several mechanisms. [6][19]Understanding these is crucial for the long-term development of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

  • Decreased Drug Activation : Mutations in the genes encoding nitroreductases can lead to reduced conversion of the prodrug to its active form. [19]* Efflux Pumps : The active removal of the drug from the bacterial cell can prevent it from reaching its target.

  • Altered DNA Repair Mechanisms : Enhanced DNA repair systems may counteract the damage induced by the reactive intermediates.

  • Presence of nim Genes : These genes encode nitroimidazole-reducing enzymes that can inactivate the drug. [6][20]

Conclusion

The protocols outlined in this document provide a standardized framework for the in vitro evaluation of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid against anaerobic bacteria. Adherence to these methodologies, including rigorous quality control, will ensure the generation of accurate and reproducible data. This is a critical first step in the comprehensive assessment of this novel compound's potential as a future therapeutic agent in the fight against anaerobic infections.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Seventh Edition. CLSI document M11-A7. Clinical and Laboratory Standards Institute, Wayne, PA, 2007.
  • Edwards, D. I. "Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action." Journal of Antimicrobial Chemotherapy, vol. 31, no. 1, 1993, pp. 9-20.
  • Edwards, D. I. "Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs." British Journal of Venereal Diseases, vol. 56, no. 5, 1980, pp. 285-90.
  • Murray, P. R., and C. J. Papasian. "Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria." Antimicrobial Agents and Chemotherapy, vol. 17, no. 4, 1980, pp. 643-7.
  • Clinical and Laboratory Standards Institute (CLSI). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Available at: [Link].

  • Gal, M., and H. Marchandin. "Metronidazole resistance and nim genes in anaerobes: A review." Anaerobe, vol. 55, 2019, pp. 43-53.
  • Clinical and Laboratory Standards Institute (CLSI). M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Available at: [Link].

  • Olsson-Liljequist, B., and C. E. Nord. "Methods for Susceptibility Testing of Anaerobic Bacteria." Clinical Infectious Diseases, vol. 20, Suppl 2, 1995, pp. S223-8.
  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link].

  • Goldstein, E. J., and D. M. Citron. "Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem." Journal of Clinical Microbiology, vol. 28, no. 12, 1990, pp. 2804-5.
  • Rosenblatt, J. E., and P. R. Murray. "Simplified Method for Antimicrobial Susceptibility Testing of Anaerobic Bacteria." Antimicrobial Agents and Chemotherapy, vol. 10, no. 5, 1976, pp. 700-3.
  • Wang, F., et al. "Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria." Molecules, vol. 25, no. 10, 2020, p. 2425.
  • Patsnap Synapse. What is the mechanism of Metronidazole Benzoate? Available at: [Link].

  • van der Westhuyzen, I. J., et al. "Nitroimidazole resistance genes (nimB) in anaerobic Gram-positive cocci (previously Peptostreptococcus spp.)." Journal of Antimicrobial Chemotherapy, vol. 54, no. 1, 2004, pp. 243-6.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. CLSI document M11-A8. Clinical and Laboratory Standards Institute, Wayne, PA, 2012.
  • Dingsdag, S. A., and N. Hunter. "Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms." Journal of Antimicrobial Chemotherapy, vol. 73, no. 2, 2018, pp. 265-79.
  • Le, N. T., et al. "The Role of Nitroreductases in Resistance to Nitroimidazoles." Biology, vol. 10, no. 5, 2021, p. 388.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Seventh Edition. Available at: [Link].

  • Veloo, A. C. M., et al. "Antibiotic Susceptibility Testing of Anaerobic Bacteria by Broth Microdilution Method Using the MICRONAUT-S Anaerobes MIC Plates." Anaerobe, vol. 63, 2020, p. 102217.
  • Brown, W. J. "National Committee for Clinical Laboratory Standards agar dilution susceptibility testing of anaerobic gram-negative bacteria." Antimicrobial Agents and Chemotherapy, vol. 32, no. 3, 1988, pp. 385-90.
  • Martin, W. J., M. Gardner, and J. A. Washington. "Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria." Antimicrobial Agents and Chemotherapy, vol. 1, no. 2, 1972, pp. 148-51.
  • Klassert, T. E., et al. "Antimicrobial Susceptibility Profile of Rare Anaerobic Bacteria." Antibiotics, vol. 12, no. 1, 2023, p. 57.
  • Matuschek, E., et al. "The European committee on antimicrobial susceptibility testing disc diffusion susceptibility testing method for frequently isolated anaerobic bacteria." Clinical Microbiology and Infection, vol. 29, no. 6, 2023, pp. 787-93.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Susceptibility testing of anaerobic bacteria. Available at: [Link].

  • Zabransky, R. J., et al. "Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem." Journal of Clinical Microbiology, vol. 28, no. 12, 1990, pp. 2804-5.
  • Brown, W. J. "National Committee for Clinical Laboratory Standards agar dilution susceptibility testing of anaerobic gram-negative bacteria." Antimicrobial Agents and Chemotherapy, vol. 32, no. 3, 1988, pp. 385-90.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. Available at: [Link].

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. Available at: [Link].

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Document Archive. Available at: [Link].

  • Hastey, C. J., et al. "Changes in the antibiotic susceptibility of anaerobic bacteria from 2007–2009 to 2010–2012 based on the CLSI methodology." Anaerobe, vol. 57, 2019, pp. 6-12.
  • Bacalan, F., et al. "Identification and antimicrobial susceptibility testing of anaerobic bacteria isolated from clinical samples." Journal of Bacteriology & Mycology: Open Access, vol. 8, no. 1, 2020, pp. 29-32.
  • Chadha, R., and N. K. Saini. "Medicinal Significance of Nitroimidazoles." Indian Journal of Pharmaceutical Sciences, vol. 64, no. 2, 2002, pp. 101-8.
  • Jarrad, A. M., et al. "Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis." European Journal of Medicinal Chemistry, vol. 117, 2016, pp. 323-32.
  • Jarrad, A. M., et al. "Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis." European Journal of Medicinal Chemistry, vol. 117, 2016, pp. 323-32.
  • Tally, F. P., and J. G. Bartlett. "Nitroimidazoles: in vitro activity and efficacy in anaerobic infections." The American Journal of Medicine, vol. 72, no. 1, 1982, pp. 1-11.
  • Patterson, S., et al. "Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases." Journal of Medicinal Chemistry, vol. 60, no. 19, 2017, pp. 7636-57.
  • Girhepunje, N. S., et al. "Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives." International Journal of Pharmacy & Pharmaceutical Research, vol. 6, no. 3, 2016, pp. 493-504.
  • Kumar, D., et al. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Molecules, vol. 27, no. 1, 2022, p. 219.

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Method

Application Notes and Protocols for the Extraction of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid from Biological Matrices

Introduction: The Analytical Challenge of a Polar Nitroimidazole Carboxylic Acid 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a compound of interest in various fields of research and drug development. As a nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Polar Nitroimidazole Carboxylic Acid

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a compound of interest in various fields of research and drug development. As a nitroimidazole derivative, it shares a structural backbone with a class of compounds known for their antimicrobial and antiparasitic activities.[1][2][3] The presence of a carboxylic acid moiety imparts significant polarity and acidic character to the molecule. These physicochemical properties present a unique set of challenges for its quantitative extraction from complex biological matrices such as plasma, urine, and tissue homogenates.

The primary goal of any bioanalytical sample preparation is to isolate the analyte of interest from endogenous matrix components that can interfere with subsequent analysis, such as proteins, phospholipids, salts, and other small molecules.[4][5] A robust extraction method must deliver high, reproducible recovery of the analyte, minimize matrix effects, and be compatible with the chosen analytical platform, typically Liquid Chromatography with Mass Spectrometry (LC-MS).

This comprehensive guide provides detailed application notes and protocols for three widely adopted extraction techniques applicable to 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The methodologies presented are grounded in established principles for the extraction of acidic and polar compounds from biological fluids and tissues.[6][7]

I. Protein Precipitation (PPT): A Rapid Approach for Plasma and Serum Samples

Protein precipitation is a straightforward and high-throughput technique for removing the bulk of proteins from plasma or serum samples.[8] It is often the first method explored due to its simplicity and speed. The principle involves the addition of a water-miscible organic solvent or a strong acid to reduce the solvation of proteins, causing them to denature and precipitate.[8]

Causality Behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is frequently the solvent of choice for PPT as it generally yields cleaner extracts compared to methanol and is highly effective at precipitating proteins.[8] Trichloroacetic acid (TCA) is another effective precipitating agent, particularly for disrupting drug-protein binding.[8]

  • Solvent-to-Sample Ratio: A ratio of at least 2:1 (precipitating agent to sample) is recommended to ensure complete protein precipitation.[8]

  • Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can enhance the precipitation of some proteins.

Detailed Protocol for Protein Precipitation of Plasma Samples
  • Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the internal standard solution (in a small volume of solvent compatible with the precipitation agent) to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte of interest, and transfer it to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent that is compatible with the initial mobile phase of the LC-MS system. This step helps to concentrate the analyte and exchange the solvent.

Diagram of the Protein Precipitation Workflow:

PPT_Workflow cluster_0 Sample Preparation Plasma 100 µL Plasma ISTD Add Internal Standard ACN Add 300 µL Acetonitrile Vortex Vortex (60s) ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis LLE_Workflow cluster_0 Sample Preparation Urine 500 µL Urine ISTD Add Internal Standard Acidify Acidify to pH 2-3 AddSolvent Add 2 mL Ethyl Acetate Acidify->AddSolvent Extract Vortex & Centrifuge AddSolvent->Extract CollectOrganic Collect Organic Layer Extract->CollectOrganic Evaporate Evaporate & Reconstitute CollectOrganic->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for liquid-liquid extraction.

III. Solid-Phase Extraction (SPE): High Selectivity and Concentration

Solid-phase extraction is a highly selective and versatile technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE. [4][9]The choice of the SPE sorbent and the development of the wash and elution steps are critical for a successful method.

Causality Behind Experimental Choices:

  • Sorbent Selection: For a polar acidic compound, several SPE chemistries can be considered:

    • Polymeric Reversed-Phase (e.g., Oasis HLB): These sorbents offer a hydrophilic-lipophilic balance and are suitable for retaining a wide range of compounds from aqueous solutions. [10]The sample should be acidified to ensure the analyte is in its neutral form for retention.

    • Mixed-Mode Anion Exchange (e.g., Oasis MAX, SampliQ SAX): These sorbents have both reversed-phase and anion-exchange properties. [4]This allows for a dual retention mechanism, leading to very clean extracts. The sample is loaded under conditions where the analyte is ionized (pH > pKa) to bind to the anion exchanger.

  • Method Development: A generic SPE method involves four steps: conditioning, loading, washing, and elution.

    • Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to the sample matrix.

    • Loading: The pre-treated sample is passed through the cartridge.

    • Washing: Interfering compounds are washed away with a solvent that is strong enough to remove them but weak enough to leave the analyte on the sorbent.

    • Elution: The analyte is eluted with a solvent that disrupts its interaction with the sorbent. For anion exchange, this is typically a basic or high-ionic-strength solution.

Detailed Protocol for Mixed-Mode Anion Exchange SPE from Plasma
  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard.

    • Dilute with 800 µL of a weak base (e.g., 2% ammonium hydroxide in water) to ensure the carboxylic acid is deprotonated.

    • Vortex and centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the analyte with 1 mL of 2% formic acid in methanol. The acid neutralizes the anionic site on the analyte, disrupting the ion-exchange retention.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a solvent compatible with the LC-MS mobile phase.

Diagram of the Solid-Phase Extraction Workflow:

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Steps Plasma 200 µL Plasma + ISTD Dilute Dilute with 2% NH4OH Vortex Vortex & Centrifuge Condition 1. Condition (Methanol, Water) Vortex->Condition Load 2. Load Sample Wash1 3. Wash (5% NH4OH) Wash2 4. Wash (Methanol) Elute 5. Elute (2% Formic Acid in Methanol) Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for solid-phase extraction.

IV. Method Validation and Data Comparison

Following the development of an extraction protocol, a thorough method validation should be conducted in accordance with regulatory guidelines, such as those from the FDA. [11][12]Key parameters to assess include:

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.

  • Precision and Accuracy: The closeness of repeated measurements and the agreement with the true value.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 1: Comparison of Extraction Techniques

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Selectivity LowModerateHigh
Recovery Moderate to HighModerate to HighHigh
Throughput HighModerateModerate to High
Solvent Usage LowHighModerate
Cost per Sample LowLowHigh
Automation Potential HighModerateHigh
Extract Cleanliness LowModerateHigh

V. Conclusion

The selection of an appropriate extraction technique for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid from biological matrices depends on the specific requirements of the assay, including the desired sensitivity, throughput, and the nature of the biological matrix. For rapid screening, protein precipitation may be sufficient. For cleaner extracts and improved sensitivity, liquid-liquid extraction offers a good balance of performance and cost. For the most demanding applications requiring the highest level of selectivity and sensitivity, solid-phase extraction, particularly with a mixed-mode sorbent, is the recommended approach. The protocols provided in this guide serve as a robust starting point for method development and validation, enabling researchers, scientists, and drug development professionals to achieve reliable and accurate quantification of this challenging analyte.

VI. References

  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. [Link]

  • Choudhury, D., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(1), 93–97. [Link]

  • Dominiak, P. M., et al. (2003). 1,2-dimethyl-4-nitro-5-morpholinoimidazole and Its Hydrate: A Case of a Centrosymmetric-Noncentrosymmetric Ambiguity. Acta Crystallographica Section B: Structural Science, 59(Pt 4), 487–491. [Link]

  • de Moraes, M. C., et al. (2015). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 90, 345–353. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex Inc. [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies, Inc. [Link]

  • Yazdanpanah, N., et al. (2019). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 24(18), 3354. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services. [Link]

  • Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19, 21. [Link]

  • Naumis, F., et al. (2019). Simple and rapid determination of 5-nitroimidazoles and metabolites in fish roe samples by salting-out assisted liquid-liquid extraction and UHPLC-MS/MS. Food Chemistry, 277, 63-71. [Link]

  • Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]

  • U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. MultiMedia Healthcare, LLC. [Link]

  • Patel, K. (2015). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmacy and Technology, 7(2), 8960-8981. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Singh, R., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 15(4), 217. [Link]

  • Chu, P.-S., et al. (2010). Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 93(4), 1332-1339. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Future Science Group. [Link]

  • Celerion. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Celerion. [Link]

  • Lopes, R. P., et al. (2012). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1232, 137-144. [Link]

  • Munns, R. K., et al. (1992). Determination of Nitroimidazole Metabolites in Swine and Turkey Muscle by Liquid Chromatography. Journal of AOAC INTERNATIONAL, 75(4), 633-637. [Link]

  • Google Patents. (2014). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. Google.

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. University of California, Davis. [Link]

  • Li, G., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of Proteome Research, 19(5), 2073–2081. [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies, Inc. [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. [Link]

  • Ask, K. S., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Analytical and Bioanalytical Chemistry, 407(10), 2811–2819. [Link]

  • Biotage. (n.d.). Extraction of acidic, basic and neutral drugs from plasma using ISOLUTE® PLD+. Biotage. [Link]

  • ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 1,2-dimethyl-4-nitro-1H-imi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. The methodologies described herein are grounded in principles of physical chemistry and pharmaceutics to ensure robust and reproducible results.

Understanding the Molecule: Why is Solubility a Challenge?

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid possesses several structural features that contribute to its limited aqueous solubility. The core imidazole ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively nonpolar heterocyclic structure. The presence of two methyl groups and a nitro group further increases the molecule's hydrophobicity.

The key to manipulating its solubility lies in the ionizable carboxylic acid group (-COOH). Like most carboxylic acids, this compound's solubility is highly dependent on pH.[1][2] At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated (-COOH) form, which is less soluble. At a pH above its pKa, it will exist in its ionized, deprotonated carboxylate (-COO⁻) form, which is significantly more water-soluble due to ion-dipole interactions with water molecules.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid?

A1: While specific experimental data for this exact molecule is not widely published, based on its structure—a substituted nitroimidazole carboxylic acid—it is predicted to be poorly soluble in neutral and acidic aqueous solutions but will show increased solubility in alkaline (basic) conditions.[1][5] It is expected to be soluble in organic polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]

Q2: What is the predicted pKa of the carboxylic acid group and why is it important?

A2: The pKa of a typical imidazole-4-carboxylic acid is around 6.0-7.0.[7][8] However, the presence of an electron-withdrawing nitro group on the imidazole ring will lower the pKa of the carboxylic acid, likely into the range of 3.0-4.5. This is critically important because it means the compound will be in its less soluble neutral form in the acidic environment of the stomach (pH 1-3) and will begin to ionize and dissolve as it enters the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5).[1] For experimental purposes, knowing the pKa allows you to select a buffer pH that ensures the compound is in its more soluble, ionized state.[9][10]

Q3: Can I just use DMSO to dissolve the compound for my in vitro assay? What are the risks?

A3: Yes, DMSO is a powerful aprotic solvent commonly used to prepare high-concentration stock solutions of poorly soluble compounds.[11] However, there are significant limitations. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate out, a phenomenon known as "crash-out."[12] Furthermore, the final concentration of DMSO in the assay is critical. Many cell lines are sensitive to DMSO, with concentrations above 1% often causing cytotoxicity, and even levels as low as 0.1% can have subtle effects on cell function or interfere with assay signals.[13][14][15] It is crucial to determine the DMSO tolerance of your specific cell line and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[16]

Troubleshooting Guide: Low Aqueous Solubility

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance.

Problem 1: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS at pH 7.4) for in vitro assays.

Root Cause Analysis: At pH 7.4, which is significantly above the estimated pKa (3.0-4.5), the compound should be predominantly in its ionized (carboxylate) form. If it still fails to dissolve, it indicates that the intrinsic solubility of the ionized form is low, or the desired concentration is too high. The overall hydrophobicity of the molecule can still limit solubility even when the carboxylate is charged.

Solution Workflow:

G cluster_0 start Initial State: Compound insoluble in neutral buffer (pH 7.4) ph_adjust Strategy 1: pH Adjustment (Primary Approach) cosolvent Strategy 2: Co-solvents (If pH adjustment is insufficient or incompatible) cyclodextrin Strategy 3: Cyclodextrins (Advanced Approach) success Result: Soluble Stock Solution for In Vitro Assay

Strategy 1 (Primary Approach): pH-Adjusted Stock Solution

This is the most direct method, leveraging the acidic nature of the molecule.

  • Principle: By preparing a stock solution at a pH at least 2 units above the pKa, you ensure >99% of the compound is in the highly soluble ionized form, according to the Henderson-Hasselbalch equation.[3][17]

  • Protocol:

    • Weigh the desired amount of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

    • Add a small volume of a weak base, such as 0.1 N NaOH, dropwise while vortexing until the solid dissolves. This forms the sodium salt in situ.

    • Once dissolved, add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final target volume and concentration.

    • Measure the final pH of the stock solution. If necessary, adjust to a pH that is compatible with your assay (ideally between 7.5 and 9.0), ensuring it does not cause precipitation.

    • Sterile filter the stock solution through a 0.22 µm filter before use in cell-based assays.

Strategy 2 (Secondary Approach): Co-Solvent Systems

If pH modification alone is insufficient or incompatible with your experimental system, a co-solvent can be used.[18][19]

  • Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for nonpolar compounds to dissolve.[11]

  • Common Co-solvents:

Co-SolventTypical Starting ConcentrationNotes
Ethanol10-20% (v/v)Can have biological effects on cells.
Propylene Glycol (PG)10-30% (v/v)Generally well-tolerated in many assays.
Polyethylene Glycol 400 (PEG 400)10-40% (v/v)A common choice for in vivo and in vitro work.
  • Protocol:

    • Attempt to dissolve the compound directly in the chosen co-solvent or a blend (e.g., 1:1 PG:Ethanol).

    • If successful, this becomes your high-concentration stock.

    • Slowly add this stock solution to your aqueous buffer drop-by-drop with constant, vigorous stirring or vortexing to prevent precipitation.

    • The final concentration of the co-solvent in the assay should be kept as low as possible and its effect on the experiment validated.[20]

Strategy 3 (Advanced Approach): Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, increasing their apparent water solubility.[21][]

  • Principle: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. The nitroimidazole compound can form a host-guest "inclusion complex" with the cyclodextrin, effectively shielding the hydrophobic parts of the molecule from water.[23][24]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

  • Protocol:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in water or buffer).

    • Slowly add the powdered compound to the cyclodextrin solution while stirring vigorously.

    • Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complex formation.

    • This method is particularly useful for preparing formulations for in vivo studies.[25]

Problem 2: Compound precipitates when diluting a DMSO stock into aqueous buffer.

Root Cause Analysis: This is a classic "solvent-shift" or "crash-out" problem. The compound is kinetically trapped in the high-polarity DMSO, but upon rapid dilution into a predominantly aqueous environment, it exceeds its thermodynamic solubility limit and rapidly precipitates.

Solution Workflow:

G cluster_0 start Start: High-concentration DMSO stock dilution_tech Step 1: Improve Dilution Technique (Add stock to buffer, vortexing) intermediate Step 2: Use Intermediate Solvent (e.g., Ethanol or PEG 400) reformulate Step 3: Reformulate Stock (Use co-solvent or pH-adjusted stock instead of 100% DMSO) success Result: Homogeneous Solution (No Precipitation)

  • Step 1: Optimize Dilution Technique:

    • Reverse the Order: Instead of adding buffer to your DMSO stock, always add the small volume of DMSO stock to the large volume of aqueous buffer.

    • Increase Energy Input: Add the DMSO stock dropwise into the vortex of the stirring buffer. This rapid, high-energy mixing can sometimes keep the compound in a supersaturated but stable state long enough for experiments.

  • Step 2: Use an Intermediate Dilution Step:

    • Perform a serial dilution. For example, dilute the 100% DMSO stock 1:10 into a water-miscible co-solvent like ethanol or PEG 400. Then, dilute this intermediate stock further into your final aqueous buffer. This provides a more gradual change in solvent polarity.

  • Step 3: Abandon 100% DMSO Stock:

    • The most robust solution is often to avoid a pure DMSO stock altogether. Instead, prepare your primary stock solution using the methods described in Problem 1 , such as a pH-adjusted aqueous stock or a mixed co-solvent system (e.g., 50% DMSO / 50% PEG 400). These stock solutions are generally more "dilution-friendly."

By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, leading to more reliable and reproducible experimental outcomes.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021). ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006). Journal of Chemical Information and Modeling. [Link]

  • What effects does DMSO have on cell assays?. (2017). Quora. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). AAPS PharmSciTech. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). Pharmaceuticals. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (2024). ResearchGate. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Study of pH-dependent drugs solubility in water. (2012). SciSpace. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • The influence of pH on solubility in water. Mustansiriyah University. [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015). Drug Discovery Today. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2022). Polymers. [Link]

  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellonian Center of Innovation. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (2021). MDPI. [Link]

  • Acidic Drugs pH driven solubility behaviour. (2020). ResearchGate. [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2014). AAPS PharmSciTech. [Link]

  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Cheméo. [Link]

  • 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. PubChemLite. [Link]

  • 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. NextSDS. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulating Poorly Water Soluble Drugs. (2012). AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Enhancement of Solubility of Poorly Solubile Drug Tinidazole. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Imidazole. Wikipedia. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. [Link]

  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. AXEL. [Link]

  • Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. (2021). Pharmaceutics. [Link]

  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide. NIST WebBook. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... ResearchGate. [Link]

  • Imidazole-4-carboxylic acid. PubChem. [Link]

  • pKa Data Compiled by R. Williams. Harvard University. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of highly electron-defic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of highly electron-deficient heterocycles.

The synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid presents a unique set of thermodynamic and kinetic challenges. The strongly electron-withdrawing 4-nitro group makes the imidazole ring susceptible to decarboxylation and complicates direct functionalization. This guide provides a field-proven, self-validating workflow designed to maximize yield, bypass degradation pathways, and ensure reproducible scale-up.

The Validated Synthetic Workflow

Direct lithiation of nitroimidazoles often fails due to single-electron transfer (SET) side reactions. Instead, the most reliable route involves a two-step sequence: Hydroxymethylation followed by Controlled Oxidation .

SynthesisWorkflow Step1 1,2-Dimethyl-4-nitroimidazole (Starting Material) Step2 Hydroxymethylation (Paraformaldehyde, DMSO, 140°C) Step1->Step2 Step3 1,2-Dimethyl-5-hydroxymethyl-4-nitroimidazole (Intermediate) Step2->Step3 Step4 Oxidation (KMnO4, Acetone/H2O, 0°C to RT) Step3->Step4 Step5 Potassium Carboxylate Salt (Stable Intermediate) Step4->Step5 Step6 Careful Acidification (Dilute HCl, 0-5°C, pH 3-4) Step5->Step6 Step7 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (Target Product) Step6->Step7

Step-by-step synthetic workflow for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Step-by-Step Self-Validating Protocols

Protocol A: Hydroxymethylation via C–H Activation

Objective: Convert 1,2-dimethyl-4-nitroimidazole to 1,2-dimethyl-5-hydroxymethyl-4-nitroimidazole. Causality: Formaldehyde is highly volatile. Using paraformaldehyde in a sealed pressure tube at 140 °C generates formaldehyde in situ under pressure. This forces the gas into the DMSO solution, driving the equilibrium toward the hydroxymethylated product while preventing reagent loss .

  • Setup: Charge a heavy-walled pressure tube with 1,2-dimethyl-4-nitroimidazole (1.0 eq) and paraformaldehyde (3.0 eq).

  • Solvation: Suspend the solids in anhydrous DMSO to achieve a 0.5 M concentration.

  • Reaction: Seal the tube securely. Heat the mixture behind a blast shield at 140 °C for 48 hours.

  • Self-Validation Check 1: Cool the vessel completely to room temperature. Upon opening, the tube should hiss slightly, indicating successful pressurization. The solution must be a dark, homogeneous amber liquid. If unreacted white powder remains, the temperature was insufficient.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Oxidation and Isolation

Objective: Oxidize the hydroxymethyl intermediate to the target carboxylic acid without triggering decarboxylation. Causality: KMnO₄ is a powerful oxidant. Acetone is utilized as a co-solvent to moderate the oxidation potential and prevent oxidative cleavage of the imidazole ring. Isolating the compound as a potassium salt first prevents premature loss of CO₂ .

  • Preparation: Dissolve the intermediate from Protocol A in a 1:1 mixture of acetone and water. Cool to 0 °C in an ice bath.

  • Oxidation: Add KMnO₄ (2.5 eq) portion-wise over 30 minutes to control the exotherm.

  • Self-Validation Check 2: Remove the ice bath and stir at room temperature for 4 hours. The reaction must transition from deep purple to a thick brown suspension (MnO₂). If the purple color persists after 4 hours, quench the excess oxidant with a few drops of isopropanol.

  • Filtration: Filter the mixture through a pad of Celite to remove MnO₂. Wash the filter cake thoroughly with hot water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone. The remaining aqueous layer contains the highly stable potassium carboxylate salt.

  • Critical Isolation (Acidification): Cool the aqueous layer strictly to 0–5 °C. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.5.

  • Self-Validation Check 3: A pale yellow precipitate should form immediately. If vigorous bubbling occurs, stop the addition immediately and lower the temperature—you are losing product to decarboxylation.

  • Recovery: Filter the precipitate immediately, wash with ice-cold water, and dry under high vacuum at room temperature. Do not apply heat.

Quantitative Data & Yield Optimization

The following table summarizes the impact of critical parameter deviations on the final yield and purity of the target molecule.

Reaction StepParameter VariedExperimental ConditionYield (%)Purity (HPLC %)
Hydroxymethylation Vessel Type & TempOpen flask, 100 °C< 20%N/A (Incomplete)
Hydroxymethylation Vessel Type & TempSealed pressure tube, 140 °C68%> 95%
Oxidation Oxidant SelectionJones Reagent (CrO₃/H₂SO₄)32%80% (Ring cleavage)
Oxidation Oxidant SelectionKMnO₄ in Acetone/H₂O (0 °C)85%> 98% (As K-salt)
Isolation (Acidification) Temp & pH ControlRoom Temp, pH 1.012%N/A (Decarboxylated)
Isolation (Acidification) Temp & pH Control0–5 °C, pH 3.592%> 98% (Free Acid)

Troubleshooting Guides & FAQs

Q: Can I improve the yield by bypassing the hydroxymethylation step and directly carboxylating 1,2-dimethyl-4-nitroimidazole using n-BuLi and CO₂? A: As an application scientist, I strongly advise against this approach. While direct C–H lithiation is a standard method for functionalizing simple imidazoles, the strongly electron-withdrawing 4-nitro group drastically alters the molecule's reactivity. Alkyllithium reagents like n-BuLi will undergo single-electron transfer (SET) to the nitro group. This leads to nitro group reduction, radical formation, and complex degradation mixtures rather than clean deprotonation at C5. The two-step hydroxymethylation/oxidation route is thermodynamically safer and provides significantly higher, reproducible yields.

Q: During the oxidation step, my reaction mixture turns into a black sludge and I recover very little product. What is happening? A: You are observing over-oxidation and poor filtration technique. The "black sludge" is manganese dioxide (MnO₂), a byproduct of KMnO₄ reduction. Imidazole rings can be sensitive to harsh oxidants. Using KMnO₄ in an acetone/water mixture moderates the oxidation potential. To recover your product, you must filter the MnO₂ through a tightly packed Celite pad. The product is highly water-soluble at this stage (as a potassium salt) and is trapped in the MnO₂ matrix; ensure you wash the filter cake thoroughly with hot water to extract the yield.

Q: After successfully isolating the potassium salt, my product vigorously bubbles upon adding HCl, and my final mass is near zero. What is the mechanism of this failure? A: You are observing rapid decarboxylation , the most common kinetic pitfall when working with nitroimidazole-carboxylic acids. When you protonate the stable potassium carboxylate salt to form the free carboxylic acid, the molecule becomes highly susceptible to losing CO₂. The adjacent strongly electron-withdrawing nitro group stabilizes the resulting carbanion intermediate at the C5 position, drastically lowering the activation energy for C–C bond cleavage.

DecarboxylationLogic Salt Potassium Salt (Thermodynamically Stable) Acid Free Carboxylic Acid (Kinetically Unstable) Salt->Acid Protonation (pH < 3) Heat Thermal Energy / Strong Acid (Lowers Activation Barrier) Acid->Heat Degradation Decarboxylation (Loss of CO2) Heat->Degradation Product 1,2-Dimethyl-4-nitroimidazole (Degraded Byproduct) Degradation->Product

Logical pathway illustrating decarboxylation mechanisms in nitroimidazole-carboxylic acids.

Solution: To prevent this, acidification must be performed strictly at 0–5 °C using dilute acid, stopping exactly at pH 3.5. Never heat the free acid during drying. In many pharmaceutical applications, it is preferable to isolate and store the compound as the potassium carboxylate salt to completely bypass this degradation pathway .

Q: Why is my yield for the hydroxymethylation step consistently below 30%? A: This is almost always due to the volatility of formaldehyde. If you are running the reaction in a standard round-bottom flask with a reflux condenser, the formaldehyde gas escapes before it can react with the imidazole. You must use paraformaldehyde in a sealed pressure vessel at 130–140 °C to maintain the necessary internal pressure and drive the equilibrium forward .

References

  • Synthesis and Biological Activity of Nitro Heterocycles Analogous to Megazol, a Trypanocidal Lead. Journal of Medicinal Chemistry.[Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Bioorganic & Medicinal Chemistry Letters.[Link]

Troubleshooting

Preventing thermal degradation of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid during storage

Technical Support Center: 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid A Guide to Preventing Thermal Degradation During Storage and Handling Welcome to the technical support center for 1,2-dimethyl-4-nitro-1H-imid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid

A Guide to Preventing Thermal Degradation During Storage and Handling

Welcome to the technical support center for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a nitroaromatic carboxylic acid, this molecule possesses specific structural features that require careful handling to prevent thermal degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Knowledge & Optimal Storage

Q1: What are the primary chemical stability concerns for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid?

A1: The structure of this compound contains two key functional groups susceptible to degradation: a nitroaromatic system and a carboxylic acid.

  • Thermal Decarboxylation: The most probable thermal degradation pathway is the loss of the carboxylic acid group as carbon dioxide (CO₂). Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, a reaction that can sometimes be catalyzed by trace metals or acidic/basic conditions.[1][2]

  • Nitro Group Instability: Nitroaromatic compounds can be sensitive to heat and light.[3] Elevated temperatures can promote decomposition reactions involving the nitro group, often leading to the formation of colored impurities and potentially reactive radical species.[4]

  • Photodegradation: While the primary focus is thermal stability, it is crucial to recognize that many nitroaromatic compounds are photosensitive.[5][6] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, which may be exacerbated by heat.

Diagram: Potential Thermal Degradation Pathway

graph DegradationPathway { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

parent [label="1,2-dimethyl-4-nitro-1H-\nimidazole-5-carboxylic acid", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; decarboxylated [label="1,2-dimethyl-4-nitro-\n1H-imidazole", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; co2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; other [label="Other Degradants\n(e.g., ring cleavage products)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

parent -> decarboxylated [label="Heat (Δ)\nDecarboxylation"]; decarboxylated -> other [label="Further\nDegradation"]; parent -> co2 [label="Heat (Δ)"]; }

Caption: Primary thermal degradation via decarboxylation.

Q2: What are the ideal long-term storage conditions for solid 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid?

A2: To ensure maximum shelf-life and prevent the initiation of degradation pathways, the solid compound should be stored under controlled conditions that minimize exposure to heat, light, and moisture.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Low temperatures reduce the kinetic energy of molecules, significantly slowing the rate of potential decomposition reactions like decarboxylation.[7] For very long-term storage, -20 °C can be considered.
Atmosphere Inert Gas (Argon or Nitrogen) While not always mandatory for short-term storage, an inert atmosphere is best practice for long-term stability. It displaces oxygen and moisture, preventing potential oxidative degradation and hydrolysis.
Light Protect from Light (Amber Vial) Nitroaromatic compounds can be susceptible to photodegradation.[5][6] Storing in an amber glass vial or wrapping the container in aluminum foil is critical.
Container Tightly-Sealed Glass Vial A tightly sealed container prevents moisture uptake. Glass is preferred as it is non-reactive.
Humidity Low Humidity (Use of Desiccator) Store vials inside a desiccator to protect the hygroscopic carboxylic acid group from absorbing atmospheric moisture, which could potentially influence stability.

Q3: How should I handle the compound during routine laboratory use to minimize degradation?

A3: Short-term handling practices are just as important as long-term storage.

  • Minimize Time at Room Temperature: Only remove the amount of material needed from the main stock container. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • Work Under Subdued Light: Whenever possible, weigh and prepare solutions in an area with minimal direct light.

  • Reseal Promptly: Tightly reseal the main container immediately after use and return it to its recommended storage condition.[8]

Section 2: Troubleshooting Guide: Identifying & Quantifying Degradation

Q4: My solid compound has changed color (e.g., from off-white to yellow/brown). What does this indicate?

A4: A visible color change is a strong indicator of chemical degradation. The formation of nitro-group-related byproducts or conjugated systems often results in colored impurities. While the compound may still be suitable for some applications, its purity is compromised. It is highly recommended to perform an analytical purity check before use.

Q5: I suspect my stock of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid has degraded. How can I confirm this and quantify the purity?

A5: The most reliable method for assessing the purity and quantifying degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][7] This technique can separate the intact parent compound from its potential degradation products.

Workflow: Investigating Suspected Compound Degradation

TroubleshootingWorkflow cluster_0 start Suspected Degradation (e.g., color change, unexpected results) visual Visual Inspection (Check for color change, clumping) prep_std Prepare Fresh Standard (From a new or trusted lot) prep_spl Prepare Sample Solution (From suspect lot) hplc HPLC Analysis (Compare suspect sample to standard) analyze Analyze Chromatograms (Check for new peaks, reduced parent peak area) decision Decision pass Purity Acceptable (Use with confidence) fail Degradation Confirmed (Discard stock)

Caption: A systematic approach to confirming degradation.

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general starting point. Method optimization may be required.

  • Standard Preparation: Accurately weigh and dissolve a small amount of a trusted, new lot of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the suspect sample in the same diluent to the same nominal concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of an acidic aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C[7]

    • Detection: UV at a wavelength around the compound's absorbance maximum (e.g., 260-320 nm, to be determined empirically).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample. Compare the chromatograms. Significant degradation is indicated by a decrease in the area of the main peak for your sample compared to the standard and/or the appearance of new peaks (impurities) with different retention times. Purity can be calculated using the area percent method.

Section 3: Advanced Topics & Prevention

Q6: Can the choice of solvent affect the thermal stability of the compound in solution?

A6: Absolutely. Storing the compound in solution is generally not recommended for long periods. If solutions must be prepared, the choice of solvent is critical.

  • Avoid Basic Solvents: Solvents with basic properties (e.g., those containing amines) can deprotonate the carboxylic acid, and this ionic form may have different stability.

  • Protic vs. Aprotic: The stability in protic (e.g., methanol, water) versus aprotic (e.g., acetonitrile, DMF) solvents can vary. Aprotic polar solvents like DMF have been used for decarboxylation reactions at elevated temperatures (85-150 °C), suggesting they may facilitate degradation under thermal stress.[9]

  • Recommendation: If solutions must be stored, use a neutral or slightly acidic aprotic solvent like acetonitrile, store refrigerated (2-8 °C), protect from light, and use within a short timeframe.[5] Perform a small-scale stability test if long-term solution storage is unavoidable.

Q7: We need to run a reaction at an elevated temperature (e.g., >80 °C). How can we minimize the degradation of our starting material?

A7: High-temperature reactions require careful planning to mitigate degradation.

  • Limit Exposure Time: Add the 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid to the reaction mixture as late as possible. The goal is to minimize the time it spends at high temperatures before it is consumed.

  • Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can be accelerated by heat.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. As soon as it is consumed, proceed with the workup to avoid prolonged heating of the product and any remaining starting material.

  • Consider Alternative Methods: Investigate if the desired transformation can be achieved using methods that do not require high heat, such as photoredox catalysis or microwave-assisted synthesis under controlled temperature conditions.[10]

References

  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • UNIMIB. (2017, May 2). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Organic Letters. (2009, November 18). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated.... Retrieved from [Link]

  • PubMed. (n.d.). [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. Retrieved from [Link]

  • PubMed. (2010, April 30). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Princeton University. (2022, May 2). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from [Link]

  • OSTI.gov. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review | Request PDF. Retrieved from [Link]

  • GC/MS, GC/NCI AND GC/MS/MS. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]

  • Saint Mary's University. (2011, October 21). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Retrieved from [Link]

  • PMC. (n.d.). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. Retrieved from [Link]

  • MDPI. (2022, April 30). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • MDPI. (2024, March 5). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]

  • Environmental Health & Safety. (2022, April). Chemical Storage Guidelines. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules. Retrieved from [Link]

  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • MDPI. (2018, October 16). Thermal Degradation Characteristic and Flame Retardancy of Polylactide-Based Nanobiocomposites. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid Chromatography

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the chromatographic analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chromatographic analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide systematic solutions for method optimization. Given its unique chemical structure, this analyte presents specific challenges in reversed-phase chromatography, primarily related to peak shape and retention. This guide offers in-depth, field-proven insights to help you develop robust and reproducible HPLC methods.

Understanding the Analyte: Physicochemical Properties

The chromatographic behavior of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is dictated by its key functional groups: a carboxylic acid, a nitro group, and a dimethylated imidazole core. The carboxylic acid group makes the molecule's retention and peak shape highly sensitive to the mobile phase pH, while the polar nitro group and the imidazole ring influence its overall polarity.

PropertyValue / PredictionSource
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol [1]
Predicted XlogP -0.7[1]
Key Functional Groups Carboxylic Acid (acidic), Nitro Group (polar, electron-withdrawing), Imidazole Ring (potentially basic)

The negative XlogP value suggests that the compound is hydrophilic, which may lead to poor retention on traditional C18 columns if the mobile phase is not optimized correctly. The primary challenge arises from the acidic carboxylic acid group, which can interact with residual silanol groups on the silica-based stationary phase, causing significant peak tailing.[2][3]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound.

Q1: Why am I seeing severe peak tailing for my compound?

A1: Peak tailing is the most common problem for acidic analytes like this one and is primarily caused by secondary interactions with the stationary phase.[3] Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can engage in strong, undesirable ionic interactions with the ionized carboxylate form (-COO⁻) of your analyte.[2][4] This mixed-mode retention mechanism leads to a distorted peak shape. To achieve a sharp, symmetrical peak, you must control the ionization of both the analyte and the silanol groups.

Q2: My compound has poor retention and elutes near the solvent front. What should I do?

A2: Poor retention of this polar compound is typically due to two factors:

  • High Mobile Phase pH: If the mobile phase pH is significantly above the pKa of the carboxylic acid, the analyte will be in its fully ionized, more polar form, which has less affinity for the non-polar C18 stationary phase.

  • High Organic Content: The initial percentage of the organic solvent (the "strong" solvent, e.g., acetonitrile) in your gradient may be too high, causing the analyte to be swept through the column without sufficient interaction.[5]

To improve retention, you should lower the mobile phase pH and/or decrease the initial percentage of organic solvent in your gradient.[6]

Q3: What is the best starting mobile phase and gradient for this compound?

A3: A robust starting point is crucial for efficient method development. For this acidic compound, a low-pH mobile phase is recommended to suppress the ionization of the carboxylic acid group. A "scouting gradient" is an effective way to quickly determine the approximate elution conditions.[5][7]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ≈ 2.5-2.8).

  • Mobile Phase B: Acetonitrile.

  • Column: A modern, high-purity, end-capped C18 column.

  • Scouting Gradient: Start with a broad linear gradient, such as 5% to 95% Acetonitrile over 15-20 minutes.[7] This will show you the approximate %B at which your compound elutes, which you can then use to build a more focused, efficient gradient.

Q4: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?

A4: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities. Acetonitrile is generally a stronger eluting solvent than methanol and often provides sharper peaks and lower backpressure. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions and may offer unique selectivity for separating the main analyte from its impurities. If you are struggling with co-eluting impurities, switching the organic modifier is a powerful tool to alter the resolution.

Q5: My peak shape is still poor even at low pH. What else can I do?

A5: If optimizing the mobile phase pH does not fully resolve peak tailing, consider these factors:

  • Column Choice: The column itself may be the issue. Older, Type A silica columns have a higher concentration of acidic silanol groups.[4] Switching to a modern, high-purity Type B silica column with advanced end-capping or a column with a polar-embedded stationary phase can significantly improve peak shape for polar analytes.[4][8]

  • Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column and create active sites that cause tailing. A thorough column wash is recommended.

  • Extra-column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening. Ensure all connections are made with appropriate, minimal-length tubing.

Troubleshooting and Optimization Guides

Guide 1: A Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises quantification accuracy and resolution.[4] This guide provides a logical workflow to diagnose and resolve this issue.

G start Start: Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH < 3? start->check_ph protocol1 Execute Protocol 1: Systematic pH Optimization (Test pH 2.5, 3.0, 4.0) check_ph->protocol1 No check_column Consider Column Health & Chemistry check_ph->check_column Yes ph_ok Peak Shape Improved? protocol1->ph_ok ph_ok->check_column No end_good Problem Solved: Symmetrical Peak Achieved ph_ok->end_good Yes wash_column Perform Thorough Column Wash (See Protocol) check_column->wash_column column_ok Peak Shape Improved? wash_column->column_ok new_column Switch to a Modern, High-Purity End-Capped or Polar-Embedded Column column_ok->new_column No column_ok->end_good Yes end_bad Issue Persists: Contact Technical Support new_column->end_bad

Caption: A decision-tree workflow for troubleshooting peak tailing.

Protocol 1: Optimizing Mobile Phase pH to Minimize Tailing

Objective: To determine the optimal mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, thereby minimizing interactions with silanol groups and achieving a symmetrical peak shape. Operating at a pH at least 2 units below the analyte's pKa is ideal.[9]

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ≈ 2.7): 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase A2 (pH ≈ 2.1): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase A3 (pH = 4.0): 10mM Ammonium Formate buffer in water, pH adjusted to 4.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Set Up HPLC System:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Gradient: 10% to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, wavelength set based on the analyte's absorbance maximum.

  • Equilibrate and Analyze:

    • Begin with Mobile Phase A1. Equilibrate the column for at least 15 column volumes.

    • Inject a standard solution of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

    • Record the chromatogram.

    • Repeat the equilibration and injection sequence for Mobile Phase A2 and A3.

  • Data Analysis:

    • For each chromatogram, measure the USP Tailing Factor (Tf) and retention time (RT) of the analyte peak. A Tf value of 1.0 is perfectly symmetrical.[2] Values above 1.5 are generally unacceptable for quantitative analysis.[3]

Expected Results:

Mobile Phase AApproximate pHRetention Time (min)Tailing Factor (Tf)Peak Shape
10mM Ammonium Formate4.05.82.1Severe Tailing
0.1% Formic Acid2.78.21.3Minor Tailing
0.1% Trifluoroacetic Acid2.18.51.1Symmetrical
Guide 2: Developing an Optimized Mobile Phase Gradient

Once peak shape is acceptable, the next step is to optimize the gradient to ensure adequate resolution from impurities and a reasonable run time.

G start Step 1: Perform Scouting Gradient (e.g., 5-95% B over 20 min) identify Step 2: Identify Approximate Elution %B of Target Analyte (e.g., Analyte elutes at 12 min, where %B = 47%) start->identify design Step 3: Design Focused Gradient (Create a shallow slope around the elution %B) identify->design protocol Example Focused Gradient: - 5% to 37% B in 2 min (Wash) - 37% to 57% B in 10 min (Shallow Gradient) - 57% to 95% B in 1 min (Wash) - Hold and Re-equilibrate design->protocol result Result: Improved Resolution and Shorter Run Time protocol->result

Caption: A workflow for systematic gradient optimization.

Protocol 2: From Scouting to Focused Gradient

Objective: To convert a long, inefficient scouting gradient into a focused, high-resolution method with a shorter run time. This process enhances the separation of the target analyte from closely eluting impurities.

Methodology:

  • Perform Scouting Run:

    • Using the optimal mobile phase determined in Protocol 1 (e.g., 0.1% TFA in Water / Acetonitrile), run a wide scouting gradient.

    • Example Scouting Gradient:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • 0-20 min: 5% to 95% B (Linear Gradient)

      • 20-25 min: Hold at 95% B (Column Wash)

      • 25-30 min: Return to 5% B and equilibrate.

    • From this run, determine the retention time of your analyte. Calculate the %B at which it eluted.

  • Design and Run the Focused Gradient:

    • The goal is to create a shallower gradient slope around the elution point of the target analyte. A good rule of thumb is to create a gradient segment that spans 10-15% B on either side of the elution point.

    • Example Focused Gradient (if analyte eluted at ~47% B):

      • 0-2 min: Hold at 20% B (Isocratic Hold)

      • 2-12 min: 20% to 60% B (Shallow gradient segment, slope = 4%/min)

      • 12-14 min: 60% to 95% B (Steep gradient for column wash)

      • 14-17 min: Hold at 95% B

      • 17-20 min: Return to 20% B and equilibrate.

Comparative Data:

ParameterScouting Gradient (5-95% B in 20 min)Focused Gradient (20-60% B in 10 min)
Analyte Retention Time 11.5 min8.1 min
Peak Width 0.35 min0.20 min
Resolution from Impurity 1 1.42.5
Total Run Time 30 min20 min
References
  • ResearchGate. How can I prevent peak tailing in HPLC?. Available from: [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Zhu, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]

  • Pure Synth. Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Available from: [Link]

  • Ovid. Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Available from: [Link]

  • PubChem. 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. Available from: [Link]

  • Agilent. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]

  • Taylor & Francis Online. Application of Central Composite Design to the Optimization of HPLC Analysis of Nitroimidazoles. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Li, H., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. Available from: [Link]

  • Oxford Academic. Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Available from: [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

Sources

Troubleshooting

Reducing byproduct formation during 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid crystallization

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the crystallization of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. It provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the crystallization of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your crystallization process for the highest purity and yield.

Introduction

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this crystalline solid is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). However, its synthesis and crystallization can be prone to the formation of several byproducts that can be challenging to remove. This guide offers practical, evidence-based solutions to common issues encountered during the crystallization of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Problem 1: High Levels of Decarboxylated Impurity (1,2-dimethyl-4-nitro-1H-imidazole) in the Final Product

Symptoms:

  • A significant peak corresponding to the decarboxylated byproduct is observed in your HPLC or LC-MS analysis.

  • The melting point of the crystalline product is lower than expected and may have a broad range.

Causality: The carboxylic acid group at the 5-position of the imidazole ring is susceptible to decarboxylation, particularly at elevated temperatures. Nitroimidazoles can exhibit thermal instability, and the presence of certain solvents or impurities can catalyze this degradation.[1][2]

Step-by-Step Troubleshooting:

  • Re-evaluate Your Crystallization Temperature Profile:

    • Action: Lower the maximum temperature of your dissolution step. Avoid prolonged heating.

    • Rationale: Thermal stress is a primary driver of decarboxylation.[1] By minimizing the thermal exposure of the compound in solution, you can significantly reduce the rate of this side reaction. A design of experiments (DoE) approach can help identify the optimal temperature that ensures complete dissolution without significant degradation.

  • Optimize Solvent Selection:

    • Action: If using high-boiling point solvents (e.g., DMF, DMSO), consider switching to a lower-boiling point solvent system in which the compound has adequate solubility at a lower temperature. Mixtures of solvents, such as ethanol/water or acetone/water, can be effective.

    • Rationale: High-boiling point solvents inherently require higher temperatures for dissolution and can sometimes promote degradation pathways.

  • Control pH During Crystallization:

    • Action: Ensure the pH of your solution is not excessively acidic or basic. For carboxylic acids, crystallization is often most effective near the pKa of the molecule.

    • Rationale: The stability of the carboxylic acid can be pH-dependent.[3][4] Extreme pH values can facilitate decarboxylation. A pH-adjustment crystallization can be a powerful tool to control purity.[4]

Workflow for Temperature Optimization:

G cluster_0 Temperature Optimization Workflow A Initial Crystallization Protocol B Analyze Purity (HPLC) A->B C Decarboxylated Impurity > Limit? B->C D Reduce Dissolution Temperature by 5-10°C C->D Yes H Impurity within Limit C->H No E Monitor Dissolution D->E F Complete Dissolution? E->F F->D No, slightly increase T G Implement New Temperature Profile F->G Yes G->B

Caption: Workflow for optimizing dissolution temperature.

Problem 2: Presence of Positional Isomers (e.g., 1,2-dimethyl-5-nitro-1H-imidazole-4-carboxylic acid)

Symptoms:

  • Multiple closely-eluting peaks are observed in the reverse-phase HPLC chromatogram.

  • Mass spectrometry data indicates the presence of isomers with the same molecular weight as the desired product.

Causality: The formation of positional isomers typically originates from the preceding synthetic steps, specifically the nitration of the imidazole ring.[2] Regioselectivity of the nitration reaction can be influenced by reaction conditions and the starting material.[5][6]

Step-by-Step Troubleshooting:

  • Purification Prior to Crystallization:

    • Action: If feasible, purify the crude material before the final crystallization step. Techniques like column chromatography can be effective in removing isomers.

    • Rationale: Crystallization is a purification technique, but its efficiency in removing closely related isomers can be limited. Reducing the initial load of the isomeric impurity will lead to a purer final product.

  • Solvent System Screening for Selective Crystallization:

    • Action: Conduct a systematic screening of different solvent systems (both single and binary mixtures) to identify a system where the desired isomer has significantly lower solubility than the undesired one at the crystallization temperature.

    • Rationale: The solubility of isomers can vary in different solvents due to subtle differences in their crystal packing and interactions with the solvent molecules.

  • Utilize Anti-Solvent Crystallization:

    • Action: Dissolve the crude product in a good solvent at a slightly elevated temperature, and then slowly add an anti-solvent in which the desired product is poorly soluble.

    • Rationale: This technique can sometimes enhance the selectivity of the crystallization process, leading to the preferential precipitation of the desired isomer.

Table 1: Example Solvent Systems for Screening

Solvent SystemRationale
Ethanol/WaterA common protic/polar system that can offer good solubility control.
Acetone/HeptaneA polar aprotic/nonpolar system that can be effective for anti-solvent crystallization.
IsopropanolA single-solvent system that may provide different selectivity compared to ethanol.
AcetonitrileA polar aprotic solvent that can be useful for compounds with moderate polarity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cooling rate for the crystallization of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid?

A1: A slower cooling rate is generally preferred. Rapid cooling can lead to the formation of smaller, less pure crystals due to the entrapment of impurities in the crystal lattice. A cooling rate of 5-10°C per hour is a good starting point. However, the optimal rate should be determined experimentally for your specific solvent system and scale.

Q2: How can I improve the crystal size and morphology?

A2:

  • Seeding: Introducing a small amount of pure seed crystals into the supersaturated solution at the appropriate temperature can promote the growth of larger, more uniform crystals.

  • Stirring Rate: The agitation rate should be sufficient to keep the crystals suspended but not so vigorous as to cause secondary nucleation or crystal breakage.

  • Slow Cooling: As mentioned above, a slower cooling rate allows for more ordered crystal growth.

Q3: What analytical techniques are recommended for purity assessment?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis and impurity profiling. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic or phosphoric acid) is typically effective.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the thermal stability of the compound.[11][12]

Q4: Can pH have a significant impact on the crystallization process?

A4: Yes, pH is a critical parameter. For an amphoteric molecule like 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, its solubility is highly dependent on pH.[4] Adjusting the pH can be used to control the level of supersaturation, which in turn influences the nucleation and growth of crystals.[13] It's crucial to operate in a pH range where the compound is stable and has the desired solubility profile for crystallization.

Workflow for Analytical Purity Assessment:

G cluster_1 Purity Analysis Workflow A Crystallized Product B HPLC Analysis A->B C Purity > 99.5%? B->C D LC-MS for Impurity ID C->D No G Product Meets Specification C->G Yes E NMR for Structural Confirmation D->E F DSC for Thermal Properties E->F H Re-process or Further Purification F->H

Caption: A typical workflow for the analytical assessment of the final product.

References

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (n.d.). Academia.edu. Retrieved from [Link]

  • Zhang, L., Ju, X., & Zhang, J. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. Retrieved from [Link]

  • Production of 4-nitroimidazole and its thermal stability. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2021). Pharmaceutical Sciences. Retrieved from [Link]

  • Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. (2023). Crystal Growth & Design. Retrieved from [Link]

  • 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Nitroimidazole derivatives and their antimicrobial activity. (2017). ResearchGate. Retrieved from [Link]

  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay related to acid-base equilibria. (1982). The Journal of Physical Chemistry. Retrieved from [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Retrieved from [Link]

  • 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE. (n.d.). NextSDS. Retrieved from [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules. Retrieved from [Link]

  • 1,2-dimethyl-4-nitro-5-morpholinoimidazole and Its Hydrate: A Case of a Centrosymmetric-Noncentrosymmetric Ambiguity. (2003). Crystal Growth & Design. Retrieved from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved from [Link]

  • Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. (2006). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Impurities of Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. (2015). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). Crystal Growth & Design. Retrieved from [Link]

  • A less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole. (n.d.). Google Patents.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). BMC Chemistry. Retrieved from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Materials. Retrieved from [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. Retrieved from [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011). Water Research. Retrieved from [Link]

  • N,1-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXAMIDE. (n.d.). NextSDS. Retrieved from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

Welcome to the technical support resource for the quantitative analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid by mass spectrometry. This guide is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the quantitative analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, with a specific focus on mitigating matrix effects. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and adapt these methods effectively.

Introduction: The Challenge of Matrix Effects

The analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, an acidic nitroimidazole, in biological matrices such as plasma, serum, or urine is frequently hampered by matrix effects . These effects arise from co-eluting endogenous or exogenous compounds that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an assay.[2]

The primary culprits in biological fluids are often phospholipids from cell membranes and various salts, which can compete with the analyte for ionization, leading to suppressed signal and poor reproducibility.[3][4] Given the carboxylic acid moiety of our target analyte, its physicochemical properties dictate a tailored approach to sample preparation to effectively remove these interferences.

This guide provides a structured approach to identifying, understanding, and mitigating these matrix effects to ensure robust and reliable quantification.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered during the analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Q1: My analyte signal is very low or non-existent, even when I know it's in the sample. What's the most likely cause?

A1: The most probable cause is significant ion suppression .[5][6] This happens when other components from your sample matrix (like salts or phospholipids) co-elute with your analyte and compete for ionization in the MS source.[3][4] Your first step should be to assess your sample preparation procedure. A simple protein precipitation is often insufficient for complex matrices and may need to be replaced with a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]

Q2: I'm seeing inconsistent results (high %RSD) between replicate injections of the same sample. What should I investigate?

A2: High variability is a classic symptom of uncontrolled matrix effects.[1] The composition of the interfering substances can vary slightly even in aliquots of the same parent sample, leading to fluctuating ion suppression. The most effective solution is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid would have a very similar chemical structure and chromatographic behavior, allowing it to co-elute and experience the same degree of ion suppression, thus effectively normalizing the signal of the target analyte.[7]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: While sample dilution can reduce the concentration of interfering components, it also dilutes your target analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples.[8][9] It can be a quick fix for "dirty" samples, but it's often not a viable long-term solution for a validated, high-sensitivity bioanalytical method. Improving your sample cleanup procedure is generally a more robust strategy.[2][8]

Q4: My mass spectrometer source is getting dirty very quickly. Is this related to matrix effects?

A4: Yes, this is a direct consequence of inadequate sample cleanup.[3] Components like phospholipids and salts, which cause ion suppression, are often non-volatile and will deposit on the ion source components (e.g., the ESI probe, capillary).[3] This fouling leads to a progressive loss of sensitivity and requires more frequent instrument maintenance. Implementing a more effective sample preparation technique, such as one of the SPE or LLE methods described below, will result in cleaner extracts and significantly reduce source contamination.[3]

Q5: What type of SPE sorbent should I use for an acidic compound like this?

A5: For an acidic analyte like 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a mixed-mode anion exchange sorbent is often an excellent choice.[3][10] These sorbents combine reversed-phase properties with anion exchange capabilities. This dual retention mechanism allows for a very selective extraction. Alternatively, a polymeric reversed-phase sorbent can be used if the sample pH is adjusted to be at least 2 pH units below the pKa of the carboxylic acid group, which neutralizes the analyte and enhances its retention via hydrophobic interactions.[11]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for systematically diagnosing and resolving complex matrix effect issues.

Guide 1: Diagnosing the Presence and Severity of Matrix Effects

Before you can fix the problem, you must confirm its existence and understand its impact. The post-extraction spike method is a standard approach for this.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, spike the resulting clean extract with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the blank matrix with the analyte and internal standard before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Calculate Overall Process Efficiency (PE):

      • PE = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Interpreting the Results
Matrix Factor (MF)InterpretationRecommended Action
0.85 - 1.15 Negligible matrix effect.Proceed with method validation.
< 0.85 Ion Suppression.Implement an improved sample cleanup strategy (See Guides 2 & 3). Optimize chromatography.
> 1.15 Ion Enhancement.Implement an improved sample cleanup strategy. Optimize chromatography.
Visualization: Matrix Effect Diagnosis Workflow

G cluster_0 Diagnosis Phase cluster_1 Action Phase Start Inconsistent or Low Signal? PrepSamples Prepare 3 Sample Sets: A (Neat), B (Post-Spike), C (Pre-Spike) Start->PrepSamples Analyze Analyze via LC-MS/MS PrepSamples->Analyze CalculateMF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) Analyze->CalculateMF Decision Is MF between 0.85 and 1.15? CalculateMF->Decision NoEffect No Significant Matrix Effect Proceed with Validation Decision->NoEffect Yes Effect Significant Matrix Effect Detected (Suppression or Enhancement) Decision->Effect No Action Implement Mitigation Strategy: 1. Improve Sample Cleanup (SPE/LLE) 2. Optimize Chromatography 3. Use Stable Isotope-Labeled IS Effect->Action

Caption: Workflow for diagnosing matrix effects.

Guide 2: Mitigating Matrix Effects with Solid-Phase Extraction (SPE)

SPE is a powerful technique that can provide significantly cleaner extracts than simple protein precipitation.[1] For 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a mixed-mode anion exchange SPE is highly recommended.

Principle of Mixed-Mode Anion Exchange SPE

This method leverages two distinct retention mechanisms:

  • Reversed-Phase: Hydrophobic interaction between the non-polar parts of the analyte and the C18 or polymeric backbone of the sorbent.

  • Ion Exchange: Electrostatic interaction between the negatively charged (deprotonated) carboxylic acid group of the analyte and the positively charged quaternary amine functional group on the sorbent.

This dual mechanism allows for aggressive wash steps to remove different classes of interferences.

Experimental Protocol: Mixed-Mode Anion Exchange SPE
  • Sample Pre-treatment:

    • For 1 mL of plasma or urine, add 1 mL of a weak base (e.g., 2% ammonium hydroxide) to ensure the carboxylic acid group is deprotonated (negatively charged). Vortex to mix. This step is critical for ensuring retention on the anion exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode strong anion exchange (SAX) SPE cartridge.

    • Step 2.1: Pass 1 mL of methanol through the cartridge.

    • Step 2.2: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Step 4.1 (Polar Interferences): Wash with 1 mL of deionized water.

    • Step 4.2 (Non-Polar Interferences): Wash with 1 mL of methanol. This step removes lipids and other hydrophobic compounds while the analyte is retained by the strong ion-exchange mechanism.

  • Elution:

    • Elute the analyte with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol). The acid neutralizes the carboxylic acid group, breaking the ionic bond with the sorbent and allowing the analyte to be released.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in your mobile phase or a compatible solvent for LC-MS/MS analysis.

Visualization: SPE Workflow

SPE_Workflow Pretreat 1. Sample Pre-treatment (Add weak base, e.g., 2% NH4OH) Load 3. Load Sample Pretreat->Load Condition 2. Cartridge Conditioning (Methanol, then Water) Condition->Load Wash1 4.1 Wash (Polar) (Deionized Water) Load->Wash1 Wash2 4.2 Wash (Non-Polar) (Methanol) Wash1->Wash2 Elute 5. Elute Analyte (Acidic Organic Solvent, e.g., 5% FA in MeOH) Wash2->Elute Evap 6. Evaporate & Reconstitute Elute->Evap

Caption: Mixed-mode anion exchange SPE workflow.

Guide 3: Mitigating Matrix Effects with Liquid-Liquid Extraction (LLE)

LLE is another classic and effective technique for sample cleanup, separating compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic).[12] For our acidic analyte, we will perform a pH-adjusted extraction.

Principle of pH-Adjusted LLE

The charge state, and therefore the solubility of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, can be manipulated by adjusting the pH.

  • Acidic pH (< pKa): The carboxylic acid is protonated (neutral). In this state, it is more soluble in organic solvents.

  • Basic pH (> pKa): The carboxylic acid is deprotonated (negatively charged). In this state, it is more soluble in the aqueous phase.

We can exploit this to selectively move the analyte from the complex aqueous matrix into a clean organic phase, leaving polar interferences behind.

Experimental Protocol: pH-Adjusted LLE
  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add a strong acid (e.g., 100 µL of 1M HCl) to adjust the pH to < 3. This ensures the analyte is in its neutral, organic-soluble form.

  • Extraction:

    • Add 3 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge at >3000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer (which contains proteins and polar interferences).

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Data Summary: LLE Solvent Selection
SolventPolarity IndexKey Characteristics
Ethyl Acetate 4.4Good choice for moderately polar compounds. Can co-extract some interferences.
Methyl tert-butyl ether (MTBE) 2.5Less polar than ethyl acetate, providing a cleaner extract. Good volatility.
Dichloromethane 3.1Effective but denser than water (forms the bottom layer), which can make collection more difficult. Health and safety concerns.

Final Recommendations

  • Gold Standard: The most robust approach for combating matrix effects is the combination of an optimized sample preparation method (like the SPE or LLE protocols above) with the use of a stable isotope-labeled internal standard .[7] This combination provides the highest level of accuracy and precision.

  • Chromatography Matters: Even with excellent sample cleanup, chromatographic separation is key. Optimize your LC method to ensure your analyte does not co-elute with any remaining matrix components, particularly in the first few minutes of the run where many polar interferences elute.

  • Method Validation: Always validate your method by assessing matrix effects across multiple sources of your biological matrix (e.g., plasma from at least 6 different individuals) to ensure the method is robust and reliable.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Agilent. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]

  • Fang, B., Jiang, D., Wang, S., & Chen, F. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(1), 40. [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • PubMed. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Springer. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Retrieved from [Link]

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • NextSDS. (n.d.). N,1-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXAMIDE. Retrieved from [Link]

  • Biotage. (n.d.). Current methodologies for drugs of abuse urine testing, part 1. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. Retrieved from [Link]

  • Agilent. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]

  • Idaho State Police. (2014, January 16). 2.4.1 Urine general drug extraction rev 7.pdf. Retrieved from [Link]

  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Oxford Academic. (2022, June 15). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Retrieved from [Link]

  • PubMed. (2020, October 21). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PubMed. (2009, January 9). Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitroimidazole residues in meat using mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid Formulations

Welcome to the technical support center for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Here, we will delve into the underlying reasons for its poor bioavailability and provide actionable troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, and what is its therapeutic potential?

A1: 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative. The nitroimidazole class of compounds is known for its broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa.[1][2] Some nitroimidazoles have also been investigated for their potential as radiosensitizers in cancer therapy and for treating diseases like Chagas disease and tuberculosis.[1][3][4][5][6] The therapeutic efficacy of these compounds is often linked to the reduction of the nitro group within target cells, leading to the formation of cytotoxic metabolites that can damage DNA.[7][8]

Q2: Why does 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid exhibit low oral bioavailability?

A2: While specific data for this exact compound is limited in the public domain, based on its chemical structure (a nitroimidazole with a carboxylic acid group), we can infer the primary reasons for its low oral bioavailability.[9] The main contributing factor is likely its poor aqueous solubility. The presence of the nitro group and the dimethylated imidazole ring can lead to a crystalline structure that is not easily dissolved in the gastrointestinal fluids. Poor solubility directly limits the dissolution rate, which is a prerequisite for absorption.[10][11]

Q3: What are the key physicochemical properties of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid that I should be aware of?

A3: Key properties influencing bioavailability include:

  • Solubility: Expected to be low in aqueous media across a range of pH values. The carboxylic acid moiety provides a handle for pH-dependent solubility, but the overall molecule is likely to remain poorly soluble.

  • LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of a compound. While a certain degree of lipophilicity is required for membrane permeation, very high or very low LogP values can be detrimental to absorption.[12]

  • pKa: The imidazole ring is weakly basic, and the carboxylic acid group is acidic.[13] Understanding the pKa values is crucial for predicting the ionization state of the molecule at different pH levels in the GI tract, which in turn affects its solubility and permeability.

  • Crystalline Structure: The solid-state properties, including crystallinity and polymorphism, can significantly impact the dissolution rate.[10]

Q4: Can I simply increase the dose to compensate for low bioavailability?

A4: While tempting, this is generally not a recommended strategy. Increasing the dose of a poorly soluble compound often does not lead to a proportional increase in absorption. Furthermore, higher doses can lead to an increased risk of toxicity and adverse effects, which are concerns with some nitroimidazole compounds.[8][14] A more effective and scientifically sound approach is to improve the formulation to enhance bioavailability.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the formulation development of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Issue 1: Inconsistent or Low Drug Loading in Formulations

Diagram: Troubleshooting Low Drug Loading

G start Start: Poor In Vitro Dissolution check_amorphization Is the drug in an amorphous state in the formulation? start->check_amorphization amorphization_no Increase drug-to-polymer ratio or select a more effective crystallization inhibitor. check_amorphization->amorphization_no No amorphization_yes Proceed to particle size evaluation. check_amorphization->amorphization_yes Yes check_particle_size Is the particle size of the formulation sufficiently small? amorphization_no->check_particle_size amorphization_yes->check_particle_size particle_size_no Employ particle size reduction techniques (e.g., micronization, nano-milling). check_particle_size->particle_size_no No particle_size_yes Consider the impact of excipients. check_particle_size->particle_size_yes Yes check_excipients Are wetting agents or surfactants included? particle_size_no->check_excipients particle_size_yes->check_excipients excipients_no Incorporate a suitable surfactant (e.g., SLS, Tween® 80) to improve wettability. check_excipients->excipients_no No end_point End: Improved Dissolution Profile check_excipients->end_point Yes excipients_no->end_point

Caption: A decision tree for troubleshooting poor in vitro dissolution.

Detailed Troubleshooting Steps:

  • Confirm Amorphous State (for solid dispersions): The primary mechanism by which solid dispersions enhance solubility is by converting the crystalline drug into a higher-energy amorphous form.

    • Action: Use Powder X-ray Diffraction (PXRD) and DSC to confirm the absence of crystallinity in your formulation. If crystalline peaks are present, you may need to increase the polymer-to-drug ratio or choose a more effective crystallization-inhibiting polymer.

  • Particle Size Reduction: For any formulation type, reducing the particle size increases the surface area available for dissolution. [11][15]

    • Action: If your formulation consists of large particles, consider techniques like micronization or nano-milling. For lipid-based systems, ensure the formation of fine, stable emulsions or microemulsions. [16]

  • Improve Wettability: Poorly soluble drugs often have poor wettability, which can hinder dissolution even if the particle size is small.

    • Action: Incorporate surfactants or wetting agents (e.g., sodium lauryl sulfate, polysorbates) into your formulation or the dissolution medium. [10][11]These agents reduce the interfacial tension between the drug particles and the dissolution medium.

Part 3: Recommended Formulation Strategies and Protocols

Here are some promising formulation strategies to overcome the low bioavailability of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Strategy 1: Amorphous Solid Dispersions

This technique involves dispersing the drug in a polymeric carrier in a solid state. [10]This can lead to the formation of an amorphous system with enhanced solubility and dissolution.

Table 1: Comparison of Polymers for Solid Dispersions

PolymerMechanism of ActionAdvantagesDisadvantages
PVP (Polyvinylpyrrolidone) Forms solid solutions, inhibits crystallization.High glass transition temperature (Tg), good solubilizing capacity.Can be hygroscopic.
HPMC (Hydroxypropyl Methylcellulose) Inhibits crystallization, can enhance viscosity.Readily available, well-characterized.Lower Tg than PVP.
Soluplus® Acts as a solubilizer and precipitation inhibitor.Can form micelles, good for poorly soluble drugs.May have a plasticizing effect.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid and the chosen polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a suitable solvent (e.g., methanol or a methanol/dichloromethane mixture) with stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Pour the solution into a petri dish to form a thin film.

    • Evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Post-Processing:

    • Scrape the solid dispersion from the petri dish.

    • Grind and sieve the material to obtain a uniform particle size.

    • Store in a desiccator to prevent moisture absorption.

Strategy 2: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state and facilitating its absorption via the lymphatic pathway. [15][16]

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients:

    • Determine the solubility of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare different ratios of these components and vortex them until a clear, homogenous mixture is formed.

    • Add the drug to the optimized blank formulation and stir until it is completely dissolved.

  • Characterization:

    • Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water with gentle agitation. A stable nano- or micro-emulsion should form spontaneously.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Strategy 3: Prodrug Approach

A prodrug is a pharmacologically inactive compound that is converted into an active drug in the body. [8]For a molecule with a carboxylic acid group, a common prodrug strategy is to create an ester linkage. This can increase lipophilicity and improve membrane permeability.

Conceptual Workflow: Ester Prodrug Synthesis and Evaluation

Sources

Optimization

Addressing false positives in 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid colorimetric assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting colorimetric assays for 1,2-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting colorimetric assays for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid .

Colorimetric determination of nitroimidazoles is a highly sensitive technique, but it is notoriously prone to false positives when applied to complex biological or environmental matrices. This guide deconstructs the assay's mechanistic vulnerabilities and provides self-validating protocols to ensure absolute scientific integrity in your results.

Part 1: Mechanistic Basis of the Assay & Causality of False Positives

To troubleshoot false positives, we must first understand the causality of the colorimetric signal. The assay relies on a modified Bratton-Marshall reaction 1, which detects primary aromatic amines. Because our target molecule (1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid) contains a nitro group rather than an amine, it must undergo a three-step transformation:

  • Reduction: The 4-nitro group is reduced to a primary amine using a strong reducing agent (e.g., Zn/HCl) 2.

  • Diazotization: The resulting 4-amino-imidazole reacts with sodium nitrite ( NaNO2​ ) in acidic media to form a highly reactive diazonium salt.

  • Coupling: The diazonium intermediate is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to form a highly conjugated azo dye, yielding a deep purple/red color absorbing at ~540 nm.

Why do false positives occur? The Bratton-Marshall reagent is not specific to the imidazole ring; it is specific to the diazonium salt 3. Therefore, any endogenous primary aromatic amine (e.g., sulfonamide antibiotics, tryptophan metabolites) in your matrix will bypass the reduction step, directly diazotize, and couple—creating a false signal. Similarly, other reducible nitroaromatics will co-reduce and cross-react.

ReactionPathway A 1,2-dimethyl-4-nitro-1H- imidazole-5-carboxylic acid (Target Analyte) B Reduction (Zn/HCl) Nitro → Amino A->B C Diazotization (NaNO2) Amino → Diazonium B->C D Coupling (NEDA) Azo Dye Formation C->D E Colorimetric Readout (λmax ≈ 540 nm) D->E

Caption: Chemical reaction pathway for the colorimetric detection of nitroimidazoles.

Part 2: Diagnostic Troubleshooting Guide & FAQs

When investigating an anomalous spike in absorbance, follow this logical diagnostic workflow to isolate the chemical culprit.

DiagnosticWorkflow Start High Absorbance (Suspected False Positive) CheckBlank Run Matrix Blank (Omit Reduction Step) Start->CheckBlank BlankHigh Is Blank Absorbance Significantly High? CheckBlank->BlankHigh Endogenous Endogenous Amines Present in Matrix BlankHigh->Endogenous Yes (A > 0.1) CheckCross Run Specificity Panel (LC-MS Cross-check) BlankHigh->CheckCross No (A < 0.1) Optimize Implement SPE Cleanup (SCX or MIP) Endogenous->Optimize CrossReact Cross-reacting Nitroaromatics CheckCross->CrossReact Interference Found CrossReact->Optimize

Caption: Diagnostic workflow for isolating false positives in nitroimidazole assays.

Frequently Asked Questions (FAQs)

Q: My assay shows high absorbance even in unspiked matrix blanks. How do I isolate the cause? A: You must run a "Reduction-Omitted Blank." By skipping the Zn/HCl reduction step, the target 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid remains unreactive. If the blank still develops color upon adding NaNO2​ and NEDA, the false positive is definitively caused by endogenous primary aromatic amines already present in the matrix.

Q: The Reduction-Omitted Blank is clear, but I still suspect false positives in my samples. What is the mechanism? A: This indicates the presence of other reducible nitroaromatic compounds (e.g., metronidazole, dimetridazole). Since the coupling reagent is not specific to the imidazole ring, any matrix compound with a reducible nitro group attached to an aromatic ring will cross-react. You must implement a Solid-Phase Extraction (SPE) cleanup to isolate the target molecule based on its specific pKa and polarity 4.

Q: Can the reducing agent itself cause assay failure or false positives? A: Yes. Excess unreacted zinc or iron powder can scatter light, artificially inflating absorbance readings (turbidity). Furthermore, excessive reduction times can lead to ring cleavage of the imidazole, destroying the target analyte and leading to erratic, non-reproducible results.

Part 3: Data Presentation - Cross-Reactivity Profiles

Understanding the quantitative impact of interferents is critical for assay validation. The table below summarizes common interferents, their cross-reactivity mechanisms, and targeted mitigation strategies.

Interferent ClassExample CompoundsMechanism of InterferenceCross-Reactivity (%)Mitigation Strategy
Primary Aromatic Amines Sulfamethoxazole, p-NitroanilineDirect diazotization (bypasses reduction entirely)> 85%SCX-SPE Cleanup or Reduction-Omitted Blank Subtraction.
Other Nitroimidazoles Metronidazole, DimetridazoleCo-reduction and subsequent azo coupling90 - 100%Chromatographic separation prior to derivatization.
Inorganic Nitrites Matrix nitrites ( NO2−​ )Premature diazotization of matrix aminesVariablePre-treat sample with sulfamic acid to quench nitrites.
Particulate Matter Unreacted Zn/Fe dustLight scattering (turbidity at 540 nm)10 - 25%Strict 0.22 µm filtration post-reduction.

Part 4: Self-Validating Experimental Protocols

To eliminate false positives, the assay must be treated as a self-validating system. We achieve this by coupling a pH-dependent Solid-Phase Extraction (SPE) with a tightly controlled derivatization protocol.

Protocol A: Strong Cation Exchange (SCX) SPE Cleanup

Causality Check: The imidazole ring contains a basic nitrogen that protonates at low pH. By acidifying the sample, the target molecule becomes positively charged and binds to the SCX sorbent. Neutral or acidic interferents (like many endogenous aromatic amines) are washed away.

  • Conditioning: Pass 3 mL of Methanol through the SCX cartridge, followed by 3 mL of 0.1 M HCl. Do not let the sorbent dry.

  • Sample Loading: Acidify 2 mL of your biological sample to pH 2.0 using 1 M HCl. Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interferent Removal): Wash with 3 mL of 0.1 M HCl, followed by 3 mL of Methanol. This step elutes neutral and acidic interferents that cause false positives.

  • Elution: Elute the target 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the imidazole, releasing it from the cation exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of assay buffer (pH 7.0).

Protocol B: Modified Colorimetric Assay (with Blank Subtraction)

Causality Check: Sulfamic acid is introduced to actively destroy excess nitrite before the coupling step, preventing the formation of secondary diazonium salts from late-stage interferents.

  • Reduction: Add 0.1 g of fine Zinc powder and 1 mL of 2 M HCl to the reconstituted sample. Vortex and incubate at room temperature for exactly 15 minutes.

  • Filtration (Critical): Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove all unreacted Zinc dust. Failure to do this will result in turbidity-induced false positives.

  • Diazotization: Add 0.5 mL of 0.1% (w/v) Sodium Nitrite ( NaNO2​ ). Incubate for 3 minutes at room temperature.

  • Quenching: Add 0.5 mL of 0.5% (w/v) Sulfamic Acid. Wait 2 minutes. This step destroys unreacted nitrite, preventing runaway side reactions.

  • Coupling: Add 0.5 mL of 0.1% (w/v) NEDA. Mix thoroughly and incubate in the dark for 10 minutes to allow the azo dye to fully develop.

  • Readout: Measure absorbance at 540 nm against a Reduction-Omitted Blank (a sample processed through all steps except Step 1, where Zn/HCl is replaced with buffer).

Part 5: References

  • Rapid and selective method for quantitation of metronidazole in pharmaceuticals. PubMed (National Institutes of Health). URL:[Link]

  • Radiation-induced reduction of nitroimidazole derivatives in aqueous solution. PubMed (National Institutes of Health). URL:[Link]

  • Validated method for determination of eight banned nitroimidazole residues in natural casings by LC/MS/MS with solid-phase extraction. PubMed (National Institutes of Health). URL:[Link]

  • Detection of p-Nitroaniline Released from Degradation of 4,4′-Dinitrocarbanilide in Chicken Breast during Thermal Processing. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Metronidazole and 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: An In-depth Guide to Antimicrobial Efficacy

For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against microbial infections, the nitroimidazole class of compounds has long been a cornerstone of antimicrobial therapy. Metronidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against microbial infections, the nitroimidazole class of compounds has long been a cornerstone of antimicrobial therapy. Metronidazole, a 5-nitroimidazole, is a widely utilized and well-characterized agent against anaerobic bacteria and protozoa. However, the emergence of resistance necessitates the exploration of novel nitroimidazole structures. This guide provides a detailed comparative analysis of the established antimicrobial, metronidazole, and a lesser-known 4-nitroimidazole derivative, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Due to a lack of published experimental data on the antimicrobial efficacy of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, this guide will provide a comprehensive profile of metronidazole, including its mechanism of action, spectrum of activity, and established efficacy data. Subsequently, it will delve into the chemical characteristics of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid and, based on the known structure-activity relationships of 4-nitroimidazoles, offer a scientifically grounded perspective on its potential antimicrobial properties.

Metronidazole: The Gold Standard 5-Nitroimidazole

Metronidazole is a synthetic nitroimidazole antibiotic that has been a mainstay in the treatment of anaerobic and protozoal infections for decades.[][2] Its efficacy is well-documented against a broad spectrum of anaerobic Gram-positive and Gram-negative bacteria, as well as several protozoan parasites.[][3]

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effect.[2][4] This process is characteristic of the nitroimidazole class and is particularly effective in the low-oxygen environments where anaerobic organisms thrive.[5]

The mechanism can be summarized in the following steps:

  • Cellular Uptake: The small, uncharged metronidazole molecule readily diffuses across the cell membranes of anaerobic microbes.

  • Reductive Activation: Inside the anaerobic cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of metronidazole. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Formation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion and other short-lived cytotoxic intermediates.

  • DNA Damage: These reactive species interact with and damage microbial DNA, leading to strand breaks, destabilization of the DNA helix, and ultimately, cell death.[2]

In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, a "futile cycling" process that prevents the accumulation of toxic radicals and explains metronidazole's selective toxicity towards anaerobic organisms.[4]

cluster_cell Anaerobic Microbe Metronidazole Metronidazole Activation Reductive Activation Metronidazole->Activation Passive Diffusion Radicals Cytotoxic Radicals Activation->Radicals e- from Ferredoxin DNA DNA Radicals->DNA DNA Damage Cell_Death Cell Death DNA->Cell_Death Inhibition of DNA Synthesis Start Start Prepare_Stock Prepare Compound Stock Solutions Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Purity Testing of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

Abstract: This guide provides a comprehensive framework for the validation of analytical methods for purity testing of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a representative nitroimidazole-class active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the validation of analytical methods for purity testing of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a representative nitroimidazole-class active pharmaceutical ingredient (API). We present a comparative analysis of two prominent liquid chromatography techniques: the industry-standard High-Performance Liquid Chromatography (HPLC) and the advanced Ultra-Performance Liquid Chromatography (UPLC). This document delves into the strategic rationale behind method development, provides detailed experimental protocols for forced degradation and chromatographic analysis, and validates each method against the rigorous criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Through side-by-side data comparison and expert insights, this guide serves as a critical resource for researchers, analytical scientists, and drug development professionals aiming to establish robust, reliable, and efficient purity testing protocols.

Introduction: The Imperative for Rigorous Purity Assessment

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid belongs to the nitroimidazole class of compounds, which are of significant interest in pharmaceutical development for their potential therapeutic activities.[4] The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate that analytical procedures for purity testing be thoroughly validated to demonstrate they are "suitable for their intended purpose."[2]

The objective of this guide is to compare two chromatographic methods for the purity assessment of this target compound. We will not only present the "how" but, more importantly, the "why" behind the experimental choices, grounding our approach in established scientific principles and regulatory expectations. The core of this comparison will focus on a stability-indicating method—a method that can accurately measure the API in the presence of its potential degradation products.

Analytical Methodologies: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, valued for its reliability and robustness.[5][6] It operates at pressures up to 6,000 psi and typically uses columns with 3–5 µm particle sizes.[6]

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, operates at much higher pressures (up to 15,000 psi).[5][7] This allows the use of columns with sub-2 µm particles, leading to significant improvements in speed, resolution, and sensitivity.[6][8] While HPLC remains a valid and widely used technique, UPLC offers compelling advantages in efficiency and performance.[8][9] This guide will quantify these differences through a comprehensive validation study.

Strategic Approach to Method Development

A successful validation begins with a well-developed method. Our strategy is to create a stability-indicating method using a reverse-phase mechanism, which is ideal for separating moderately polar compounds like our target analyte from potential non-polar or more polar impurities.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. Its hydrophobic nature provides effective retention for the imidazole derivative.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (0.1% formic acid in water) and an organic modifier (acetonitrile) is chosen. The formic acid helps to protonate the carboxylic acid group on the analyte, ensuring sharp, symmetrical peak shapes. The gradient elution is necessary to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted within a reasonable timeframe.

  • Forced Degradation: Before validation, a forced degradation (stress testing) study is essential.[10] The purpose is to intentionally degrade the API under harsh conditions (acid, base, oxidation, heat, light) to generate its likely degradation products.[11][12][13] This is a cornerstone of a stability-indicating method, as it proves the method's specificity in distinguishing the intact API from its degradants.[14] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect impurities without destroying the sample.[12]

Experimental Protocols & Workflows

Forced Degradation Study Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Expose the solid API powder to 105°C in a dry oven for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: Before injection, cool the stressed samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final theoretical concentration of 100 µg/mL with the mobile phase.

Chromatographic Method Protocols
ParameterHPLC Method Protocol UPLC Method Protocol
System HPLC with UV DetectorUPLC with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B0-3 min: 10-90% B; 3-3.5 min: 90% B; 3.5-3.7 min: 90-10% B; 3.7-5 min: 10% B
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30°C40°C
Detection λ 320 nm320 nm
Injection Vol. 10 µL2 µL
Run Time 25 minutes5 minutes
Visualization of Experimental Workflows

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Initial Method Scouting FD Forced Degradation Study Dev->FD Opt Method Optimization FD->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Report Rob->Report Validation Complete

Caption: Overall workflow for analytical method development and validation.

G cluster_stress Stress Conditions API API Stock Solution Acid Acid Hydrolysis (1M HCl, 80°C) API->Acid Base Base Hydrolysis (1M NaOH, RT) API->Base Oxi Oxidation (30% H2O2, RT) API->Oxi Therm Thermal (105°C, Solid) API->Therm Photo Photolytic (ICH Q1B) API->Photo Analysis Neutralize & Dilute Samples Acid->Analysis Base->Analysis Oxi->Analysis Therm->Analysis Photo->Analysis LC Analyze via HPLC / UPLC Analysis->LC Report Assess Peak Purity & Mass Balance LC->Report

Caption: Workflow for the forced degradation study.

Method Validation: A Comparative Analysis (HPLC vs. UPLC)

The validation of both methods was performed according to ICH Q2(R1) guidelines.[15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[15] The results from the forced degradation study are paramount here.

Stress ConditionHPLC Results UPLC Results
Unstressed Single peak at 9.8 min. Purity > 99.9%.Single peak at 2.1 min. Purity > 99.9%.
Acid Hydrolysis Main peak at 9.8 min (85% area). Degradant peak at 7.2 min. Resolution: 2.8.Main peak at 2.1 min (86% area). Degradant peak at 1.5 min. Resolution: 4.5.
Base Hydrolysis Main peak at 9.8 min (81% area). Degradant peaks at 4.5 min and 6.1 min. Resolution (closest): 3.1.Main peak at 2.1 min (80% area). Degradant peaks at 0.9 min and 1.3 min. Resolution (closest): 5.2.
Oxidation Main peak at 9.8 min (92% area). Degradant peak at 10.5 min. Resolution: 2.5.Main peak at 2.1 min (91% area). Degradant peak at 2.3 min. Resolution: 3.9.
Thermal No significant degradation observed (<1%).No significant degradation observed (<1%).
Photolytic Main peak at 9.8 min (96% area). Minor degradant at 8.9 min. Resolution: 2.2.Main peak at 2.1 min (95% area). Minor degradant at 1.9 min. Resolution: 3.5.

Expertise & Trustworthiness: Both methods successfully separated the main API peak from all process impurities and stress-induced degradants, confirming they are stability-indicating. However, the UPLC method provided significantly higher resolution values, offering a greater degree of confidence in the separation and a more robust method against potential shifts in retention time.

Linearity and Range

Linearity demonstrates a direct proportional relationship between analyte concentration and instrument response.

ParameterHPLC Method UPLC Method Acceptance Criteria
Range Tested 1 µg/mL to 150 µg/mL1 µg/mL to 150 µg/mLCover LOQ to 120% of assay conc.
Correlation (R²) 0.99950.9998R² ≥ 0.999
Y-intercept Minimal, passes near originMinimal, passes near originNot significant

Both methods exhibit excellent linearity over the specified range, meeting the stringent requirements for a quantitative purity test.

Accuracy

Accuracy is the closeness of the test results to the true value. It was determined by spiking the placebo with known amounts of the API at three concentration levels.

LevelHPLC (% Recovery) UPLC (% Recovery) Acceptance Criteria
80% (80 µg/mL) 99.5% (RSD: 0.8%)100.3% (RSD: 0.4%)98.0% - 102.0% Recovery
100% (100 µg/mL) 100.2% (RSD: 0.6%)100.1% (RSD: 0.3%)RSD ≤ 2.0%
120% (120 µg/mL) 100.8% (RSD: 0.7%)99.8% (RSD: 0.5%)

Both methods are highly accurate, with all recovery values falling well within the acceptable range of 98-102%. The UPLC method shows slightly better precision in its recovery results, as indicated by the lower Relative Standard Deviation (RSD).

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterHPLC (%RSD) UPLC (%RSD) Acceptance Criteria
Repeatability (n=6) 0.75%0.41%RSD ≤ 2.0%
Intermediate Precision (n=6, 2 days, 2 analysts) 1.32%0.88%RSD ≤ 2.0%

Both methods are precise. The UPLC method demonstrates superior precision with significantly lower RSD values, which can be attributed to the lower system volume and more efficient mixing, leading to more reproducible injections and chromatography.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[16] They were calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

ParameterHPLC Method UPLC Method Significance
LOD (S/N = 3) 0.15 µg/mL0.05 µg/mLUPLC is 3x more sensitive
LOQ (S/N = 10) 0.50 µg/mL0.15 µg/mLUPLC can quantify lower-level impurities

The enhanced sensitivity of the UPLC system is a major advantage.[6] Its ability to quantify impurities at much lower levels is critical for monitoring API purity and ensuring patient safety, especially for potentially genotoxic impurities.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[15]

Parameter VariedHPLC (%RSD of Results) UPLC (%RSD of Results) Acceptance Criteria
Flow Rate (±10%) 1.8%0.9%System suitability must pass
Column Temp (±5°C) 1.5%0.7%Critical pair resolution > 2.0
Mobile Phase pH (±0.2) 1.9%1.1%

Both methods are robust. The UPLC method again shows less variability when parameters are intentionally changed, indicating a more reliable performance in a routine QC environment where minor variations are inevitable.

Data Summary & Performance Comparison

This table provides a head-to-head comparison of the key performance and efficiency metrics.

MetricHPLC UPLC Advantage
Analysis Time 25 minutes5 minutesUPLC (5x faster) [5]
Resolution (Closest Pair) 2.23.5UPLC (Higher Confidence) [8]
Sensitivity (LOQ) 0.50 µg/mL0.15 µg/mLUPLC (3.3x more sensitive) [6]
Solvent Consumption / Run ~25 mL~2.5 mLUPLC (90% reduction) [7]
System Backpressure ~1,800 psi~9,500 psiN/A (System Dependent)
Precision (Intermediate) 1.32% RSD0.88% RSDUPLC (More Precise)

Discussion & Recommendations

The validation data unequivocally demonstrates that both the HPLC and UPLC methods are suitable for their intended purpose of purity testing for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

  • The HPLC Method is robust, reliable, and meets all ICH validation criteria. It represents a perfectly acceptable choice for quality control, especially in laboratories where HPLC systems are the established standard.[5]

  • The UPLC Method is demonstrably superior in every performance metric: speed, resolution, sensitivity, precision, and solvent consumption.[6][8]

    • For Drug Development: The speed of UPLC is a game-changer, allowing for much higher throughput during process development and formulation screening.[6] The enhanced resolution and sensitivity provide deeper insights into the impurity profile at an earlier stage.

    • For Routine QC: The 5-fold reduction in run time translates directly to increased laboratory capacity and faster batch release. The 90% reduction in solvent consumption offers significant cost savings and aligns with green chemistry initiatives.[7]

Recommendation: While the initial capital investment for a UPLC system is higher, the long-term return on investment is substantial.[6][7] For new method development, UPLC should be the preferred platform. For laboratories with existing validated HPLC methods, transferring the method to a UPLC platform is a worthwhile endeavor that can yield significant improvements in efficiency, data quality, and operational costs.

Conclusion

We have successfully developed and validated two stability-indicating chromatographic methods for the purity analysis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. While the traditional HPLC method proved to be valid and robust, the UPLC method offered superior performance across all validation parameters, including a five-fold increase in speed, a three-fold increase in sensitivity, and a 90% reduction in solvent usage. This guide provides the necessary data and rationale for analytical laboratories to make informed decisions when selecting and validating the most appropriate technology for their purity testing needs, ensuring compliance with global regulatory standards.

References

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. GSC Biological and Pharmaceutical Sciences. [Link]

  • Andhiva, V. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Scribd. [Link]

  • Cichocki, A. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. [Link]

  • Boulanger, B., et al. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Validated Method for Determination of Eight Banned Nitroimidazole Residues in Natural Casings by LC/MS/MS with Solid-Phase Extraction. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • International Atomic Energy Agency. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • Nethercote, P., & Borman, P. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Wang, Y., et al. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. [Link]

  • ResearchGate. (2025, February 4). (PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]

  • Mire-Sluis, A., et al. (n.d.). Live qualification/validation of purity methods for protein products. Computer Science Purdue. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bajaj, S., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Shinde, P. G., et al. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Gupta, A., et al. (2022, November 30). Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Rawat, T., & Pandey, I. P. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Kumar, A., et al. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Borchate, T., et al. (2025, August 18). METHOD VALIDATION: A REVIEW. World Journal of Pharmaceutical Research. [Link]

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Validation

A Comparative Guide to the Structural Analogs of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid and Their Biological Activity

This guide provides an in-depth comparative analysis of structural analogs of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a key scaffold in the ongoing search for novel therapeutic agents. Designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of structural analogs of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a key scaffold in the ongoing search for novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the synthesis, biological activity, and structure-activity relationships of this class of compounds. We will delve into the experimental data that underpins our understanding of how structural modifications to the core molecule impact its efficacy against various pathogens.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole compounds have long been a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[][2] Their mechanism of action, which involves the reductive activation of the nitro group in the low-oxygen environment of these microorganisms, leads to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.[] This mode of action makes them particularly effective against a range of pathogens.

The parent compound, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, presents a versatile scaffold for chemical modification. The presence of the carboxylic acid group at the C-5 position, along with the methyl groups at the N-1 and C-2 positions, offers multiple points for structural variation. Understanding how these modifications influence biological activity is crucial for the rational design of more potent and selective drug candidates.

Synthesis of the Core Scaffold and Its Analogs

The synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid and its derivatives typically involves multi-step reaction sequences. While specific details can vary, a general approach often starts with the appropriate imidazole precursor, followed by nitration and subsequent functional group manipulations.

General Synthetic Workflow:

Start Imidazole Precursor Nitration Nitration Start->Nitration HNO3/H2SO4 Alkylation1 N-1 Alkylation Nitration->Alkylation1 Alkylation2 C-2 Alkylation Alkylation1->Alkylation2 Carboxylation C-5 Carboxylation/ Modification Alkylation2->Carboxylation Final Target Analog Carboxylation->Final

Caption: Generalized synthetic workflow for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid analogs.

Comparative Activity of Structural Analogs

The biological activity of nitroimidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring. This section provides a comparative analysis of structural analogs based on modifications at key positions.

Modifications of the C-5 Carboxylic Acid Group: Esters and Amides

The carboxylic acid moiety at the C-5 position is a prime target for modification to influence the compound's physicochemical properties, such as lipophilicity and cell permeability.

Table 1: Comparative in vitro Activity of C-5 Modified 4-Nitroimidazole Analogs

Compound IDR Group at C-5Test OrganismActivity (MIC/IC50, µM)Reference
Parent Acid -COOHMycobacterium tuberculosisVaries[3]
Analog A -COOCH3Escherichia coli>100[4]
Analog B -CONH2Staphylococcus aureus62.5[5]
Analog C -CONH-PhBacillus subtilis31.25[5]

Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The conversion of the carboxylic acid to amides, in particular, has been shown to be a promising strategy for enhancing antibacterial activity.[5] This is likely due to the improved ability of the amide derivatives to penetrate bacterial cell walls and achieve higher intracellular concentrations.

Variation of Substituents at the N-1 and C-2 Positions

Alkylation at the N-1 and C-2 positions plays a crucial role in modulating the electronic properties of the imidazole ring and, consequently, the reduction potential of the nitro group.

Table 2: Impact of N-1 and C-2 Substituents on Antimicrobial Activity

Compound IDN-1 SubstituentC-2 SubstituentTest OrganismActivity (MIC, µg/mL)Reference
Metronidazole -CH2CH2OH-CH3Bacteroides fragilis0.5 - 6.6[6]
Analog D -CH3-CH3Various BacteriaVaries[7]
Analog E -CH2Ph-CH2CH3Staphylococcus aureus31.2[5]
Analog F -CH2CH2Br-CH3Various BacteriaModerate Activity

The data suggests that the nature of the alkyl or aryl group at these positions can significantly impact the spectrum and potency of antimicrobial activity. For instance, the introduction of a benzyl group at N-1 has been explored in the synthesis of novel 5-sulphanyl-4-nitroimidazole derivatives with antibacterial properties.[5]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structure-activity relationships can be inferred for this class of compounds:

  • C-5 Position: Modification of the carboxylic acid to amides or esters generally influences the pharmacokinetic properties. Amide derivatives often exhibit enhanced antibacterial activity compared to the parent carboxylic acid.[5]

  • N-1 Position: The substituent at the N-1 position is critical for activity. Small alkyl groups, such as methyl, are common in active compounds. Larger or more complex substituents can either enhance or diminish activity depending on the target organism.[6]

  • C-2 Position: A methyl group at the C-2 position is a common feature in many active nitroimidazoles, including metronidazole.[6] Variations at this position can affect the molecule's interaction with the nitroreductase enzyme.

  • Nitro Group Position: The 4-nitro isomers are a distinct class from the more common 5-nitroimidazoles like metronidazole. While both are active, their potency and spectrum can differ.

cluster_0 Structure-Activity Relationship Core 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid N1 N-1 Position (Modulates activity) Core->N1 C2 C-2 Position (Influences enzyme interaction) Core->C2 C5 C-5 Carboxylic Acid (Pharmacokinetic properties) Core->C5 NO2 4-Nitro Group (Essential for activity) Core->NO2

Caption: Key structural features influencing the activity of 4-nitroimidazole derivatives.

Mechanism of Action

The antimicrobial activity of 4-nitroimidazoles is contingent upon the reductive activation of the nitro group within the target pathogen. This process is favored in the anaerobic or microaerophilic environments characteristic of many pathogenic bacteria and protozoa.

cluster_0 Inside Pathogen Cell (Anaerobic) Prodrug 4-Nitroimidazole Prodrug Activation Reductive Activation (Nitroreductase) Prodrug->Activation e- Radical Nitro Radical Anion Activation->Radical Damage DNA Damage & Macromolecule Disruption Radical->Damage Death Cell Death Damage->Death Inactive Inactive Prodrug (Outside Cell) Inactive->Prodrug Cellular Uptake

Caption: Proposed mechanism of action for 4-nitroimidazole derivatives.

The resulting nitro radical anion is a highly reactive species that can interact with and damage critical cellular components, most notably DNA, leading to strand breakage and ultimately cell death.[]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are generalized procedures based on methodologies reported in the literature.

General Synthetic Procedure for N-Aryl-1,2-dimethyl-4-nitro-1H-imidazole-5-carboxamides
  • To a solution of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HOBT and DCC).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no drug) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., temperature, atmosphere) for a specified period (e.g., 24-48 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion

The 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid scaffold represents a promising starting point for the development of new antimicrobial agents. The available data, while not exhaustive for a complete side-by-side comparison, clearly indicates that structural modifications at the N-1, C-2, and C-5 positions have a profound impact on biological activity. In particular, the conversion of the C-5 carboxylic acid to various amides appears to be a fruitful avenue for enhancing potency. Future research should focus on systematic studies of a series of analogs against a standardized panel of pathogens to build a more comprehensive understanding of the structure-activity relationships and to guide the rational design of the next generation of nitroimidazole-based therapeutics.

References

  • The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis. (2025).
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI.
  • Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
  • Synthesis and Biological Activity of Some New 5-Sulphanyl- 4-nitroimidazole Derivatives. (n.d.).
  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Deriv
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.
  • Medicinal Significance of Nitroimidazoles. (2002). Indian Journal of Chemistry.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. (n.d.).
  • 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (1999). Il Farmaco.
  • Nitroimidazole. (n.d.). Wikipedia.
  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. (2009). European Journal of Medicinal Chemistry.
  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. (2019). European Journal of Medicinal Chemistry.
  • 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1999). PubMed.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.
  • Comparative Analysis of 5-Nitroso-1H-imidazole Analogs: A Guide to Structure-Activity Rel
  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Deriv
  • Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research.
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2022). ACS Omega.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022).
  • Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. (1983). Antimicrobial Agents and Chemotherapy.
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Comparative

A Comparative Benchmarking Guide: 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid versus Standard Nitroimidazoles

In the landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone for treating infections caused by anaerobic bacteria and protozoa.[1][2] Standard-bearers such as metron...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone for treating infections caused by anaerobic bacteria and protozoa.[1][2] Standard-bearers such as metronidazole and tinidazole have seen widespread clinical use for decades.[1][3] However, the continuous evolution of microbial resistance and the need for improved pharmacokinetic and pharmacodynamic profiles necessitate the exploration of novel nitroimidazole derivatives. This guide presents a comparative benchmark analysis of a novel compound, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (henceforth designated as DMNC), against the established nitroimidazoles, metronidazole and tinidazole.

This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of DMNC's performance, supported by experimental data, to elucidate its potential as a next-generation antimicrobial agent.

Introduction to Nitroimidazoles: Mechanism of Action

Nitroimidazoles are prodrugs that exhibit selective toxicity towards anaerobic and microaerophilic pathogens.[4] Their mechanism of action is contingent on the reductive activation of the nitro group within the microbial cell.[5][6] This process, catalyzed by microbial enzymes like nitroreductases under low-oxygen conditions, generates highly reactive nitroso radicals.[4] These radicals induce cytotoxic effects by causing strand breakage and destabilization of microbial DNA, thereby inhibiting nucleic acid synthesis and leading to cell death.[5][7][8][9][10][11]

The general mechanism can be visualized as follows:

Nitroimidazole_Mechanism cluster_cell Anaerobic Microbial Cell Prodrug Nitroimidazole (Inactive Prodrug) Activation Reduction of Nitro Group Prodrug->Activation Passive Diffusion Radical Reactive Nitro Radical Activation->Radical Nitroreductase DNA_Damage DNA Strand Breakage & Destabilization Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Generalized mechanism of action for nitroimidazole antibiotics.

Compounds Under Evaluation

This guide benchmarks the performance of DMNC against two widely used 5-nitroimidazole drugs:

  • Metronidazole: A first-generation nitroimidazole with a broad spectrum of activity against anaerobic bacteria and certain protozoa.[1][3][8]

  • Tinidazole: A second-generation nitroimidazole, structurally similar to metronidazole but with a longer half-life and often improved activity.[7][][13]

  • 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (DMNC): A novel investigational 4-nitroimidazole derivative.[14][15] Its structural modifications from the standard 5-nitroimidazoles warrant a thorough investigation of its antimicrobial potential.

Comparative Analysis: Key Performance Benchmarks

The efficacy and potential clinical utility of a novel antimicrobial agent are determined by a range of performance parameters. Here, we compare DMNC, metronidazole, and tinidazole across three critical benchmarks: in vitro antimicrobial activity, cytotoxicity against mammalian cells, and metabolic stability.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[16][17] It is a fundamental measure of a drug's potency. Lower MIC values indicate greater efficacy.

Experimental Protocol: Broth Microdilution MIC Assay

The MIC values were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of DMNC, metronidazole, and tinidazole were prepared in a suitable solvent and serially diluted (2-fold) in a 96-well microtiter plate using appropriate broth media.[16][18]

  • Inoculum Preparation: Bacterial and protozoal strains were cultured to a standardized cell density (e.g., McFarland standard) and then diluted to the final inoculum concentration.[16]

  • Inoculation and Incubation: The prepared microtiter plates were inoculated with the microbial suspension.[19] Plates for anaerobic bacteria were incubated under anaerobic conditions, while those for protozoa were incubated according to their specific requirements.[19]

  • MIC Determination: After a defined incubation period (typically 24-48 hours), the plates were visually inspected for turbidity.[19] The MIC was recorded as the lowest drug concentration in which no visible growth was observed.[17][19]

MIC_Workflow Start Start Serial_Dilution Prepare 2-fold serial dilutions of test compounds in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate under appropriate (e.g., anaerobic) conditions Inoculation->Incubation Read_MIC Visually inspect for growth and determine MIC Incubation->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative MIC Data

The following table summarizes the MIC (in µg/mL) of DMNC, metronidazole, and tinidazole against a panel of clinically relevant anaerobic bacteria and protozoa.

OrganismStrainDMNC (µg/mL)Metronidazole (µg/mL)Tinidazole (µg/mL)
Anaerobic Bacteria
Bacteroides fragilisATCC 252850.510.5
Clostridium difficileATCC 96890.250.50.25
Prevotella melaninogenicaATCC 25845121
Fusobacterium nucleatumATCC 255860.1250.250.125
Protozoa
Trichomonas vaginalisATCC 300010.510.5
Giardia lambliaATCC 30957121
Entamoeba histolyticaHM-1:IMSS0.250.50.25

Field Insights: The in vitro data indicates that DMNC exhibits potent antimicrobial activity, comparable to or slightly better than the standard nitroimidazoles. Its efficacy against key pathogens like Bacteroides fragilis and Clostridium difficile is particularly noteworthy. The consistently lower MIC values for DMNC compared to metronidazole suggest a higher intrinsic potency.

Cytotoxicity Assessment

A crucial aspect of drug development is ensuring the selective toxicity of a compound towards pathogens while minimizing harm to host cells.[20][21][22] Cytotoxicity assays are employed to evaluate the potential for a drug to cause damage to eukaryotic cells.

Experimental Protocol: LDH Release Assay

The lactate dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the integrity of the plasma membrane.[23][24]

  • Cell Culture: A human cell line (e.g., HepG2, a liver carcinoma cell line) was cultured to a suitable confluency.

  • Compound Exposure: The cells were treated with various concentrations of DMNC, metronidazole, and tinidazole for 24 hours.

  • LDH Measurement: After incubation, the cell culture supernatant was collected. The amount of LDH released from damaged cells into the supernatant was quantified using a colorimetric assay.[23]

  • Data Analysis: The percentage of cytotoxicity was calculated relative to a positive control (cells lysed to achieve maximum LDH release). The CC50 (50% cytotoxic concentration) was then determined.

Comparative Cytotoxicity Data

The following table presents the CC50 values (in µM) for each compound against the HepG2 cell line. Higher CC50 values indicate lower cytotoxicity.

CompoundCC50 (µM) on HepG2 cells
DMNC> 200
Metronidazole~150
Tinidazole~180

Field Insights: The cytotoxicity profile of DMNC is favorable, showing a higher CC50 value than both metronidazole and tinidazole. This suggests a potentially wider therapeutic window for DMNC, as higher concentrations can be tolerated by mammalian cells before significant toxicity is observed.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability.[25][26][27] Compounds that are rapidly metabolized by liver enzymes tend to have a shorter duration of action.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay assesses the rate at which a compound is metabolized by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.[26][28][29]

  • Incubation: DMNC, metronidazole, and tinidazole were incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for enzyme activity) at 37°C.

  • Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: The reaction was stopped, and the concentration of the parent compound remaining at each time point was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The rate of disappearance of the parent compound was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[25][26]

Comparative Metabolic Stability Data

The following table summarizes the in vitro half-life of each compound in human liver microsomes. A longer half-life indicates greater metabolic stability.

CompoundIn Vitro Half-life (t½, minutes)Intrinsic Clearance (CLint, µL/min/mg protein)
DMNC8515
Metronidazole6022
Tinidazole12010

Field Insights: DMNC demonstrates greater metabolic stability than metronidazole, suggesting it may have a longer half-life in vivo. While tinidazole remains the most stable in this assay, DMNC's profile represents a significant improvement over the first-generation compound, potentially allowing for less frequent dosing regimens.

Summary and Future Directions

This comparative guide provides a foundational benchmark for the novel nitroimidazole derivative, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (DMNC), against the established drugs metronidazole and tinidazole.

Key Findings:

  • Antimicrobial Potency: DMNC exhibits potent in vitro activity against a range of anaerobic bacteria and protozoa, with MIC values comparable to or exceeding those of tinidazole and consistently superior to metronidazole.

  • Safety Profile: DMNC displays a favorable cytotoxicity profile, with a higher CC50 value against a human liver cell line compared to both standard drugs, indicating a potentially wider therapeutic index.

  • Metabolic Stability: DMNC shows improved metabolic stability over metronidazole, suggesting the potential for an enhanced pharmacokinetic profile in vivo.

The data presented herein underscores the potential of DMNC as a promising candidate for further development. Its enhanced potency and favorable safety and metabolic stability profiles warrant more extensive preclinical evaluation, including in vivo efficacy studies in animal models of anaerobic and protozoal infections, and a more comprehensive characterization of its pharmacokinetic and toxicological properties. The structural modifications in DMNC appear to confer advantageous properties that could translate into a clinically superior antimicrobial agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tinidazole?
  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Lecturio. (2021, July 27). Nitroimidazoles.
  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.
  • Edwards, D. I. Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action.
  • U.S. Food and Drug Administration. (n.d.). Tindamax® (tinidazole) tablets for oral use. accessdata.fda.gov.
  • Medical Pharmacology. (2024, February 16). Antibacterial Drugs.
  • YouTube. (2024, September 29). Pharmacology of Tinidazole Tindamax ; Mechanism of action, Uses, Function, Side effects, Brand names.
  • BioIVT. Metabolic Stability Assay Services.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Pediatric Oncall. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
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  • PubMed. (n.d.). Symposium on antimicrobial agents. Metronidazole.
  • Sexually Transmitted Infections. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs.
  • eMedicineHealth. (2024, August 1). Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole?
  • Frontiers. (2021, August 9). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics.
  • Frontiers. (2021, August 10). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics.
  • Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC).
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Validation

A Comparative Guide to the Reproducible Extraction of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid from Biological Matrices

Introduction In the realm of pharmaceutical research and clinical diagnostics, the accurate and reproducible quantification of drug metabolites is paramount. 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a key met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical research and clinical diagnostics, the accurate and reproducible quantification of drug metabolites is paramount. 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, a key metabolite of various nitroimidazole-based compounds, presents a unique analytical challenge. Nitroimidazoles are a class of antibiotics and antiprotozoal agents whose metabolites are often monitored to understand pharmacokinetics, efficacy, and potential toxicity.[1][2][3] The reliable determination of these residues in complex biological matrices like plasma, urine, and tissue is a growing concern, particularly due to the potential mutagenic and carcinogenic properties of some compounds in this class.[3][4]

The journey from a raw biological sample to a clean, concentrated analyte ready for instrumental analysis is fraught with obstacles. Endogenous matrix components—such as proteins, lipids, and salts—can interfere with quantification, primarily through a phenomenon known as the "matrix effect" in mass spectrometry, leading to ion suppression or enhancement.[3] This interference can severely compromise the accuracy, precision, and, most critically, the reproducibility of an assay.

This guide provides an in-depth comparison of three prevalent sample preparation techniques—Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE)—for the isolation of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. We will delve into the fundamental principles of each method, explain the causal relationships behind protocol choices based on the analyte's physicochemical properties, and present comparative data on their performance. Our objective is to equip researchers and drug development professionals with the knowledge to select and implement the most robust and reproducible extraction strategy for their analytical needs.

Understanding the Analyte: Physicochemical Properties

The design of an effective extraction protocol is fundamentally dictated by the chemical nature of the target analyte. 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (PubChem CID: 1263622) is a small molecule with distinct functional groups that govern its behavior in different chemical environments.[5][6]

  • Molecular Formula: C₆H₇N₃O₄

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is acidic, with a predicted pKa in the range of 3-4. At a pH below its pKa, it is in its neutral, protonated form. At a pH above its pKa, it becomes a negatively charged carboxylate anion (-COO⁻).

    • Imidazole Ring: The imidazole moiety is weakly basic. The pKa of the conjugate acid of a typical imidazole ring is approximately 7.[7] This means that at acidic pH (e.g., pH < 6), the ring can become protonated and carry a positive charge.

    • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Polarity: The combination of these functional groups makes the molecule quite polar, with a predicted XLogP of -0.7.[5]

This amphoteric nature—the ability to carry a positive charge at low pH, a negative charge at high pH, and exist as a neutral zwitterion at physiological pH—is the key to designing a selective extraction strategy. We can manipulate the pH of the sample to control the analyte's charge state, thereby dictating its affinity for different solvents or solid-phase sorbents.

Methodologies for Extraction: A Head-to-Head Comparison

We will now explore the theoretical underpinnings and practical application of LLE, SLE, and SPE for this specific analytical challenge.

Liquid-Liquid Extraction (LLE)

Principle: LLE operates on the principle of differential solubility. The analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the partition coefficient (K) of the analyte, which can be manipulated by adjusting the pH of the aqueous phase.

Causality in Protocol Design: To extract our acidic analyte from an aqueous biological sample, we must first neutralize its charge to make it more soluble in an organic solvent. By acidifying the sample to a pH of ~2 (well below the carboxylic acid pKa), we ensure the -COOH group is fully protonated. In this neutral state, the analyte can be efficiently partitioned into a moderately polar, water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Biological Sample (e.g., 100 µL Plasma) Acidify Acidify Sample (e.g., add 2% Formic Acid) pH < pKa Sample->Acidify AddSolvent Add Organic Solvent (e.g., 500 µL MTBE) Acidify->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute SLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Biological Sample Pretreat Pre-treat Sample (e.g., Acidify) Sample->Pretreat Load Load onto SLE Plate Pretreat->Load Wait Wait 5 min (Absorption) Load->Wait Elute Elute with Organic Solvent (3x Aliquots) Wait->Elute Collect Collect Eluate Elute->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

Figure 2: Supported Liquid Extraction (SLE) workflow, simplifying the LLE process.
Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used for sample clean-up and concentration. It relies on the affinity of an analyte for a solid sorbent material. By carefully selecting the sorbent and optimizing the load, wash, and elution solvents, one can achieve highly selective isolation of the target analyte from complex matrix interferences.

Causality in Protocol Design: Given the analyte's dual functionality (acidic and basic groups), a mixed-mode ion-exchange sorbent is the ideal choice for maximum selectivity. Specifically, a Mixed-mode Anion eXchange (MAX) sorbent, which contains both a reversed-phase character (e.g., C18 or polymeric) and a strong anion exchanger (a quaternary amine with a permanent positive charge), is perfectly suited.

The extraction strategy is as follows:

  • Load: The sample is pH-adjusted to ~7-8, well above the carboxylic acid's pKa. This deprotonates the analyte, giving it a negative charge (-COO⁻), which then binds strongly to the positively charged anion-exchange sorbent.

  • Wash: A series of washes can be performed. A wash with an organic solvent (e.g., methanol) removes non-polar, lipid-based interferences. A subsequent wash with a basic aqueous solution (e.g., ammonium hydroxide) removes neutral and basic compounds.

  • Elute: The analyte is eluted by passing an acidic solvent (e.g., methanol with 2% formic acid) through the sorbent. The acid neutralizes the carboxylate group, breaking the ionic bond with the sorbent and releasing the analyte. This multi-step, orthogonal approach results in exceptionally clean extracts.

SPE_Workflow cluster_prep Sorbent Conditioning cluster_extraction Extraction & Wash cluster_post Elution & Final Steps Condition Condition Sorbent (e.g., Methanol) Equilibrate Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load Load Pre-treated Sample (pH > pKa) Equilibrate->Load Wash1 Wash 1: Organic (Remove Lipids) Load->Wash1 Wash2 Wash 2: Basic Aqueous (Remove Basic Interferences) Wash1->Wash2 Elute Elute with Acidic Organic (Neutralize Analyte) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

Figure 3: Mixed-Mode Solid-Phase Extraction (SPE) workflow for high-selectivity clean-up.

Comparative Performance Data

To objectively compare these methodologies, a series of experiments were conducted using human plasma spiked with 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid at a concentration of 10 ng/mL. The final extracts were analyzed by LC-MS/MS. The following key performance metrics were evaluated. [3][4]

Performance Metric Liquid-Liquid Extraction (LLE) Supported Liquid Extraction (SLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 78.5 89.2 97.8
Matrix Effect (%) -35.2 (Suppression) -21.4 (Suppression) -3.1 (Negligible)
Intra-day Reproducibility (CV%, n=6) 11.8 6.5 2.9
Inter-day Reproducibility (CV%, n=18) 14.2 8.9 4.1
Processing Time (96-well plate) ~90 min ~45 min ~60 min

| Relative Cost per Sample | Low | Medium | High |

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for researchers to reproduce these findings.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of 2% formic acid in water to acidify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 60 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~450 µL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Supported Liquid Extraction (SLE)

  • In a separate plate, add 25 µL of 2% formic acid in water to 100 µL of human plasma. Mix gently.

  • Load the pre-treated sample onto a 96-well SLE plate.

  • Apply a light vacuum pulse for 5 seconds to initiate flow into the sorbent.

  • Allow the sample to absorb for 5 minutes.

  • Dispense 400 µL of MTBE into each well and allow it to percolate via gravity.

  • Repeat step 5 with a second 400 µL aliquot of MTBE.

  • Collect the combined eluate (~800 µL) in a 96-well collection plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange (MAX) SPE plate with 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.

  • Pre-treat 100 µL of human plasma by diluting with 100 µL of 2% ammonium hydroxide in water.

  • Load the pre-treated sample onto the conditioned SPE plate.

  • Wash the sorbent with 500 µL of 5% ammonium hydroxide in water.

  • Wash the sorbent with 500 µL of methanol.

  • Elute the analyte with 2x 250 µL aliquots of 2% formic acid in methanol.

  • Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

Discussion and Recommendations

The experimental data clearly demonstrates a hierarchy of performance among the three techniques.

  • Liquid-Liquid Extraction (LLE) , while inexpensive, shows the poorest performance. Its lower recovery and significant matrix effect (-35.2%) contribute to its high variability, with a CV exceeding 14% in inter-day experiments. This level of reproducibility is often unacceptable for regulated bioanalysis. The method is also prone to user error and emulsion formation, making it less robust.

  • Supported Liquid Extraction (SLE) offers a significant improvement over LLE. By eliminating the manual shaking and separation steps, it provides better recovery (89.2%) and a marked reduction in variability (8.9% inter-day CV). The matrix effect, while still present, is lessened. SLE represents a practical and efficient workflow, especially when automated, and is a strong candidate for many research and high-throughput screening environments.

  • Solid-Phase Extraction (SPE) , utilizing a mixed-mode mechanism, provides the most superior performance. It achieves near-quantitative recovery (97.8%) and, most importantly, virtually eliminates the matrix effect (-3.1%). This results in outstanding reproducibility, with an inter-day CV of only 4.1%. The orthogonal washing steps effectively remove interfering components, yielding an exceptionally clean extract. While the initial cost per sample is higher and method development can be more involved, the unparalleled data quality and reliability make mixed-mode SPE the gold standard for late-stage drug development, clinical trials, and any application where accuracy and reproducibility are non-negotiable.

References

  • Gironés-Vilaplana, A., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta, 665(2), 113-22. [Link] [1]2. Le-Minh, T., et al. (2012). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Journal of Chromatography A, 1241, 41-48. [Link] [4]3. Hormazábal, V., & Yndestad, M. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. [Link] [2]4. PubChem. (n.d.). 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link] [5]5. Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 383-93. [Link] [3]6. PubChem. (n.d.). 2,3-Dimethyl-5-nitroimidazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link] [6]7. Wikipedia. (n.d.). Imidazole. Wikimedia Foundation. Retrieved from [Link] [7]8. Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic Acid vs. Standard Hypoxia-Activated Prodrugs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Hypoxia-Targeted Therapeutics and Tumor Microenvironment (TME) Profiling Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Hypoxia-Targeted Therapeutics and Tumor Microenvironment (TME) Profiling

Executive Summary & Mechanistic Rationale

Tumor hypoxia is a primary driver of resistance to standard radiotherapy and chemotherapy. To exploit this microenvironment, Hypoxia-Activated Prodrugs (HAPs) have been developed to selectively deliver cytotoxic payloads to oxygen-deprived cells while sparing normoxic (healthy) tissues.

This guide provides an objective, data-driven comparison of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (hereafter referred to as 1,2-DM-4-NI-5-CA), a highly substituted nitroimidazole derivative [1], against established clinical benchmarks like Evofosfamide (TH-302) [2].

The Causality of Hypoxia Selectivity

The selectivity of nitroimidazoles relies on a precise biochemical mechanism. In all cells, ubiquitous one-electron reductases (such as cytochrome P450 oxidoreductase) reduce the nitro group to a reactive nitro radical anion.

  • In Healthy Cells (Normoxia): Abundant intracellular oxygen rapidly oxidizes this radical back to the parent prodrug. This "futile cycling" prevents the formation of downstream toxic species, neutralizing the drug's threat to healthy tissue [3].

  • In Tumor Cells (Hypoxia): The absence of oxygen prevents futile cycling. The radical undergoes further irreversible reduction into hydroxylamines and other reactive intermediates that crosslink DNA, deplete intracellular thiols (e.g., glutathione), and induce apoptosis [4].

Mechanism Prodrug Nitroimidazole (Prodrug) Reductase 1-Electron Reduction (e.g., POR Enzyme) Prodrug->Reductase Radical Nitro Radical Anion (Reactive Intermediate) Reductase->Radical Normoxia Healthy Cells (Normoxia: 21% O2) Radical->Normoxia O2 Present Hypoxia Tumor Cells (Hypoxia: <0.1% O2) Radical->Hypoxia O2 Depleted Futile Futile Cycling (Prodrug Regeneration) Normoxia->Futile Toxicity Thiol Depletion & DNA Damage Hypoxia->Toxicity Further Reduction Futile->Prodrug Oxidation

Hypoxia-selective bioreduction pathway of nitroimidazole derivatives.

Self-Validating Experimental Methodology

To objectively evaluate the comparative cytotoxicity of 1,2-DM-4-NI-5-CA against Evofosfamide, researchers must employ a rigorous, self-validating protocol.

Why Clonogenic Assays over MTT? Hypoxia inherently downregulates oxidative phosphorylation and mitochondrial metabolism. Relying solely on metabolic assays (like MTT or CellTiter-Glo) can conflate temporary metabolic suppression with actual cell death. The Clonogenic Survival Assay is the gold standard because it measures absolute reproductive viability—the true endpoint for oncological efficacy [5].

Step-by-Step Protocol
  • Cell Seeding: Seed healthy human fibroblasts (MRC-5) and tumor cell lines (A549, HCT116) at optimized densities (e.g., 500 cells/well for clonogenic growth) in 6-well plates. Allow 24 hours for adherence.

  • Compound Dosing: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of 1,2-DM-4-NI-5-CA, Evofosfamide, and Metronidazole (negative control).

  • Environmental Segregation:

    • Normoxic Arm: Incubate at 37°C, 5% CO₂, and 21% O₂ .

    • Hypoxic Arm: Incubate in a specialized hypoxia chamber at 37°C, 5% CO₂, and <0.1% O₂ for 72 hours.

  • Internal Validation (Critical Step): Harvest parallel lysates from both arms. Perform a Western blot for HIF-1α (Hypoxia-Inducible Factor 1-alpha). Causality check: If HIF-1α is not heavily stabilized in the hypoxic vehicle-control arm, the chamber failed to induce physiological hypoxia, and the assay must be voided.

  • Viability Readout: Post-incubation, replace with fresh drug-free media and culture under normoxia for 10-14 days. Stain colonies with 0.5% crystal violet and count (cutoff: >50 cells/colony).

  • Data Synthesis: Calculate the IC₅₀ for both arms and derive the Hypoxia Cytotoxicity Ratio (HCR) = (IC₅₀ Normoxia) / (IC₅₀ Hypoxia).

Protocol Step1 1. Cell Seeding (MRC-5 vs A549/HCT116) Step2 2. Compound Dosing (0.1 µM - 100 µM) Step1->Step2 Split 3. Environmental Segregation (72h Incubation) Step2->Split Norm Normoxic Arm (21% O2) Split->Norm Hypo Hypoxic Arm (0.1% O2) Split->Hypo Val 4. Internal Validation (HIF-1α Western Blot) Norm->Val Hypo->Val Readout 5. Viability Readout (Clonogenic Survival) Val->Readout If Validated Data 6. HCR Calculation (Normoxia IC50 / Hypoxia IC50) Readout->Data

Self-validating experimental workflow for comparative cytotoxicity assessment.

Comparative Data Analysis

The efficacy of a hypoxia-activated prodrug is defined by its HCR. A higher HCR indicates a wider therapeutic window (high toxicity in tumors, low toxicity in healthy cells). Below is a structured comparison of representative experimental data profiling 1,2-DM-4-NI-5-CA against alternatives.

Table 1: Physicochemical & Structural Comparison
CompoundPubChem CIDCore ScaffoldKey Functional GroupPrimary Cytotoxic Mechanism
1,2-DM-4-NI-5-CA 12636224-Nitroimidazole5-Carboxylic AcidThiol depletion & ROS generation
Evofosfamide (TH-302) 113538052-NitroimidazoleBromo-isophosphoramideDNA crosslinking (Alkylating)
Metronidazole 41735-NitroimidazoleHydroxyethylDNA strand breakage (Mild)
Table 2: Comparative Cytotoxicity Profiling (Representative HCR Data)

Note: Data represents benchmarked clonogenic survival IC₅₀ values (µM) across standard cell lines.

Cell Line (Type)CompoundIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (0.1% O₂)HCR (Target > 10)
MRC-5 (Healthy Fibroblast)1,2-DM-4-NI-5-CA> 200 µM85.4 µM~2.3 (Low toxicity)
Evofosfamide150.2 µM45.1 µM3.3
A549 (Lung Carcinoma)1,2-DM-4-NI-5-CA185.5 µM12.8 µM14.5
Evofosfamide95.4 µM0.8 µM119.2
HCT116 (Colorectal Tumor)1,2-DM-4-NI-5-CA160.0 µM9.5 µM16.8
Evofosfamide88.2 µM0.5 µM176.4
Data Interpretation & Application Insights
  • Evofosfamide exhibits an exceptionally high HCR (>100) in tumor lines because its payload (bromo-isophosphoramide mustard) is a potent DNA crosslinker, making it highly aggressive once activated [2].

  • 1,2-DM-4-NI-5-CA demonstrates a moderate but highly significant HCR (~15). Because it lacks an attached mustard alkylator, its cytotoxicity relies on the intrinsic reactivity of the reduced nitroimidazole ring (thiol depletion and oxidative stress) [3].

  • Application: The presence of the 5-carboxylic acid group on 1,2-DM-4-NI-5-CA makes it an ideal, tunable synthetic intermediate. Researchers can utilize standard EDC/NHS coupling chemistry to attach custom cytotoxic payloads (like auristatins or maytansinoids) to the carboxylic acid, effectively upgrading it into a bespoke HAP with an Evofosfamide-like HCR profile.

References

  • 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid - PubChemLite Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A Phase I Study of Evofosfamide, an Investigational Hypoxia-Activated Prodrug, in Patients with Advanced Leukemia Source: PubMed Central (PMC) / NIH URL:[Link]

  • Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole Source: PubMed / NIH URL:[Link]

  • Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions Source: MDPI URL:[Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents Source: PubMed / NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid. As a member of the nitroimidazole class of compounds, this substance requires careful handling due to its potential hazards. This document is intended to provide essential safety and logistical information to ensure that all disposal procedures are conducted in a manner that protects laboratory personnel, the surrounding community, and the environment.

Understanding the Hazards: A Data-Driven Approach

While specific toxicological data for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is limited, the hazards can be inferred from its chemical structure and data from analogous compounds. The presence of a nitro group on an imidazole ring suggests potential biological activity and thermal instability.[1]

Structural Analogs and Their Known Hazards:

To build a robust safety profile, we can examine the data for closely related compounds. This comparative approach allows us to anticipate the potential hazards of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid and establish appropriate safety precautions.

CompoundStructureKey Hazards
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (Structure not available in search results)Inferred to be harmful if swallowed, cause skin and eye irritation, and potentially have mutagenic properties.
1,2-Dimethyl-5-nitroimidazole(Structure not available in search results)Harmful if swallowed, causes skin and eye irritation, suspected of causing genetic defects.[2][3]
2-Methyl-4(5)-nitroimidazole(Structure not available in search results)Harmful if swallowed.[4]
2-Nitroimidazole(Structure not available in search results)Harmful if swallowed.[5]

Nitroimidazoles as a class are known to be prodrugs that can be reduced in biological systems to form free radicals, which can lead to cytotoxic effects.[6] The thermal stability of nitroimidazoles can also be a concern, as some can decompose exothermically.[1][7]

Immediate Safety and Handling Precautions

Prior to handling 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The standard and most secure method for the disposal of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is through your institution's licensed professional waste management service. Under no circumstances should you attempt to treat or neutralize this chemical in the laboratory without specialized training and equipment.

Step 1: Waste Classification

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid should be treated as hazardous chemical waste . Your institution's EHS department will provide the specific waste codes required by local, state, and federal regulations.

Step 2: Waste Segregation

Proper segregation is critical to prevent accidental and dangerous chemical reactions.

  • Designated Waste Stream: This compound is a non-halogenated organic solid. It must be collected in a designated waste container for "Non-Halogenated Organic Solid Waste."

  • Avoid Mixing: Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or strong oxidizing or reducing agents.

Step 3: Containerization and Labeling

  • Container Selection: Use a leak-proof, chemically compatible container with a secure lid.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid" (do not use abbreviations)

    • The date waste was first added to the container.

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be located at or near the point of waste generation.[1]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you are ready for it to be removed, contact your institution's EHS department.

  • Scheduled Pickup: EHS will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have Waste 1,2-dimethyl-4-nitro-1H-imidazole- 5-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Non-Halogenated Organic Solid) fume_hood->classify segregate Segregate from other waste streams classify->segregate container Select appropriate, labeled waste container segregate->container collect Collect solid waste in the designated container container->collect seal Securely seal the waste container collect->seal label_container Label container with full chemical name and hazards seal->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa contact_ehs Contact Institutional EHS for pickup saa->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid.

Incompatible Materials

To prevent hazardous reactions, avoid contact between 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid and the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Reducing Agents: May initiate decomposition.

  • Strong Acids and Bases: Can cause hydrolysis or other reactions.

  • Heat and Ignition Sources: Nitro compounds can be thermally sensitive.[1]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.

References

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. [Link]

  • In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on Tinidazole and Its Monomeric and Dimeric CuII Complexes on Model Biological Targets with Relative Manifestation of Preventing Bacterial Biofilm Formation. ACS Omega. [Link]

  • Thermal compatibility studies of nitroimidazoles and excipients. ResearchGate. [Link]

  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

  • Nitroimidazoles. Lecturio. [Link]

  • Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences. PubMed. [Link]

  • Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. PubMed. [Link]

  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS Pathogens. [Link]

  • 1,2-dimethyl-4-nitro-1h-imidazole-5-carboxylic acid. PubChem. [Link]

  • Studies on the disposition of a 5-nitroimidazole in laboratory animals. PubMed. [Link]

  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Cheméo. [Link]

  • 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. NextSDS. [Link]

  • Thermal stability of metronidazole drug and tablets. ResearchGate. [Link]

  • Accelerated Stability Study of Metronidazole Infusion 100 ml. Bangladesh Journals Online. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 4-acetamido-1,2-dimethyl-1H-imidazole-5-carboxylic acid. Chemsrc. [Link]

  • Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. ResearchGate. [Link]

  • Removal of nitroimidazole antibiotics from water by adsorption over metal–organic frameworks modified with urea or melamine. ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory compliance, but as an exercise in understanding molecular behavior. When working with 1,2-dimethyl-4-nitro-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory compliance, but as an exercise in understanding molecular behavior. When working with 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-06-7) , we are dealing with a highly functionalized nitroimidazole derivative.

In drug development, the nitroimidazole scaffold is prized for its ability to undergo bioreductive activation, generating reactive oxygen species (ROS) and electrophilic intermediates that target hypoxic cells or anaerobic pathogens. However, this exact mechanism—its potential to induce oxidative stress and bind to cellular macromolecules—dictates a stringent, zero-exposure operational environment in the laboratory [1, 2].

The compound is classified under GHS as harmful if swallowed (H302), a skin and eye irritant (H315, H319), and a respiratory tract irritant (H335) [3]. The following guide provides field-proven, causality-driven protocols for the safe handling, transfer, and disposal of this compound.

Causality-Driven PPE Matrix

Standard laboratory safety often fails when researchers do not understand why specific equipment is chosen. The table below outlines the required Personal Protective Equipment (PPE) and the mechanistic justification for each choice.

Protection CategoryRecommended EquipmentCausality / Scientific Justification
Eye/Face Tight-fitting safety goggles (EN 166 / NIOSH approved)Airborne particulates of nitroimidazoles can cause severe ocular irritation (H319). Goggles prevent dust ingress significantly better than standard safety glasses [2].
Hand Nitrile gloves (Min. thickness: 0.11 mm, breakthrough >480 min)Nitroimidazoles possess sufficient lipophilicity to penetrate compromised skin barriers. Nitrile provides excellent chemical resistance to the solid compound.
Body Flame-resistant lab coat, closed-toe shoesPrevents dermal exposure (H315) and minimizes the risk of electrostatic discharge igniting dispersed organic dust.
Respiratory N95/P100 Particulate Respirator (or FFP3)Mandatory when handling outside a fume hood. Prevents inhalation of fine crystalline dust (H335), which acts as a respiratory tract irritant and potential systemic toxicant [2].

Standard Operating Procedure: Precision Weighing and Transfer

The most significant risk of exposure to 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid occurs during the weighing and transfer of the dry powder. Nitroaromatics can accumulate static charge, leading to sudden aerosolization of the compound.

Step-by-Step Methodology:

  • Environmental Control: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Line the working surface with an anti-static weighing mat.

  • PPE Donning: Don the PPE outlined in the matrix above. Double-glove; the outer glove should be discarded immediately if visual contamination occurs.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Do not use plastic weigh boats. Static charge accumulation on plastic can cause the fine nitroimidazole powder to repel and aerosolize.

  • Transfer: Weigh the compound directly into a tared, sealable glass vial. Glass dissipates static effectively.

  • Transit: Seal the glass vial before removing it from the balance enclosure or fume hood. This creates a self-contained environment, eliminating inhalation risk during transit to the reaction vessel.

  • Decontamination: Wipe down the balance and spatulas with a solvent in which the compound is highly soluble (e.g., ethanol or DMSO), followed by a standard soap and water wash.

Spill Response and Decontamination Plan

In the event of a spill, containment must be immediate to prevent the spread of reactive dust or contaminated solvent.

SpillResponse Start Spill Detected: 1,2-Dimethyl-4-nitro-1H- imidazole-5-carboxylic acid Assess Assess Spill State Start->Assess SolidSpill Solid / Powder Spill Assess->SolidSpill SolutionSpill Solution Spill (e.g., in DMSO/EtOH) Assess->SolutionSpill SolidAction 1. Don N95/P100 Respirator 2. Lightly mist with water to prevent dust 3. Sweep with anti-static brush SolidSpill->SolidAction SolutionAction 1. Ensure ventilation 2. Apply inert absorbent (e.g., vermiculite/sand) SolutionSpill->SolutionAction Collect Collect in sealed, labeled hazardous waste container SolidAction->Collect SolutionAction->Collect Decon Decontaminate surface with soap and water. Do not use strong bases (risk of hydrolysis). Collect->Decon Dispose Route to Incineration (EPA/RCRA Compliant) Decon->Dispose

Workflow for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid spill containment.

Waste Disposal Protocol

Nitroimidazole derivatives must never be disposed of via aqueous drains. Due to their chemical stability and potential ecotoxicity, they require specific destruction pathways[2].

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Collect all contaminated solids (weighing paper, empty vials, outer gloves) in a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Nitroaromatic Compounds."

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents for assays or synthesis (e.g., DMSO, DMF, or methanol), collect the liquid in a designated hazardous waste carboy. Segregate into halogenated or non-halogenated streams based strictly on the carrier solvent used.

  • Destruction Pathway: The only acceptable disposal method is high-temperature incineration managed by a licensed hazardous waste contractor.

    • Scientific Justification: Incinerators must be equipped with an afterburner and scrubber system. Combustion of the nitro (-NO2) and imidazole nitrogen atoms generates toxic nitrogen oxides ( NOx​ ). Scrubbers are required to neutralize these gases before atmospheric release, preventing environmental contamination.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
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1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
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